molecular formula C11H16O4 B1588811 2-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 37785-48-1

2-(3,4,5-Trimethoxyphenyl)ethanol

Cat. No.: B1588811
CAS No.: 37785-48-1
M. Wt: 212.24 g/mol
InChI Key: CMHJWVUNNCFNOH-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4,5-Trimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4,5-Trimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHJWVUNNCFNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442090
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37785-48-1
Record name 2-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the , a valuable chemical intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the primary synthetic routes, including the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore two robust and widely applicable strategies: the reduction of 3,4,5-trimethoxyphenylacetic acid and its corresponding ester, and an alternative approach utilizing a Grignard reaction. Each method is presented with an emphasis on causality, procedural integrity, and is supported by authoritative references to ensure scientific rigor.

Introduction

2-(3,4,5-Trimethoxyphenyl)ethanol (also known as 3,4,5-trimethoxyphenethyl alcohol) is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its structure, featuring a substituted phenyl ring, makes it a precursor of interest in medicinal chemistry, notably in the synthesis of alkaloids like mescaline.[1] The strategic importance of this compound necessitates reliable and scalable synthetic procedures. This guide moves beyond a simple recitation of steps to provide a nuanced analysis of the most effective synthetic pathways, empowering researchers to select and execute the optimal method for their specific laboratory or developmental context.

Chapter 1: Synthesis via Reduction of Carboxylic Acid Derivatives

The most direct and frequently employed strategy for synthesizing 2-(3,4,5-Trimethoxyphenyl)ethanol involves the reduction of a carbonyl group at the benzylic position. This can be achieved either by the direct reduction of 3,4,5-trimethoxyphenylacetic acid or via a two-step process involving the reduction of its methyl ester. This approach is favored for its high yields and predictable outcomes.

Strategic Overview & Precursor Synthesis

The common precursor for these methods is 3,4,5-trimethoxyphenylacetic acid. While commercially available, its synthesis from the more accessible 3,4,5-trimethoxybenzaldehyde is an important preliminary step for many laboratories. Several methods exist for this conversion, including a cyanohydrin route or a Wittig reaction followed by oxidation.[2] For the purpose of this guide, we will assume the availability of the carboxylic acid precursor.

G cluster_precursor Precursor Synthesis cluster_main Main Synthetic Pathways Start 3,4,5-Trimethoxybenzaldehyde Precursor 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6) Start->Precursor e.g., Cyanohydrin Route[2] Ester Methyl 2-(3,4,5-trimethoxyphenyl)acetate Target 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1)

Figure 1: Overview of the reduction-based synthetic routes.

Method A: Direct Reduction of 3,4,5-Trimethoxyphenylacetic Acid

Causality and Reagent Selection: The direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent capable of overcoming the resonance stability of the carboxylate anion intermediate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike sodium borohydride (NaBH₄), which is not potent enough to reduce carboxylic acids, LiAlH₄ readily delivers hydride ions to the carbonyl carbon. The reaction proceeds through a tetra-alkoxyaluminate intermediate which, upon acidic or basic workup, liberates the desired alcohol.

Trustworthiness and Safety: This protocol is highly reliable; however, it necessitates stringent safety protocols. LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Suspension: In the flask, suspend lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 2-(3,4,5-Trimethoxyphenyl)ethanol.

Method B: Reduction of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Rationale: This two-step approach is often preferred in scenarios where milder reaction conditions are desired or if the starting material contains functional groups sensitive to the harsh conditions of direct acid reduction. Esters are more readily reduced than carboxylic acids, and the reaction with LiAlH₄ is typically faster and can be performed at lower temperatures.[3]

Protocol 1: Fischer Esterification

  • Dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq.) in excess methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution, remove the excess methanol under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester, which can be used directly in the next step.

Protocol 2: Ester Reduction This protocol follows the same principles as Method A, but with adjusted stoichiometry and conditions.

  • Apparatus and Setup: Use the same inert atmosphere setup as described in Method A.

  • Reagent Suspension: Suspend LiAlH₄ (0.5 eq.) in anhydrous THF and cool to 0 °C.

  • Substrate Addition: Add a solution of methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq.) in anhydrous THF dropwise.[3]

  • Reaction: The reaction is often rapid. Stir at 0 °C for approximately 10-30 minutes and monitor by TLC for the disappearance of the starting material.[3]

  • Quenching and Work-up: Follow the identical quenching and work-up procedure as outlined in Method A.

  • Purification: Purify the resulting alcohol via column chromatography or recrystallization.

Chapter 2: Alternative Synthesis via Grignard Reaction

An alternative retrosynthetic disconnection points to a Grignard-based approach. This method involves the formation of a carbon-carbon bond by reacting an organomagnesium halide with an electrophile, offering a different strategic pathway to the target molecule.

G Start_Alcohol 3,4,5-Trimethoxybenzyl Alcohol Chloride 3,4,5-Trimethoxybenzyl Chloride[4] Start_Alcohol->Chloride SOCl2, Benzene[4] Grignard 3,4,5-Trimethoxybenzyl- magnesium Chloride Chloride->Grignard Mg, THF Target 2-(3,4,5-Trimethoxyphenyl)ethanol Grignard->Target 1. Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Target 2. H3O+ Work-up

Figure 2: Workflow for the Grignard synthesis pathway.

Causality and Mechanism: This synthesis hinges on the nucleophilic character of the Grignard reagent. 3,4,5-Trimethoxybenzyl chloride is first converted into the corresponding Grignard reagent by reacting with magnesium metal.[4][5] This organometallic species then acts as a potent nucleophile, attacking one of the carbon atoms of ethylene oxide. The epoxide's strained three-membered ring readily opens, forming a new carbon-carbon bond and an alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final primary alcohol, having successfully extended the carbon chain by two atoms.

Experimental Protocol:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 eq.) in anhydrous THF dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.[4]

    • After the addition, stir the mixture until most of the magnesium has been consumed.

  • Reaction with Ethylene Oxide:

    • Cool the freshly prepared Grignard solution to 0 °C.

    • Bubble gaseous ethylene oxide through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is hazardous and must be performed in a well-ventilated fume hood.

    • Stir the reaction at low temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Chapter 3: Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification:

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective for removing non-polar impurities and unreacted starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can yield highly pure material.

Characterization Data: The identity and purity of the synthesized 2-(3,4,5-Trimethoxyphenyl)ethanol should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Appearance Solid-
Melting Point ~100 °C[3]
Boiling Point 179-180 °C @ 11 Torr[3]
¹H NMR Consistent with structure-
¹³C NMR Consistent with structure-
Purity (Typical) >95%[1]

Conclusion

This guide has detailed two primary, reliable pathways for the . The reduction of 3,4,5-trimethoxyphenylacetic acid or its methyl ester using lithium aluminum hydride stands as the most direct and high-yielding method. The alternative Grignard synthesis provides a valuable orthogonal strategy, demonstrating the flexibility of organometallic chemistry in carbon-carbon bond formation. The choice between these methods will depend on the availability of starting materials, scale of the reaction, and the specific safety infrastructure of the laboratory. By understanding the chemical principles and adhering to the detailed protocols herein, researchers can confidently and efficiently produce this important chemical intermediate.

References

  • El-Gamal, M. H., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Maksoud, M. S. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(10), 2507. [Link]

  • LookChem. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • Lefebvre, Y. (1967). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry, 45(15), 1761-1766. [Link]

  • Kraszewski, A., & Staliński, K. (2010). Process for the preparation of grignard compounds. (WO2010117285A2).
  • Li, J., et al. (2017). Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. (CN107445823B).
  • PrepChem. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the precise understanding of a molecule's physicochemical properties is paramount. It is this foundational knowledge that dictates a compound's behavior, from its reaction kinetics in a flask to its pharmacokinetic profile in a biological system. This guide provides an in-depth technical exploration of 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS No: 37785-48-1), a key intermediate and structural motif in medicinal chemistry.

Possessing a substituted trimethoxyphenyl ring, this compound is a precursor and analogue to a variety of biologically active molecules, including the naturally occurring psychedelic mescaline and numerous synthetic analogues with potential therapeutic applications. Its derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.[1] For instance, molecules bearing the 3,4,5-trimethoxyphenyl moiety have been designed as tubulin polymerization inhibitors, a validated target for cancer chemotherapy. The utility of 2-(3,4,5-Trimethoxyphenyl)ethanol as a synthetic building block underscores the critical need for a comprehensive characterization of its core physicochemical attributes. This guide is intended for researchers, scientists, and drug development professionals, offering both established data and the experimental rationale for its determination.

Core Physicochemical Characteristics

The fundamental properties of a molecule govern its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the key physicochemical data for 2-(3,4,5-Trimethoxyphenyl)ethanol.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O₄[2]
Molecular Weight 212.24 g/mol [2]
Melting Point 100 °C[2][3]
Boiling Point 179-180 °C at 11 Torr[2][3]
Density 1.106 ± 0.06 g/cm³ (Predicted)[2][3]
Water Solubility 13 g/L (Slightly soluble) at 25 °C[4]
pKa 14.72 ± 0.10 (Predicted)[3][4]
LogP (Octanol-Water Partition Coefficient) 1.247 (Predicted)[3]

These parameters collectively suggest a moderately lipophilic, solid compound with low aqueous solubility, characteristics that have significant implications for its handling, formulation, and biological absorption.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the properties listed above are determined through standardized, validated experimental protocols. The following sections detail the methodologies for key parameters, providing the causality behind the experimental design.

Melting Point Determination: The Capillary Method

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities will depress and broaden the melting range.

  • Sample Preparation: A small amount of dry, powdered 2-(3,4,5-Trimethoxyphenyl)ethanol is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.[6]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point (100°C).[4] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T1-T2.[6]

The slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading. Repeating the measurement with a fresh sample validates the initial finding. A narrow range confirms the sample's purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: The Flask Method (OECD 105)

Solubility is a critical determinant of a drug's absorption and distribution. The OECD Test Guideline 105 provides a standardized "flask method" for substances with solubility above 10⁻² g/L.[7][8]

  • Equilibration: An excess amount of 2-(3,4,5-Trimethoxyphenyl)ethanol is added to a known volume of deionized water in a flask.

  • Stirring: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. A preliminary test can determine the necessary time, which is typically 24 to 48 hours.[7][8]

  • Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration to separate the undissolved solid from the saturated aqueous solution.

  • Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The determination is performed at least in duplicate to ensure the reliability of the results.

Reaching a true equilibrium between the solid and dissolved states is the cornerstone of this method. Visual confirmation of excess solid and consistent concentration measurements over time (e.g., at 24 and 48 hours) validates that equilibrium has been achieved.

Lipophilicity Determination: LogP by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a drug's lipophilicity, which influences its ability to cross cell membranes. The shake-flask method is considered the "gold standard" for its determination.[2][9]

  • Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by separation.[2]

  • Partitioning: A known amount of 2-(3,4,5-Trimethoxyphenyl)ethanol is dissolved in the saturated n-octanol. This solution is then mixed with a known volume of the saturated aqueous buffer in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be required to break up any emulsions.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

The pre-saturation of the solvents is crucial to prevent volume changes during the partitioning experiment. The analysis of both phases provides a mass balance, validating the accuracy of the measurement. The experiment is typically performed in triplicate to ensure reproducibility.[10]

Caption: Workflow for LogP Determination.

Spectral Analysis and Structural Elucidation

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 2-(3,4,5-Trimethoxyphenyl)ethanol is expected to show the following key absorptions:

  • O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic ethyl chain.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibrations of the alcohol and the methoxy ether groups.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

    • Aromatic Protons: A singlet around 6.4-6.6 ppm, integrating to 2H, for the two equivalent protons on the trimethoxyphenyl ring.

    • Methoxy Protons: Two singlets would be expected for the methoxy groups. One integrating to 6H for the two equivalent methoxy groups at positions 3 and 5, and another integrating to 3H for the methoxy group at position 4. These would likely appear around 3.8 ppm.

    • Ethyl Protons (-CH₂CH₂OH): A triplet around 2.8 ppm for the two protons adjacent to the aromatic ring (-Ar-CH₂-), and a triplet around 3.8-3.9 ppm for the two protons adjacent to the hydroxyl group (-CH₂-OH). The splitting pattern arises from coupling with the adjacent CH₂ group.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary (typically 1-5 ppm) depending on concentration and solvent, due to hydrogen bonding and chemical exchange.[12]

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments:

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to oxygen (the methoxy groups and the ethyl group) appearing further downfield (higher ppm).

    • Methoxy Carbons: Signals for the methoxy carbons would appear around 56-61 ppm.

    • Ethyl Carbons: The carbon adjacent to the aromatic ring (-Ar-CH₂-) would appear around 39 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would be deshielded and appear further downfield, around 63 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, aiding in structural confirmation. Under electron ionization (EI), 2-(3,4,5-Trimethoxyphenyl)ethanol is expected to exhibit:

  • Molecular Ion (M⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.[2]

  • Key Fragmentation: A prominent fragmentation pathway for alcohols is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this molecule, the major fragmentation would likely involve the cleavage between the two carbons of the ethyl chain, leading to the formation of a stable, resonance-delocalized benzylic cation at m/z = 181 (the 3,4,5-trimethoxybenzyl cation). This is often the base peak in the spectrum. Another common fragmentation for alcohols is the loss of water (M-18), which would result in a peak at m/z = 194.

signaling_pathway Molecule 2-(3,4,5-Trimethoxyphenyl)ethanol (m/z = 212) Ion Molecular Ion [M]⁺˙ (m/z = 212) Molecule->Ion EI Frag1 [M - H₂O]⁺˙ (m/z = 194) Ion->Frag1 Dehydration Frag2 [M - CH₂OH]⁺ (m/z = 181) (Base Peak) Ion->Frag2 α-Cleavage

Caption: Predicted Mass Spectrometry Fragmentation.

Conclusion

2-(3,4,5-Trimethoxyphenyl)ethanol is a compound of significant interest due to its role as a versatile synthetic intermediate for pharmacologically active molecules. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in research and development. The presented data, grounded in established experimental protocols, provides a reliable foundation for predicting the behavior of this molecule in both chemical and biological contexts. This comprehensive characterization empowers researchers to optimize reaction conditions, design effective delivery systems, and ultimately accelerate the journey from molecular concept to therapeutic reality.

References

  • LookChem. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL - Physico-chemical Properties. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Al-Masum, M. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

Sources

2-(3,4,5-Trimethoxyphenyl)ethanol CAS number 37785-48-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1)

Section 1: Core Introduction and Strategic Importance

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenethyl alcohol derivative distinguished by a trisubstituted aromatic ring. This specific 3,4,5-trimethoxy substitution pattern is a well-recognized pharmacophore, appearing in a range of natural products and synthetic molecules with significant biological activities, including the psychedelic mescaline and the potent tubulin-binding anticancer agent combretastatin A-4.[1] Consequently, 2-(3,4,5-trimethoxyphenyl)ethanol is not merely a simple alcohol; it is a strategic building block and a key intermediate for researchers in medicinal chemistry and drug development.[2] Its value lies in its utility for introducing the bioactive trimethoxyphenyl moiety into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, known biological relevance, and handling, intended for professionals engaged in chemical research and development.

Section 2: Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is foundational for its application in synthesis and formulation. The key characteristics of 2-(3,4,5-Trimethoxyphenyl)ethanol are summarized below.

PropertyValueSource(s)
CAS Number 37785-48-1[3][4][5][6]
Molecular Formula C₁₁H₁₆O₄[2][5]
Molecular Weight 212.24 g/mol [2][5]
Melting Point 100 °C[3][7]
Boiling Point 179-180 °C (at 11 Torr)[3][7]
Density ~1.106 g/cm³[3][8]
Appearance Beige crystalline solid[9]
Storage Sealed in a dry environment at room temperature.[3][7][10]

Section 3: Synthesis and Purification

The most direct and common synthetic route to 2-(3,4,5-trimethoxyphenyl)ethanol involves the reduction of the corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid (CAS: 951-82-6), or its ester derivatives.[7] The choice of reducing agent is a critical experimental parameter.

Causality in Reagent Selection:
  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides.[11] Its high reactivity necessitates careful handling under anhydrous conditions, typically in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether. It is often the reagent of choice for a complete and rapid reduction on a laboratory scale.

  • Borane (BH₃) Complexes: Reagents like BH₃·THF or BH₃·SMe₂ are more selective than LiAlH₄.[11] They efficiently reduce carboxylic acids while often leaving other functional groups, such as esters, intact. This selectivity can be crucial in the context of more complex molecular scaffolds.[11]

Diagram: General Synthesis Workflow

cluster_start Starting Material cluster_process Reduction cluster_end Purification A 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6) B Dissolution in Anhydrous THF A->B Step 1 C Slow addition of Reducing Agent (e.g., LiAlH₄) at 0°C B->C Step 2 D Reaction Quench (e.g., H₂O, NaOH) C->D Step 3 E Aqueous Workup & Solvent Extraction D->E Step 4 F Drying & Evaporation E->F Step 5 G Final Product: 2-(3,4,5-Trimethoxyphenyl)ethanol F->G Step 6

Caption: Workflow for the reduction of a carboxylic acid to the target alcohol.

Experimental Protocol: Reduction with LiAlH₄

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyphenylacetic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically ~1.5-2.0 eq) to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the mixture back to 0 °C and quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes, and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Diagram: Analytical Confirmation Workflow

cluster_spectroscopy Spectroscopic Identity cluster_chromatography Purity Assessment A Purified Solid Sample B ¹H and ¹³C NMR (Structural Confirmation) A->B C FTIR (Functional Group ID) A->C D HPLC or GC-MS (Purity Check & Mass ID) A->D E Data Confirmed: Structure & Purity Verified B->E C->E D->E

Caption: A multi-technique approach for structural and purity verification.

Expected Spectroscopic Signatures
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12] Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[12][13]

    • D₂O Shake: The position of the -OH proton can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[12][14]

ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H ~6.4 - 6.6Singlet (s)2HThe two aromatic protons are chemically equivalent due to symmetry.
-O-CH~3.8 - 3.9Singlet (s)9HThree equivalent methoxy groups (one at C4, two at C3/C5).
Ar-CH ₂-~2.8 - 2.9Triplet (t)2HAdjacent to the aromatic ring and split by the -CH₂OH group.
-CH ₂-OH~3.8 - 3.9Triplet (t)2HAdjacent to the hydroxyl group, deshielded by oxygen, and split by the Ar-CH₂- group.[14]
-OH Variable (e.g., ~1.5 - 2.5)Broad Singlet (br s)1HPosition is concentration and solvent dependent; often exchanges rapidly, removing splitting.[14]
  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups.

    • O-H Stretch: A strong and characteristically broad absorption is expected in the range of 3200-3500 cm⁻¹.[14] The broadness is due to intermolecular hydrogen bonding.

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

    • C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region.

Section 5: Biological Activity and Applications in Drug Development

The utility of 2-(3,4,5-trimethoxyphenyl)ethanol extends beyond its basic chemical identity, serving as a valuable precursor and exhibiting intrinsic biological activities.

  • Antimicrobial Properties: In vitro studies have demonstrated that the compound possesses both antifungal activity against Candida strains and antibacterial activity against Escherichia coli and Staphylococcus aureus.[2]

  • Metabolic Intermediate: It has been described as an intermediate metabolite of mescaline and a substrate for microsomal aldehyde oxygenase in mouse liver.[1] There are also reports of it acting as an acetoacetate receptor involved in the conversion to acetoacetyl CoA during fatty acid synthesis.[2]

  • Core Synthetic Building Block: Its primary value in drug development is as a key synthetic intermediate.[6] The 3,4,5-trimethoxyphenyl unit is a privileged scaffold in medicinal chemistry, crucial for the activity of numerous compounds. This molecule provides a straightforward way to incorporate this unit with a two-carbon linker, suitable for further chemical elaboration.

    • Mescaline Synthesis: It has been used in the synthesis of the psychoactive phenethylamine, mescaline.[2]

    • Anticancer Research: The trimethoxyphenyl motif is central to the mechanism of action of combretastatins, which inhibit tubulin polymerization.[1] Analogs and derivatives based on this core structure are a subject of ongoing anticancer research.[15][16]

Diagram: Role in Research and Development

cluster_direct Direct Biological Investigation cluster_indirect Synthetic Intermediate Applications A 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1) B Antifungal Activity (e.g., Candida) A->B C Antibacterial Activity (e.g., E. coli) A->C D Synthesis of Mescaline Analogs A->D precursor for E Development of Anticancer Agents (e.g., Combretastatin Analogs) A->E precursor for F General Medicinal Chemistry (Scaffold Elaboration) A->F building block for

Caption: Applications of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Section 6: Safety, Handling, and Storage

While comprehensive toxicological data for this specific compound is not thoroughly established, adherence to standard good laboratory practices for handling chemical reagents is mandatory.[17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling. Avoid dust formation.[18]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][18]

  • Fire Safety: The compound is combustible. In case of fire, use standard extinguishing media. Hazardous combustion products may include carbon monoxide and carbon dioxide.[19]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL CAS#: 37785-48-1. Google Cloud.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS#:37785-48-1. Chemsrc.
  • 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL 37785-48-1 wiki. Guidechem.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol. CymitQuimica.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol | 37785-48-1. Biosynth.
  • 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol | C11H17NO4. PubChem.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • 3,4,5-Trimethoxyphenethyl alcohol | C11H16O4. PubChem.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Dalton Research Molecules.
  • III Analytical Methods. Source not specified.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 2-(3,4,5-Trimethoxyphenyl)ethanol. Labsolu.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol. LookChem.
  • 1-(2,4,6-trimethoxyphenyl)ethanol properties. Sigma-Aldrich.
  • 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6. Sigma-Aldrich.
  • 3,4,5-Trimethoxyphenylacetic acid | C11H14O5. PubChem.
  • Safety Data Sheet: C.I. Solvent Violet 13. Koch Color.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • SAFETY D
  • 3,4,5-trimethoxyphenyl acetic acid, 951-82-6. The Good Scents Company.
  • CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4. PubChem.
  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors.
  • CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.
  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry.
  • Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. LinkedIn.

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenolic compound characterized by a benzene ring substituted with three methoxy groups and an ethanol side chain. The trimethoxyphenyl (TMP) moiety is a key pharmacophore found in numerous natural and synthetic compounds with potent biological activities, including anticancer agents like colchicine and podophyllotoxin.[1][2] This structural feature suggests that 2-(3,4,5-Trimethoxyphenyl)ethanol may possess significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes the theoretical basis for its presumed biological activities, drawing upon the established pharmacology of structurally related molecules. We provide a comprehensive overview of its putative antioxidant, anti-inflammatory, and neuroprotective properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-vitro validation of these activities, designed to provide a robust framework for researchers and drug development professionals.

Introduction: The Scientific Rationale

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in medicinal chemistry. Its presence in potent tubulin polymerization inhibitors has driven extensive research into TMP-containing molecules for oncology.[2][3] However, the biological activities of simpler TMP-containing structures remain underexplored. 2-(3,4,5-Trimethoxyphenyl)ethanol, a relatively simple molecule, presents an intriguing case. Its phenolic nature, combined with the electron-donating methoxy groups, strongly suggests a propensity for antioxidant activity. Moreover, many phenolic compounds are known to modulate inflammatory pathways. This guide will explore the scientific foundation for these potential activities and provide the necessary tools for their empirical investigation.

Putative Antioxidant Activity: A Mechanistic Perspective

The primary hypothesis for the antioxidant activity of 2-(3,4,5-Trimethoxyphenyl)ethanol is its ability to act as a radical scavenger. The methoxy groups on the phenyl ring increase the electron density of the aromatic system, facilitating the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process is fundamental to mitigating oxidative stress, a key pathological factor in numerous diseases.

Proposed Mechanism of Action: Radical Scavenging

The antioxidant mechanism is predicated on the stabilization of the resulting phenoxy radical through resonance, a process enhanced by the methoxy substituents. This ability to quench reactive oxygen species (ROS) is a cornerstone of cytoprotection.

Antioxidant Mechanism cluster_0 Radical Scavenging by 2-(3,4,5-Trimethoxyphenyl)ethanol Molecule 2-(3,4,5-Trimethoxyphenyl)ethanol (Ar-OH) Product Stable Molecule (RH) Molecule->Product H• donation Phenoxy_Radical Phenoxy Radical (Ar-O•) (Resonance Stabilized) Molecule->Phenoxy_Radical - H• Radical Free Radical (R•) Radical->Product Anti-inflammatory Pathway cluster_1 LPS-induced Inflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Expression->Mediators Compound 2-(3,4,5-Trimethoxyphenyl)ethanol Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Validation: LPS-Induced Inflammation in Macrophages

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation.

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on a parallel plate.

Illustrative Data Presentation
TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)Cell Viability (%)
Control5.28.1100
LPS (1 µg/mL)10010098.5
LPS + Compound (5 µM)Hypothetical 75.4Hypothetical 80.299.1
LPS + Compound (10 µM)Hypothetical 52.1Hypothetical 58.797.6
LPS + Compound (25 µM)Hypothetical 28.9Hypothetical 35.496.3

Note: Data are illustrative and represent potential outcomes for an active compound.

Putative Neuroprotective Activity

Neuroinflammation and oxidative stress are key drivers of neurodegenerative diseases. [4]Compounds with both antioxidant and anti-inflammatory properties are therefore promising candidates for neuroprotection. We hypothesize that 2-(3,4,5-Trimethoxyphenyl)ethanol could protect neuronal cells from damage induced by such stressors.

Proposed Mechanism of Action: Attenuation of Oxidative Stress in Neuronal Cells

Glutamate-induced toxicity in neuronal cell lines like HT22 is a classic model of oxidative stress-mediated cell death. High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH) and a subsequent increase in ROS, culminating in apoptosis. The antioxidant properties of 2-(3,4,5-Trimethoxyphenyl)ethanol could counteract this ROS accumulation and preserve cell viability. [4]

Experimental Validation: Neuroprotection in an In-Vitro Model of Oxidative Stress
  • Cell Culture: Culture HT22 hippocampal neuronal cells in DMEM with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Pre-treat the cells with different concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol for 1 hour.

  • Induction of Oxidative Stress: Add glutamate (5 mM) to induce oxidative cell death.

  • Incubation: Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • ROS Measurement (DCFH-DA Assay): On a parallel plate, after treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes. Measure the fluorescence (excitation 485 nm, emission 535 nm) to quantify intracellular ROS levels.

Neuroprotection Assay Workflow cluster_2 Workflow for Assessing Neuroprotection A Seed HT22 Neuronal Cells B Pre-treat with 2-(3,4,5-Trimethoxyphenyl)ethanol A->B C Induce Oxidative Stress (e.g., 5 mM Glutamate) B->C D Incubate for 24 hours C->D E Measure Cell Viability (MTT Assay) D->E F Measure Intracellular ROS (DCFH-DA Assay) D->F

Caption: Experimental workflow for the neuroprotection assay.

Illustrative Data Presentation
TreatmentCell Viability (% of Control)Intracellular ROS (% of Glutamate Control)
Control10012.5
Glutamate (5 mM)48.2100
Glutamate + Compound (10 µM)Hypothetical 65.7Hypothetical 72.1
Glutamate + Compound (25 µM)Hypothetical 88.4Hypothetical 45.9

Note: Data are illustrative and represent potential outcomes for an active compound.

Discussion and Future Directions

This guide has outlined the significant, albeit putative, biological activities of 2-(3,4,5-Trimethoxyphenyl)ethanol based on its chemical structure and the known pharmacology of related compounds. The trimethoxyphenyl moiety is a potent pharmacophore, and its presence in this simple ethanol derivative warrants a thorough investigation. The provided experimental protocols offer a clear and robust path for elucidating its antioxidant, anti-inflammatory, and neuroprotective potential.

Future research should focus on validating these in-vitro findings and expanding the investigation to include:

  • Mechanism of Action Studies: If anti-inflammatory activity is confirmed, Western blot analysis of key proteins in the NF-κB and MAPK signaling pathways would be a critical next step.

  • In-Vivo Studies: Promising in-vitro results should be followed by studies in animal models of inflammation, oxidative stress, and neurodegeneration to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could identify compounds with enhanced potency and more favorable pharmacological profiles.

The exploration of 2-(3,4,5-Trimethoxyphenyl)ethanol and its derivatives could lead to the development of novel therapeutic agents for a range of disorders underpinned by inflammation and oxidative stress.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (2018, May 10). PubMed. Retrieved January 21, 2026, from [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed. Retrieved January 21, 2026, from [Link]

  • Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. (2023, February 16). MDPI. Retrieved January 21, 2026, from [Link]

  • Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3,4,5-trimethoxyphenyl)ethanol, a pivotal building block in medicinal chemistry. We will delve into its fundamental properties, a robust and reproducible synthesis protocol, detailed spectroscopic characterization, and its significant role in the development of potent therapeutic agents.

Core Molecular and Physicochemical Properties

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenylethanoid, a class of organic compounds characterized by a phenyl ring attached to a hydroxyethyl group. The presence of three methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanol
CAS Number 37785-48-1
Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

A reliable and high-yielding method for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol is the reduction of 3,4,5-trimethoxyphenylacetic acid. This transformation is efficiently achieved using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄).

Expertise & Experience in Reagent Selection: While other reducing agents exist, LiAlH₄ is particularly well-suited for the reduction of carboxylic acids to primary alcohols. Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose[1]. The high reactivity of LiAlH₄ necessitates the use of anhydrous conditions to prevent its violent reaction with water.

Trustworthiness through a Self-Validating Protocol: The following protocol includes steps for both the reaction and the subsequent workup, which is critical for safely quenching the reactive LiAlH₄ and isolating the final product.

Experimental Protocol: Reduction of 3,4,5-Trimethoxyphenylacetic Acid

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction: A solution of 3,4,5-trimethoxyphenylacetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • Workup and Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the aluminum salts into a granular precipitate that is easily filtered.

  • Isolation and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with additional ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,4,5-trimethoxyphenyl)ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product start 3,4,5-Trimethoxyphenylacetic Acid reagents 1. LiAlH₄, Anhydrous Ether/THF, 0°C to Reflux 2. H₂O, NaOH(aq), H₂O (Workup) start->reagents Addition product 2-(3,4,5-Trimethoxyphenyl)ethanol reagents->product Isolation & Purification

Caption: Synthetic workflow for 2-(3,4,5-Trimethoxyphenyl)ethanol.

Spectroscopic Characterization

The structural integrity of the synthesized 2-(3,4,5-trimethoxyphenyl)ethanol must be confirmed through spectroscopic analysis. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.4-6.5Singlet (s)2HAromatic protons (H-2, H-6)
~ 3.85Singlet (s)9HMethoxy protons (-OCH₃)
~ 3.75Triplet (t)2HMethylene protons (-CH₂-OH)
~ 2.75Triplet (t)2HMethylene protons (Ar-CH₂-)
VariableSinglet (s, broad)1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. The signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 153Aromatic Carbon (C-3, C-5)
~ 137Aromatic Carbon (C-4)
~ 132Aromatic Carbon (C-1)
~ 105Aromatic Carbon (C-2, C-6)
~ 63Methylene Carbon (-CH₂-OH)
~ 60Methoxy Carbon (-OCH₃ at C-4)
~ 56Methoxy Carbon (-OCH₃ at C-3, C-5)
~ 39Methylene Carbon (Ar-CH₂-)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-3300Strong, BroadO-H stretch (hydroxyl group)
~ 3000-2850MediumC-H stretch (aliphatic)
~ 1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~ 1250, ~1120StrongC-O stretch (aryl ether and alcohol)
Applications in Drug Development: A Key Precursor to Combretastatin Analogues

2-(3,4,5-Trimethoxyphenyl)ethanol is a valuable synthon in medicinal chemistry, most notably as a precursor for the synthesis of combretastatin analogues. Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[3]

Authoritative Grounding & Mechanistic Insight: The 3,4,5-trimethoxyphenyl moiety is a crucial pharmacophore that binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis of cancer cells.[3] However, the clinical utility of natural combretastatin A-4 is hampered by its poor water solubility and isomerization from the active cis-stilbene to the inactive trans-stilbene.

This has driven extensive research into the development of analogues with improved pharmacokinetic properties. 2-(3,4,5-Trimethoxyphenyl)ethanol serves as a key starting material to construct the "A-ring" of these novel anticancer agents. The hydroxyl group can be readily converted into a leaving group (e.g., a halide or tosylate) for subsequent coupling reactions to build the rest of the molecule.

DrugDev cluster_starting Key Building Block cluster_synthesis Chemical Modification cluster_final Therapeutic Agent start 2-(3,4,5-Trimethoxyphenyl)ethanol modification Functional Group Transformation start->modification coupling Coupling with B-ring Precursors modification->coupling final_product Combretastatin Analogues coupling->final_product target Inhibition of Tubulin Polymerization final_product->target Biological Activity

Caption: Role in Combretastatin Analogue Synthesis.

Conclusion

2-(3,4,5-Trimethoxyphenyl)ethanol is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the critical role of its trimethoxyphenyl moiety in targeting tubulin make it an indispensable tool in the rational design of novel and more effective anticancer therapies. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in medicinal chemistry.

References

  • PubChem Compound Summary for CID 10584643, 3,4,5-Trimethoxyphenethyl alcohol. National Center for Biotechnology Information. [Link]

  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. UCL Discovery. [Link]

  • 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Dalton Research Molecules. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Reduction of Acid Chlorides with LiAlH4. YouTube. [Link]

  • FTIR spectrum of pure ethanol. ResearchGate. [Link]

Sources

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold from Nature's Arsenal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone structural motif in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products.[1][2] This fragment is particularly crucial for the activity of numerous antitubulin agents, a highly successful class of antimitotic compounds used in cancer chemotherapy.[1][2] Its unique electronic and steric properties confer potent and diverse pharmacological activities, ranging from anticancer and antimicrobial to central nervous system effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of TMP compounds, delves into their biosynthetic origins, outlines robust methodologies for their extraction and isolation, and explores their significant biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutics.

The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

The TMP ring is a key pharmacophore found in many natural products that exhibit potent biological activities. Its three methoxy groups, positioned symmetrically on the phenyl ring, create a distinct electronic and conformational profile. This substitution pattern is critical for interactions with various biological targets, most notably the colchicine binding site on β-tubulin, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[1][2] Beyond its well-documented role in antitubulin agents, the TMP scaffold is a versatile building block found in compounds with antifungal, anti-inflammatory, and trypanocidal properties, making it a high-priority target for natural product screening and synthetic derivatization.[5][6][7]

Natural Occurrence of 3,4,5-Trimethoxyphenyl Compounds

TMP compounds are distributed across various domains of life, with a significant presence in the plant kingdom. While less common, they have also been identified in fungi and marine organisms.

Plant Kingdom: The Primary Reservoir

Plants are the most prolific source of TMP derivatives, which are often found in essential oils, resins, and extracts.[8] These compounds span several chemical classes, including simple benzaldehydes, cinnamic acids, flavonoids, and phenols.

Table 1: Selected Plant-Derived 3,4,5-Trimethoxyphenyl Compounds and Their Sources

Compound Class Specific Compound Plant Source(s) Family Plant Part(s) Reference(s)
Aromatic Aldehydes 3,4,5-Trimethoxybenzaldehyde Zanthoxylum ailanthoides, Acorus calamus, Cassia grandis, Piper solmsianum Rutaceae, Acoraceae, Fabaceae, Piperaceae Not specified, Rhizome, Leaves, Fruit [8]
Phenols 3,4,5-Trimethoxyphenol Diospyros eriantha, Tarenna attenuata Ebenaceae, Rubiaceae Not specified [9]
Cinnamic Acids 3,4,5-Trimethoxycinnamic acid (TMCA) Polygala tenuifolia Polygalaceae Root [3]
Phenylpropanoids Piplartine (Piperlongumine) Piper species Piperaceae Not specified [5]
Flavonoids 3',4',5'-Trimethoxyflavone Primula veris, Centaurea scoparia Primulaceae, Asteraceae Leaves [10]
Glycosides 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside Betula platyphylla, Walsura robusta Betulaceae, Meliaceae Not specified [11]

| Aromatic Toluene Derivatives | 3,4,5-Trimethoxytoluene | Aristolochia clematitis | Aristolochiaceae | Not specified |[12] |

Fungal and Marine Sources

While plants are the primary source, the search for novel bioactive compounds has led to the identification of TMP derivatives in other organisms. Ligninolytic basidiomycetes (fungi) have been shown to produce halogenated TMP derivatives like drosophilin A methyl ether (tetrachloro-1,4-dimethoxybenzene), suggesting a role in ecological competition.[13] The marine environment, a vast reservoir of chemical diversity, also yields unique TMP compounds.[14][15] Organisms such as sponges, tunicates, and corals produce a variety of metabolites, some of which may contain the TMP scaffold, often as part of more complex molecular architectures designed to function in extreme environments.[15][16]

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of the majority of plant-derived TMP compounds originates from the phenylpropanoid pathway, a critical route for the production of a vast array of secondary metabolites.[8] The pathway begins with the amino acid phenylalanine.

The specific enzymatic steps leading directly to the 3,4,5-trimethoxy substitution pattern often involve a gallic acid (3,4,5-trihydroxybenzoic acid) intermediate, which itself is derived from the shikimate pathway.[8] The key transformation is the sequential methylation of the hydroxyl groups by S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs). Subsequent enzymatic modifications, such as reduction of the carboxylic acid, can then yield aldehydes like 3,4,5-trimethoxybenzaldehyde.[8]

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Shikimate Shikimate Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Shikimate->Gallic_Acid Multiple Steps Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Cinnamic_Acid->Gallic_Acid Multiple Steps TMP_Precursor Trimethoxy Precursor Gallic_Acid->TMP_Precursor Methylation TMP_Compounds 3,4,5-Trimethoxyphenyl Compounds (e.g., Aldehydes, Acids) TMP_Precursor->TMP_Compounds Further Modification OMTs O-Methyltransferases (OMTs) TMP_Precursor->OMTs SAM 3x SAM SAM->OMTs OMTs->TMP_Precursor

Caption: Plausible biosynthetic route to 3,4,5-trimethoxyphenyl compounds.

Extraction and Isolation: A Technical Workflow

The successful isolation of TMP compounds from natural matrices requires a systematic approach that considers the physicochemical properties of the target molecules.[17][18] The choice of solvent and chromatographic technique is paramount for achieving high purity and yield.

General Principles

Extraction is the critical first step to liberate the desired compounds from the raw plant, fungal, or marine biomass.[17] The polarity of the TMP scaffold is moderate, and the specific functional groups on the parent molecule will dictate the optimal extraction solvent.

  • Solvent Selection: For moderately polar TMP compounds like benzaldehydes and simple phenols, solvents such as methanol, ethanol, ethyl acetate, or dichloromethane are effective.[8][17] A sequential extraction protocol, starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll, followed by solvents of increasing polarity, can effectively fractionate the extract and enrich the target compound.[17]

  • Modern Techniques: While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques offer significant advantages.[18] Supercritical Fluid Extraction (SFE) with CO2 is a green alternative, while Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can reduce extraction times and solvent consumption.[17] For volatile TMP compounds found in essential oils, hydrodistillation remains the standard method.[8]

Experimental Protocol: General Workflow for Isolation

This protocol provides a generalized, self-validating workflow for the extraction and isolation of a target TMP compound from a dried, powdered plant matrix.

Step 1: Raw Material Preparation

  • Sourcing: Obtain authenticated plant material (e.g., rhizomes of Acorus calamus).

  • Processing: Wash the material to remove debris, then dry thoroughly in a shaded, well-ventilated area or using a lyophilizer to prevent degradation of thermolabile compounds.

  • Grinding: Mill the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for efficient solvent penetration.[17]

Step 2: Solvent Extraction

  • De-fatting (Optional): Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours with agitation. Filter and discard the hexane extract. This step is crucial for removing non-polar constituents that can interfere with subsequent chromatographic separation.

  • Primary Extraction: Submerge the de-fatted plant material in methanol or ethyl acetate (1:10 w/v). Perform the extraction using an ultrasonic bath (40 kHz, 30°C) for 60 minutes.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Step 3: Chromatographic Purification

  • Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).

    • Load the adsorbed sample onto a larger silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient solvent system of increasing polarity, such as hexane-ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate-methanol.

    • Collect fractions (e.g., 20 mL each) and monitor them by Thin-Layer Chromatography (TLC) using an appropriate mobile phase and visualization agent (e.g., UV light at 254 nm, vanillin-sulfuric acid spray).

  • Preparative HPLC (High-Purity Isolation):

    • Pool the fractions containing the target compound (as identified by TLC).

    • Subject the pooled, concentrated fraction to preparative High-Performance Liquid Chromatography (HPLC).[18]

    • Typical Conditions: C18 column; mobile phase of methanol:water or acetonitrile:water gradient; detection at a relevant wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to the pure compound.

Step 4: Structural Elucidation and Quantification

  • Purity Check: Confirm the purity of the isolated compound using analytical HPLC.

  • Structure Confirmation: Elucidate the chemical structure using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

  • Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for quantifying the concentration of the target compound in the initial extract.[8]

Extraction_Workflow Start Plant Material (Dried, Powdered) Defat De-fatting (n-Hexane) Start->Defat Extract Solvent Extraction (Methanol/Ethyl Acetate) Defat->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Fractions Enriched Fractions ColumnChrom->Fractions TLC->ColumnChrom Guide Fractionation PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCmpd Pure Compound PrepHPLC->PureCmpd Analysis Structural Elucidation (NMR, MS) PureCmpd->Analysis

Caption: General workflow for the extraction and isolation of natural products.

Biological Activities and Therapeutic Potential

The TMP scaffold is a privileged structure in drug discovery due to its association with a wide range of pharmacological activities.[3]

Table 2: Pharmacological Activities of Natural and Synthetic TMP Analogs

Activity Compound(s) / Class Mechanism of Action / Notes Reference(s)
Anticancer / Antimitotic Podophyllotoxin, Combretastatin A-4 Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. [1][2][4]
Anticancer Chalcones with TMP motif Selectively inhibits oncogenic K-Ras signaling by dissociating it from the plasma membrane. [19]
Antifungal 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) Fungicidal against a broad range of fungi, including drug-resistant strains. [7]
Antifungal 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives Inhibit mycelial growth against various fungi. [6]
Antiparasitic Piplartine-inspired esters Exhibit trypanocidal activity against Trypanosoma cruzi via induction of oxidative stress. [5]

| Central Nervous System | 3,4,5-Trimethoxycinnamic acid (TMCA) | Shows anticonvulsant and sedative activity, potentially acting as a GABA-A receptor agonist. |[3] |

The potent antitubulin activity of many TMP-containing natural products has made this scaffold a focal point for the development of new anticancer agents.[1][4][20] Furthermore, synthetic modifications of the TMP core have yielded derivatives with enhanced potency and novel mechanisms of action, including the inhibition of multiple oncogenic kinases and the circumvention of multidrug resistance in cancer cells.[3][20] The broad spectrum of activity underscores the immense potential of this natural scaffold in addressing diverse therapeutic challenges.

Conclusion

The 3,4,5-trimethoxyphenyl moiety is a high-value scaffold consistently found in potent, naturally occurring bioactive compounds. Its prevalence in the plant kingdom, coupled with its well-defined biosynthetic origins via the phenylpropanoid pathway, makes it an attractive target for natural product isolation and bio-prospecting. The methodologies for extraction and purification are well-established, allowing for the efficient isolation of these compounds for further study. The diverse and clinically relevant biological activities, particularly in oncology, ensure that both naturally sourced and synthetically inspired TMP compounds will remain a critical area of focus for drug discovery and development professionals.

References

  • Title: Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment Source: ResearchGate URL: [Link]

  • Title: 3,4,5-Trimethoxyphenol | C9H12O4 Source: PubChem URL: [Link]

  • Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives Source: PubMed Central URL: [Link]

  • Title: Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment Source: PubMed URL: [Link]

  • Title: Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: NIH URL: [Link]

  • Title: Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole... Source: PubMed URL: [Link]

  • Title: Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene Source: PubMed URL: [Link]

  • Title: Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling Source: NIH URL: [Link]

  • Title: 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | C15H22O9 Source: PubChem URL: [Link]

  • Title: Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents Source: PubMed Central URL: [Link]

  • Title: Biomedical Compounds from Marine organisms Source: PubMed Central URL: [Link]

  • Title: Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts Source: PubMed Central URL: [Link]

  • Title: Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans Source: NIH URL: [Link]

  • Title: Strategies for Natural Products Isolation Source: Research and Reviews URL: [Link]

  • Title: Extraction and Isolation of Natural Products Source: MDPI URL: [Link]

  • Title: EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS Source: IIP Series URL: [Link]

  • Title: 3',4',5'-Trimethoxyflavone | CAS:67858-30-4 Source: BioCrick URL: [Link]

  • Title: Marine-derived active compounds Source: World Ocean Review URL: [Link]

  • Title: Marine Natural Compounds with Biomedical Potential Source: PubMed Central URL: [Link]

  • Title: The de novo production of drosophilin A (tetrachloro-4-methoxyphenol) and drosophilin A methyl ether (tetrachloro-1,4-dimethoxybenzene) by ligninolytic basidiomycetes Source: ResearchGate URL: [Link]

Sources

Preliminary Cytotoxicity Screening of Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Significance of the Trimethoxyphenyl Scaffold and the Imperative for Rigorous Cytotoxicity Screening

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of potent, biologically active compounds. Its most notable representative in oncology is Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum.[1] The TMP ring is a critical pharmacophore, particularly for agents that target tubulin dynamics. Many natural and synthetic compounds bearing this moiety exert potent cytotoxic effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2] This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptotic cell death, making these compounds highly promising candidates for anticancer drug development.[2][3][4]

However, raw potency is not a solitary predictor of therapeutic success. A compound's journey from a laboratory "hit" to a clinical candidate is contingent upon a thorough and systematic evaluation of its cytotoxic profile. Preliminary cytotoxicity screening serves as the foundational gateway in this process.[5][6] It is not merely about identifying which compounds kill cells, but about understanding the concentration-dependence of this effect, the selectivity across different cell types, and the initial mechanistic clues that guide further investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust preliminary cytotoxicity screening cascade for novel trimethoxyphenyl compounds, ensuring scientific integrity and generating actionable data for lead prioritization.

Part 1: Foundational Strategy: Cell Line Selection and Primary Assay Choice

The success of any screening campaign is predicated on the careful selection of its biological system and analytical methods. An improperly chosen cell line or a single, uncorroborated assay can generate misleading data, leading to the costly pursuit of flawed candidates or the premature abandonment of promising ones.

The Strategic Selection of a Cell Line Panel

A single cell line provides a myopic view of a compound's activity. A strategically chosen panel, however, can reveal crucial insights into potency, spectrum of activity, and, most importantly, potential therapeutic index.

  • Core Principle: The panel should include a diverse set of cancer cell lines representing different tissue origins, alongside at least one non-cancerous cell line to serve as a proxy for general toxicity.

  • Recommended Starting Panel:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor-positive and a workhorse in cancer research.

    • A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.[7]

    • HepG2: A human hepatocellular carcinoma cell line, useful for assessing activity against liver cancer and providing an early look at potential hepatotoxicity.[3]

    • K562 or Jurkat: Human leukemia cell lines, representing hematological malignancies.[8][9]

    • MRC-5: A human fetal lung fibroblast cell line, serving as the critical "normal" cell control to assess selectivity.[2]

Causality Behind the Choice: This panel provides broad coverage of major cancer types (carcinomas and leukemias) and includes a non-malignant control. Comparing the IC₅₀ values (explained in Part 2) obtained from the cancer lines to the MRC-5 line gives a preliminary "Selectivity Index" (SI), a key metric for prioritizing compounds that are more toxic to cancer cells than to normal cells.

Choosing the Right Primary Cytotoxicity Assays

No single assay is perfect. Relying on one method can introduce artifacts related to the compound's specific mechanism or chemical properties. Therefore, a dual-assay approach is strongly recommended for primary screening, typically pairing a metabolic assay with a membrane integrity assay.

  • Metabolic Assays (Tetrazolium Reduction): These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The "gold standard" colorimetric assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[11][12] A solubilization step is required to dissolve these crystals before measuring absorbance.[12]

    • XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate): An advantageous alternative to MTT. The formazan product of XTT reduction is water-soluble, eliminating the need for a separate solubilization step.[13] This simplifies the protocol and reduces potential errors.[13]

  • Membrane Integrity Assays: These assays quantify cell death by measuring the leakage of intracellular components into the culture medium upon loss of membrane integrity (necrosis).[14]

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of the stable cytosolic enzyme LDH in the culture supernatant.[14][15] An increase in LDH in the medium corresponds to an increase in the number of dead or membrane-compromised cells.

Self-Validating System: By using both a metabolic assay (like XTT) and a membrane integrity assay (like LDH), you create a self-validating system. If a compound shows high potency in the XTT assay (indicating low metabolic activity) and a corresponding high LDH release, you can be confident that it is genuinely cytotoxic. Conversely, if a compound inhibits metabolic activity without causing significant LDH release, it might be cytostatic (inhibiting proliferation) rather than cytotoxic, a valuable distinction for mechanism-of-action studies.

Part 2: Core Protocols and Data Interpretation

This section provides a detailed, field-proven protocol for the MTT assay, followed by a guide to data analysis and the critical calculation of the IC₅₀ value.

Detailed Experimental Protocol: The MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format, which is ideal for screening multiple compounds at various concentrations.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO, then diluted in media)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[16]

    • Include wells for "media only" (blank) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of your trimethoxyphenyl compounds in complete culture medium. A typical starting range is from 100 µM down to 0.01 µM. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.[17]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure time (typically 48 or 72 hours).[16]

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well.[18]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16][18]

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background scatter.[10][12]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_Day1 Day 1: Plate Setup cluster_Day2 Day 2-4: Treatment cluster_Day5 Day 5: Assay Readout seed 1. Seed Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add TMP Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO, Shake 15 min) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Workflow diagram for the MTT cytotoxicity assay.

Data Analysis: From Raw Absorbance to IC₅₀

The ultimate goal of the primary screen is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits the biological process (in this case, cell viability) by 50%.[19]

Step 1: Calculate Percent Viability

For each compound concentration, calculate the percentage of cell viability using the following formula:

Percent Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Abs_sample: Absorbance of wells with cells + compound.

  • Abs_control: Absorbance of wells with cells + vehicle (represents 100% viability).

  • Abs_blank: Absorbance of wells with media only (background).

Step 2: Generate Dose-Response Curve and Calculate IC₅₀

The relationship between compound concentration and cell viability is typically sigmoidal.[20] Therefore, the IC₅₀ should be determined using non-linear regression analysis.

  • Plot the Data: Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[20]

  • Fit the Curve: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation.[19][21] This model is robust and accurately describes most dose-response relationships.[22][23]

  • Determine IC₅₀: The software will calculate the best-fit values for the curve's parameters, including the IC₅₀.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented in a clear, tabular format for easy comparison across compounds and cell lines.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (MRC-5 / MCF-7)
TMP-001 0.050.080.125.2104
TMP-002 1.22.51.810.58.75
Combretastatin A-4 0.0030.0040.0090.85283
Table 1: Example cytotoxicity and selectivity data for hypothetical trimethoxyphenyl compounds.

Part 3: Elucidating the Mechanism of Action

Once potent and selective compounds are identified, the focus shifts from if they kill cells to how they kill them. For TMP compounds, the primary hypothesized mechanism is the disruption of microtubule dynamics. Secondary assays should be employed to confirm this and explore other potential cell death pathways.

Primary Target Validation: Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[24] It is the most definitive way to confirm that a TMP compound acts as a tubulin polymerization inhibitor.

  • Principle: Purified tubulin, in the presence of GTP and a warm buffer, will polymerize into microtubules. This process can be monitored in real-time by measuring the increase in light scattering (turbidity at 350 nm) or through the incorporation of a fluorescent reporter.[25][26][27][28]

  • Interpretation:

    • Inhibitors (like CA-4): Prevent the increase in turbidity/fluorescence.

    • Stabilizers (like Paclitaxel): Enhance the rate and extent of polymerization.[28]

  • Protocol Overview:

    • A reaction mix containing purified bovine tubulin, GTP, and an assay buffer is prepared.[27]

    • The test compound (or control) is added to a 96-well plate.

    • The tubulin reaction mix is added, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

    • Absorbance or fluorescence is read kinetically (e.g., every 30 seconds for 90 minutes) to generate polymerization curves.[27]

Visualization: Mechanism of Tubulin Inhibitors

Tubulin_Mechanism cluster_Process Microtubule Dynamics cluster_Inhibitors Drug Intervention tubulin α/β-Tubulin Dimers mt Microtubule (Polymer) tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization tmp TMP Compounds (e.g., Combretastatin A-4) tmp->tubulin Binds to Colchicine Site taxol Stabilizers (e.g., Paclitaxel) taxol->mt Prevents Depolymerization

Caption: Action of tubulin targeting agents on microtubule dynamics.

Downstream Cellular Effects: Apoptosis and Oxidative Stress

Disruption of microtubules typically triggers apoptosis (programmed cell death). It is also possible that some compounds induce cytotoxicity via other mechanisms, such as the generation of reactive oxygen species (ROS).

  • Apoptosis Assays: These assays detect the biochemical hallmarks of apoptosis.

    • Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Fluorescently-labeled Annexin V binds to this exposed PS and can be detected by flow cytometry or fluorescence microscopy.[30] This is a key early marker.

    • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays using a luminogenic or fluorogenic substrate for effector caspases (Caspase-3/7) can quantify the activation of the final apoptotic pathway.[30][31]

  • Reactive Oxygen Species (ROS) Detection: Measures oxidative stress within the cell.

    • Principle: Utilizes cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32] The fluorescence intensity is proportional to the amount of ROS.[33][34]

Visualization: Key Markers in Apoptosis Pathway

Apoptosis_Markers cluster_Early Early Apoptosis cluster_Mid Mid-Apoptosis cluster_Late Late Apoptosis stimulus Cytotoxic Stimulus (e.g., Microtubule Disruption) ps_exposure Phosphatidylserine (PS) Exposure on Outer Membrane stimulus->ps_exposure annexin_v Annexin V Assay ps_exposure->annexin_v caspase_activation Initiator & Effector Caspase Activation ps_exposure->caspase_activation caspase_assay Caspase-Glo® 3/7 Assay caspase_activation->caspase_assay dna_frag DNA Fragmentation caspase_activation->dna_frag tunel_assay TUNEL Assay dna_frag->tunel_assay

Caption: Chronology of key detectable markers in the apoptotic cascade.

Conclusion: An Integrated Approach to Screening

The preliminary cytotoxicity screening of novel trimethoxyphenyl compounds is a multi-faceted process that moves logically from broad phenotypic assessment to specific mechanistic validation. An effective screening cascade begins with a diverse cell line panel and robust, orthogonal primary assays (e.g., XTT and LDH) to confidently identify potent and selective "hits." Subsequent analysis of the dose-response relationship to yield reliable IC₅₀ values is critical for quantitative structure-activity relationship (SAR) studies. Finally, transitioning to targeted mechanistic assays—confirming tubulin polymerization inhibition and characterizing the induced cell death pathway—provides the comprehensive dataset necessary to make informed decisions. This rigorous, multi-step approach ensures that only the most promising, well-characterized compounds are advanced into the resource-intensive stages of lead optimization and preclinical development.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Source: Springer Nature. URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Apoptosis – what assay should I use? Source: BMG LABTECH. URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Source: Molecules - MDPI. URL: [Link]

  • Title: Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Source: Scientific Reports - Nature. URL: [Link]

  • Title: Reactive Oxygen Species (ROS) Detection. Source: BMG LABTECH. URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: International Journal of Molecular Sciences - MDPI. URL: [Link]

  • Title: MTT (Assay protocol). Source: Protocols.io. URL: [Link]

  • Title: Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Source: Tropical Journal of Pharmaceutical Research. URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Source: Heliyon - Cell. URL: [Link]

  • Title: Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Source: ResearchGate. URL: [Link]

  • Title: The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Source: Scientific Reports - Nature. URL: [Link]

  • Title: How to calculate IC50 for my dose response? Source: ResearchGate. URL: [Link]

  • Title: Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. Source: BMC Veterinary Research. URL: [Link]

  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Source: Molecules - MDPI. URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences. URL: [Link]

  • Title: Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Source: ResearchGate. URL: [Link]

  • Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Source: YouTube. URL: [Link]

  • Title: Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Source: ACS Omega. URL: [Link]

  • Title: Screening Reactive Oxygen Species (ROS) on the iQue Screener. Source: Sartorius. URL: [Link]

  • Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

  • Title: Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Source: Cancer Research - AACR Journals. URL: [Link]

  • Title: How Do I Estimate the IC50 and EC50? Source: GraphPad. URL: [Link]

  • Title: In vitro tubulin polymerization assay. Source: Bio-protocol. URL: [Link]

  • Title: Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Source: Pharmaceuticals - MDPI. URL: [Link]

  • Title: Combretastatin a-4 – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: MTT Proliferation Assay Protocol. Source: ResearchGate. URL: [Link]

  • Title: What are the model cell lines for studying an anticancer compound? Source: ResearchGate. URL: [Link]

  • Title: An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Source: Agilent. URL: [Link]

  • Title: Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Source: Cytoskeleton, Inc. URL: [Link]

  • Title: Combretastatin A4 phosphate. Source: PubMed. URL: [Link]

  • Title: Cell Cytotoxicity Screening & Profiling Services. Source: BPS Bioscience. URL: [Link]

Sources

2-(3,4,5-Trimethoxyphenyl)ethanol: A Technical Guide to its Chemistry, Metabolism, and Analysis as a Secondary Metabolite of Mescaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4,5-trimethoxyphenyl)ethanol (TMPE), a secondary alcohol metabolite of the classic psychedelic compound, mescaline. While the primary metabolic fate of mescaline is oxidation to 3,4,5-trimethoxyphenylacetic acid (TMPAA), a smaller fraction undergoes a reductive pathway to form TMPE. This document serves as a critical resource for researchers, chemists, and drug development professionals by elucidating the chemical properties of TMPE, providing a robust protocol for its chemical synthesis, detailing its place within the metabolic cascade of mescaline, and outlining a validated analytical methodology for its detection and quantification in biological matrices. Understanding the formation and detection of this minor metabolite is crucial for building a complete pharmacokinetic profile of mescaline and can serve as a potential biomarker for nuanced metabolic studies.

Introduction

Mescaline: A Brief Overview

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic protoalkaloid found in several cactus species, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its use in spiritual and medicinal rituals dates back nearly 6,000 years.[2] Pharmacologically, mescaline's hallucinogenic effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT₂A receptor.[2][3] Due to its psychoactive properties, mescaline is classified as a Schedule I controlled substance in the United States and is under similar international control.

The Metabolic Fate of Mescaline: An Overview

Following oral administration, mescaline is rapidly absorbed, with peak plasma concentrations occurring approximately 2 hours post-ingestion.[4][5] The compound is subject to limited metabolism, with a significant portion (over 50%) excreted unchanged in the urine.[1][5] The primary metabolic pathway is oxidative deamination, a reaction catalyzed by amine oxidases in the liver and other tissues.[2][6] This process generates an unstable intermediate, 3,4,5-trimethoxyphenylacetaldehyde. This aldehyde is at a critical metabolic branch point, where it is either oxidized into the major, inactive metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA), or reduced to the corresponding alcohol.[6][7]

Introduction to 2-(3,4,5-Trimethoxyphenyl)ethanol (TMPE)

2-(3,4,5-Trimethoxyphenyl)ethanol (CAS 37785-48-1) is the product of the reductive pathway of mescaline metabolism. It is considered an inactive, minor metabolite.[7] The reduction of the intermediate aldehyde to TMPE represents a secondary detoxification route. While TMPAA is the predominant metabolic product found in plasma and urine, the presence of TMPE provides a more complete picture of the metabolic disposition of mescaline.

Significance for Researchers

For scientists in pharmacology and drug development, a thorough understanding of all metabolites, including minor ones like TMPE, is essential. It allows for a complete mass balance analysis in pharmacokinetic studies and can reveal subtle shifts in metabolic pathways due to genetic polymorphism in metabolizing enzymes or drug-drug interactions. The ability to synthesize and analytically quantify TMPE is a prerequisite for such advanced investigations.

Chemical Profile and Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Chemical Structure and Properties

A stable, pure analytical standard is the foundation of any quantitative bioanalytical work. The key chemical and physical properties of TMPE are summarized below.

PropertyValueReference
CAS Number 37785-48-1[8]
Molecular Formula C₁₁H₁₆O₄[8]
Molecular Weight 212.24 g/mol [8]
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanol[8]
Melting Point 100 °C[2]
Boiling Point 179-180 °C @ 11 Torr[2]
Synthesis of an Authentic TMPE Standard

2.2.1 Rationale for Synthetic Route An authentic standard of TMPE is not widely commercially available and is required for analytical method development. A reliable and straightforward synthesis route is the reduction of the corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid (TMPAA), which is commercially available.[9] Carboxylic acids are resistant to mild reducing agents like sodium borohydride (NaBH₄).[8][10] Therefore, a powerful hydride donor, Lithium Aluminium Hydride (LiAlH₄), is the reagent of choice for this transformation. LiAlH₄ is a potent, non-selective reducing agent capable of quantitatively converting carboxylic acids and esters to primary alcohols.[11][12] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol.[13]

2.2.2 Detailed Step-by-Step Synthesis Protocol This protocol must be performed by trained personnel in a fume hood, as LiAlH₄ reacts violently with water and generates flammable hydrogen gas.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Suspension: Under a positive pressure of dry nitrogen, add Lithium Aluminium Hydride (LiAlH₄) (1.0 g, 26.4 mmol) to 50 mL of anhydrous tetrahydrofuran (THF) in the flask. Stir the resulting grey suspension.

  • Substrate Addition: Dissolve 3,4,5-trimethoxyphenylacetic acid (TMPAA) (2.5 g, 11.0 mmol) in 30 mL of anhydrous THF. Using a syringe, add the TMPAA solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4 hours to ensure the reaction goes to completion.

  • Quenching (Workup): Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 1 mL of water

    • 1 mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

    • 3 mL of water This procedure (the Fieser method) is critical for safety and results in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with additional THF (3 x 20 mL).

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-(3,4,5-trimethoxyphenyl)ethanol as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized standard using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity using HPLC-UV.

The Role of TMPE in Mescaline Metabolism

The Primary Oxidative Deamination Pathway

The metabolism of mescaline is initiated by oxidative deamination of its primary amine.[2] This reaction converts the ethylamine side chain into an aldehyde. While there has been some debate, this conversion is thought to be catalyzed by monoamine oxidase (MAO) or a similar amine oxidase.[1][7]

3.1.1 Formation of 3,4,5-Trimethoxyphenylacetaldehyde The product of this initial enzymatic step is 3,4,5-trimethoxyphenylacetaldehyde. This aldehyde is a highly reactive and unstable intermediate that does not accumulate in the body and is rapidly converted into either its corresponding carboxylic acid or alcohol.[6]

Branch Point: Oxidation vs. Reduction

The fate of the aldehyde intermediate is determined by the action of two distinct enzyme classes: aldehyde dehydrogenases (ALDH) and aldehyde/aldose reductases (AR).

  • 3.2.1 Oxidation to TMPAA (The Major Route): The predominant pathway involves the NAD⁺-dependent oxidation of the aldehyde by ALDH enzymes, yielding the stable and pharmacologically inactive carboxylic acid metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA).[6] This is the primary metabolite detected in pharmacokinetic studies.[4][5]

  • 3.2.2 Reduction to TMPE (The Minor Route): A smaller fraction of the aldehyde intermediate is reduced by NADPH-dependent aldehyde or aldose reductases to form the primary alcohol, 2-(3,4,5-trimethoxyphenyl)ethanol (TMPE).[7] This metabolite is also considered inactive.

Diagram: Mescaline Metabolic Pathway

The following diagram illustrates the central role of the aldehyde intermediate and the subsequent branching pathways.

Mescaline Metabolism mescaline Mescaline (3,4,5-Trimethoxyphenethylamine) aldehyde 3,4,5-Trimethoxyphenylacetaldehyde (Unstable Intermediate) mescaline->aldehyde Oxidative Deamination (MAO / Amine Oxidase) tmpaa TMPAA (3,4,5-Trimethoxyphenylacetic Acid) [Major Metabolite] aldehyde->tmpaa Oxidation (Aldehyde Dehydrogenase) tmpe TMPE (2-(3,4,5-Trimethoxyphenyl)ethanol) [Minor Metabolite] aldehyde->tmpe Reduction (Aldehyde Reductase)

Fig 1. Metabolic pathway of mescaline leading to its major (TMPAA) and minor (TMPE) metabolites.
Pharmacokinetics and Excretion Profile

Recent clinical studies have provided a clear pharmacokinetic profile for mescaline and TMPAA in humans. Following oral administration, mescaline and TMPAA concentrations rise in parallel.

ParameterMescalineTMPAA (Metabolite)Reference
Tmax (Time to Peak) ~2.0 hours~2.0 hours[4][5]
Elimination Half-life (t½) ~3.5 hoursNot separately determined[4][5]
Urinary Excretion (24-30h) ~53% of dose (unchanged)~31% of dose[5]

Pharmacokinetic data for TMPE is not available, as its low concentration makes it difficult to quantify without a targeted, highly sensitive assay. It is expected to be cleared rapidly, likely through glucuronidation followed by renal excretion.

Analytical Methodologies for Detection and Quantification

Rationale for Method Selection

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules like TMPE in complex biological matrices such as plasma or urine. The rationale for its selection is threefold:

  • Specificity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte, minimizing interference from endogenous matrix components.

  • Sensitivity: LC-MS/MS offers low limits of quantification (in the low ng/mL to pg/mL range), which is essential for detecting a minor metabolite like TMPE.[14][15]

  • Versatility: The method can be multiplexed to simultaneously quantify the parent drug (mescaline) and its other metabolites (TMPAA, N-acetylmescaline) in a single analytical run.[4]

Protocol: Quantification of TMPE in Human Plasma by LC-MS/MS

4.2.1 Sample Preparation: Protein Precipitation This technique is chosen for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma, which can interfere with the analysis.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., 2-(3,4,5-Trimethoxyphenyl)ethanol-d₄) to all tubes except blanks.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 250 µL of the clear supernatant to a clean 96-well plate or autosampler vial for analysis.

4.2.2 Liquid Chromatography (LC) A reverse-phase C18 column is used to separate the polar analytes based on their hydrophobicity. A gradient elution ensures that compounds with different polarities are effectively resolved and eluted with good peak shape.

  • LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibrate at 5% B

4.2.3 Tandem Mass Spectrometry (MS/MS) The analysis is performed in positive electrospray ionization (ESI+) mode. Specific MRM transitions are monitored for each analyte and the internal standard to ensure accurate quantification.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000, Waters Xevo TQ-S)

  • Ionization Source: ESI, Positive Mode

  • MRM Transitions (Precursor > Product):

    • Mescaline: 212.3 > 195.2[16]

    • TMPAA: 227.2 > 181.1 (as [M+H]⁺)

    • TMPE (Proposed): 213.2 > 195.1 ([M+H]⁺ > [M+H-H₂O]⁺)

    • TMPE-d₄ (IS, Proposed): 217.2 > 199.1 ([M+H]⁺ > [M+H-H₂O]⁺)

Diagram: Analytical Workflow

This diagram outlines the complete process from sample receipt to final data reporting.

Analytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Procedure cluster_postanalytical Post-Analytical sample_receipt 1. Receive Plasma Sample sample_log 2. Log Sample in LIMS sample_receipt->sample_log sample_prep_start 3. Thaw and Vortex Sample sample_log->sample_prep_start protein_precip 4. Protein Precipitation (Acetonitrile + IS) sample_prep_start->protein_precip centrifuge 5. Centrifugation (14,000 x g) protein_precip->centrifuge supernatant_tx 6. Transfer Supernatant to Autosampler Vial centrifuge->supernatant_tx lcms_analysis 7. LC-MS/MS Analysis (MRM Mode) supernatant_tx->lcms_analysis data_proc 8. Data Processing (Integration & Calibration) lcms_analysis->data_proc data_review 9. Data Review & QC Check data_proc->data_review report_gen 10. Generate Report data_review->report_gen

Fig 2. Step-by-step workflow for the quantification of TMPE in plasma samples.
Method Validation

A self-validating system is crucial for trustworthy results. The described method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)ethanol is a minor, inactive metabolite of mescaline formed via a reductive pathway from the key 3,4,5-trimethoxyphenylacetaldehyde intermediate. While the oxidative pathway to TMPAA is dominant, the existence of TMPE completes our understanding of mescaline's metabolic fate. This guide provides the essential technical information for its study, from a robust chemical synthesis of an analytical standard to a detailed protocol for its quantification in biological samples.

Future research could focus on developing and applying the described analytical method to clinical study samples. This would allow for the first-time characterization of TMPE's pharmacokinetic profile in humans. Furthermore, investigating the ratios of TMPAA to TMPE under various conditions (e.g., in the presence of enzyme inhibitors or in different genetic populations) could provide valuable insights into the regulation and activity of the competing aldehyde dehydrogenase and reductase enzyme systems.

References

  • Helander, A., Bäckström, G., & Beck, O. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology, 32(3), 227–231. [Link]

  • Helander, A., Bäckström, G., & Beck, O. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Semantic Scholar. [Link]

  • Helander, A., Bäckström, G., & Beck, O. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology. [Link]

  • Helander, A., Bäckström, G., & Beck, O. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology, 32(3), 227-231. [Link]

  • Helander, A., Bäckström, G., & Beck, O. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. PubMed. [Link]

  • Thomann, J., Ley, L., Klaiber, A., et al. (2022). Pharmacokinetic profiles of mescaline (A), 3,4,5-trimethoxyphenylacetic acid (B), and N-acetyl mescaline (C) in human plasma. ResearchGate. [Link]

  • Dinis-Oliveira, R. J., Pereira, C. L., & da Silva, D. D. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current molecular pharmacology, 12(3), 184–194. [Link]

  • Ley, L., Holze, F., Aicher, H., et al. (2023). Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Journal of psychopharmacology, 37(10), 1035-1046. [Link]

  • Dinis-Oliveira, R. J., Pereira, C. L., & da Silva, D. D. (2019). Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reduction of Phenylacetic Acid a. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7352. [Link]

  • Wikipedia. (n.d.). Mescaline. Wikipedia. [Link]

  • Dinis-Oliveira, R. J., Pereira, C. L., & da Silva, D. D. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. PubMed Central. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. commonorganicchemistry.com. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. adichemistry.com. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. masterorganicchemistry.com. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry. [Link]

  • He, X., & Qiu, Y. (2012). Improvement of Synthesis Process for 3,4,5-Trimethoxyphenyl Acetic Acid. Chinese Herbal Medicines. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Reddy, C. S., Kumar, M. A., & Raghu, M. (2008). Co-catalyzed mild and chemoselective reduction of phenyl esters with NaBH4: a practical synthesis of (R)-tolterodine. ResearchGate. [Link]

  • Bailly, F., & Cotelle, P. (2005). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. organic-chemistry.org. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol. commonorganicchemistry.com. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Dinis-Oliveira, R. J. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology. [Link]

  • Grzybowski, J., & Snieckus, V. (2023). Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii). The Plant Journal, 116(3), 617-631. [Link]

  • Google Patents. (2019). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. rhodium.ws. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4,5-Trimethoxyphenyl)ethanol, a substituted phenethyl alcohol, is a molecule of significant interest in pharmaceutical research and development. Its structural relationship to key biological compounds and synthetic precursors necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of 2-(3,4,5-Trimethoxyphenyl)ethanol, offering field-proven insights and detailed experimental protocols to guide researchers in its handling, formulation, and analysis.

The trimethoxyphenyl moiety is a common feature in a number of pharmacologically active compounds, contributing to their efficacy and metabolic profile. The stability of this functional group, along with the primary alcohol, is paramount to ensuring the integrity and shelf-life of any potential drug candidate. This guide will delve into the critical aspects of solubility in various solvent systems and the molecule's susceptibility to degradation under common stress conditions.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.

PropertyValueSource
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanol[1]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]
Appearance Colorless viscous liquid (predicted)
Boiling Point Not available
Melting Point Not available

Part 1: Solubility Profile

Predicted Solubility Behavior:

Based on the structure, it is anticipated that 2-(3,4,5-Trimethoxyphenyl)ethanol will exhibit good solubility in polar organic solvents and limited solubility in water.

  • High Solubility: Expected in solvents like ethanol, methanol, acetone, and ethyl acetate, where both hydrogen bonding and dipole-dipole interactions can occur.

  • Moderate Solubility: Likely in less polar organic solvents such as dichloromethane and chloroform.

  • Low Solubility: Predicted in non-polar solvents like hexanes and in water. The bulky non-polar benzene ring is expected to dominate its interaction with water.

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterLowThe hydrophobic nature of the benzene ring and the three methoxy groups likely outweighs the hydrophilic contribution of the single hydroxyl group.
EthanolHighThe ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar parts of the molecule.
MethanolHighSimilar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding.
AcetoneHighA polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group.
DichloromethaneModerateA polar aprotic solvent that can engage in dipole-dipole interactions.
HexaneLowA non-polar solvent with limited ability to interact with the polar functional groups of the molecule.
Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2-(3,4,5-Trimethoxyphenyl)ethanol, a standardized and robust protocol is necessary. The shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 2-(3,4,5-Trimethoxyphenyl)ethanol in various solvents at a controlled temperature.

Materials:

  • 2-(3,4,5-Trimethoxyphenyl)ethanol (purity >99%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) of appropriate purity

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(3,4,5-Trimethoxyphenyl)ethanol to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(3,4,5-Trimethoxyphenyl)ethanol.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature prep2->equil sample1 Allow to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 HPLC analysis sample4->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 2-(3,4,5-Trimethoxyphenyl)ethanol is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are essential to evaluate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of 2-(3,4,5-Trimethoxyphenyl)ethanol, several degradation pathways can be anticipated under various stress conditions:

  • Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde (3,4,5-trimethoxyphenylacetaldehyde) and further to the carboxylic acid (3,4,5-trimethoxyphenylacetic acid). The electron-rich trimethoxy-substituted benzene ring may also be susceptible to oxidative degradation.

  • Dehydration: Under acidic conditions and/or elevated temperatures, the alcohol could undergo dehydration to form a styrenic compound.

  • Ether Cleavage: While generally stable, the methoxy groups could potentially be cleaved under harsh acidic conditions, leading to the formation of phenolic derivatives.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light, potentially leading to complex reaction pathways including oxidation and polymerization.

Diagram of Potential Degradation Pathways:

G A 2-(3,4,5-Trimethoxyphenyl)ethanol B Oxidation A->B E Dehydration A->E G Ether Cleavage A->G I Photodegradation A->I C 3,4,5-Trimethoxyphenylacetaldehyde B->C [O] D 3,4,5-Trimethoxyphenylacetic acid C->D [O] F Trimethoxystyrene E->F H+, Δ H Phenolic Derivatives G->H HBr/HI J Complex Degradants I->J

Caption: Potential degradation pathways for 2-(3,4,5-Trimethoxyphenyl)ethanol under stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to an extent that allows for the identification of degradation products and the development of a stability-indicating analytical method.

Objective: To investigate the degradation of 2-(3,4,5-Trimethoxyphenyl)ethanol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • 2-(3,4,5-Trimethoxyphenyl)ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for initial dissolution (e.g., methanol or acetonitrile)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a DAD or MS detector

Methodology:

A stock solution of 2-(3,4,5-Trimethoxyphenyl)ethanol is prepared in a suitable solvent and then subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Heat at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

  • Alkaline Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a defined period.

    • Also, expose a solution of the drug to a similar temperature.

    • At specified time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

Workflow for Forced Degradation Studies:

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance/Solution acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC-DAD/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identify Identify Degradants hplc->identify validate Validate Stability-Indicating Method identify->validate

Caption: General workflow for conducting forced degradation studies.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol and its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for this purpose.

Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute any more non-polar degradants, and then return to initial conditions.A gradient is necessary to separate the parent compound from potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 270 nm (or scan with DAD)Based on the UV absorbance of the trimethoxybenzene chromophore. A DAD allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume.

Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(3,4,5-Trimethoxyphenyl)ethanol. While specific experimental data for this compound is limited, the provided protocols and insights based on structurally related molecules offer a robust starting point for any research or development program. Adherence to the detailed experimental methodologies will ensure the generation of high-quality, reliable data, which is fundamental for informed decision-making in the pharmaceutical development process. The proposed analytical method, once validated, will serve as a crucial tool for the quantitative analysis of this compound and its potential impurities.

References

  • PubChem. 3,4,5-Trimethoxyphenethyl alcohol. National Center for Biotechnology Information. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

Sources

Methodological & Application

Quantitative Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol: A Comprehensive Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the quantitative analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. We present and compare three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method is detailed with step-by-step protocols for sample preparation, instrument setup, and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol in various matrices.

Introduction: The Importance of Accurate Quantification

2-(3,4,5-Trimethoxyphenyl)ethanol is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures, intermediates, and final products must be meticulously controlled to ensure the safety, efficacy, and quality of the resulting drug substance. Accurate and precise analytical methods are therefore indispensable for in-process control, quality assurance, and pharmacokinetic studies.

This application note provides a comprehensive overview of three widely used analytical techniques for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation.

Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)ethanol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
IUPAC Name 2-(3,4,5-trimethoxyphenyl)ethanol
Predicted UV λmax ~270 nmInferred from gallic acid derivatives[1][2]

Method Selection: A Comparative Overview

The selection of an appropriate analytical technique is a critical first step. Below is a comparative summary of the three methods detailed in this guide.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polaritySeparation based on volatility and polaritySeparation based on polarity, with highly selective and sensitive detection
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)
Selectivity GoodVery GoodExcellent
Sample Volatility Not requiredRequiredNot required
Derivatization Not usually requiredMay be required to improve volatility and peak shapeNot usually required
Instrumentation Cost Low to ModerateModerateHigh
Typical Application Routine QC, purity assessmentImpurity profiling, analysis in volatile matricesBioanalysis, trace-level quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and cost-effective technique for the routine quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol, particularly for in-process control and final product release testing where concentration levels are relatively high. The method relies on the separation of the analyte from other components in a liquid mobile phase as it passes through a solid stationary phase, followed by detection using a UV-Vis spectrophotometer. The trimethoxyphenyl chromophore in the analyte allows for sensitive UV detection.[3][4][5]

Rationale for Method Parameters
  • Column: A C18 reversed-phase column is chosen for its ability to effectively retain and separate moderately polar compounds like 2-(3,4,5-Trimethoxyphenyl)ethanol from both more polar and less polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analyte or matrix components.[5]

  • Detection Wavelength: Based on the structure, which is a derivative of the gallic acid moiety, a detection wavelength of approximately 270 nm is selected to achieve high sensitivity.[1][2][6]

Experimental Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL in Methanol) working Prepare Working Standards (e.g., 1-100 µg/mL in Mobile Phase) stock->working curve Generate Calibration Curve working->curve sample_prep Prepare Sample Solution (Dilute in Mobile Phase) filter Filter all solutions (0.45 µm syringe filter) sample_prep->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~270 nm) separate->detect detect->curve quantify Quantify Analyte in Sample detect->quantify curve->quantify

Caption: HPLC-UV workflow for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(3,4,5-Trimethoxyphenyl)ethanol reference standard and dissolve it in a 25 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain 2-(3,4,5-Trimethoxyphenyl)ethanol and dissolve it in a suitable solvent (e.g., methanol).

    • Dilute the sample solution with the mobile phase to a final concentration within the calibration range.

    • For solid dosage forms, homogenization and extraction may be necessary.[7]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~270 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

    • Determine the concentration of 2-(3,4,5-Trimethoxyphenyl)ethanol in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%1.2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for impurity profiling and the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol in complex matrices.

Rationale for Method Parameters
  • Derivatization: While 2-(3,4,5-Trimethoxyphenyl)ethanol is amenable to GC analysis, derivatization of the hydroxyl group (e.g., silylation) can improve its volatility and chromatographic peak shape, leading to better sensitivity and reproducibility.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms) is typically used for the separation of phenylethyl alcohol derivatives.

  • Ionization Mode: Electron Ionization (EI) is a standard technique that generates reproducible mass spectra, which can be used for library matching and structural confirmation.

  • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred over full scan mode as it provides higher sensitivity and selectivity by monitoring only specific ions of the target analyte.

Experimental Protocol

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL in Ethyl Acetate) working Prepare Working Standards (e.g., 0.1-10 µg/mL) stock->working curve Generate Calibration Curve working->curve sample_prep Sample Extraction (LLE or SPE) derivatize Derivatization (Optional) (e.g., Silylation) sample_prep->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometry Detection (EI, SIM Mode) separate->detect detect->curve quantify Quantify Analyte in Sample detect->quantify curve->quantify

Caption: GC-MS workflow for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a small volume of ethyl acetate.

  • Derivatization (Optional):

    • To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A standard GC system coupled to a mass spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for 2-(3,4,5-Trimethoxyphenyl)ethanol would need to be determined from its mass spectrum.

  • Data Analysis:

    • Construct a calibration curve using the peak areas of the derivatized or underivatized standards.

    • Quantify the analyte in the sample using the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9980.9989
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
LOD -0.03 µg/mL
LOQ -0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (%RSD) ≤ 5.0%3.5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification, particularly in complex biological matrices such as plasma or urine. Its exceptional sensitivity and selectivity are achieved by coupling the separation power of HPLC with the dual mass filtering of a triple quadrupole mass spectrometer.[8][9][10]

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like 2-(3,4,5-Trimethoxyphenyl)ethanol. Both positive and negative ion modes should be evaluated to determine the most sensitive response.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity. This involves selecting a precursor ion (typically the molecular ion or a protonated/adducted molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated 2-(3,4,5-Trimethoxyphenyl)ethanol) is highly recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency.

Experimental Protocol

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_is Sample + Internal Standard protein_precip Protein Precipitation (e.g., with Acetonitrile) sample_is->protein_precip spe Solid-Phase Extraction (SPE) (for cleanup and concentration) protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon inject Inject into LC-MS/MS evap_recon->inject separate UPLC/HPLC Separation inject->separate detect MS/MS Detection (ESI, MRM Mode) separate->detect curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) detect->curve quantify Quantify Analyte detect->quantify curve->quantify

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Step-by-Step Protocol:

  • Sample Preparation (Solid-Phase Extraction): [11][12][13]

    • To a plasma or urine sample, add the internal standard.

    • Pre-treat the sample as necessary (e.g., protein precipitation with acetonitrile for plasma samples).

    • Condition an appropriate SPE cartridge (e.g., a reversed-phase polymer-based sorbent) with methanol and then water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to aid ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

    • MRM Transitions: These would need to be optimized by infusing a standard solution of 2-(3,4,5-Trimethoxyphenyl)ethanol into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.9975
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
LOD -0.03 ng/mL
LOQ -0.1 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.8%
Precision (%RSD) ≤ 15.0%6.2%
Matrix Effect 85 - 115%94%

Conclusion

This application note has detailed three distinct and powerful analytical methods for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol. The choice of the most suitable method is contingent upon the specific analytical challenge at hand. For routine quality control of bulk material, the cost-effective and robust HPLC-UV method is often sufficient. For more complex matrices or when higher sensitivity is required for impurity profiling, GC-MS provides an excellent alternative. Finally, for demanding applications such as bioanalysis where ultra-trace level detection is necessary, LC-MS/MS stands as the unequivocal choice due to its superior sensitivity and selectivity. Each protocol presented herein is a self-validating system, designed to ensure data integrity and reproducibility when followed diligently.

References

  • (PDF) 32 Factorial Design for Optimization of HPLC-UV Method for Quantification of Gallic acid in Lohasava and Pippalyasava - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Method to Quantify the Alcohol Biomarker Phosphatidylethanol 16:0/18:1 in Dried Blood Spots for Clinical Research Purposes - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. (2022, October 5). Retrieved January 21, 2026, from [Link]

  • UV spectrum and structure of gallic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • UV-Vis Spectrum of Gallic Acid | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview | Request PDF - ResearchGate. (2025, August 10). Retrieved January 21, 2026, from [Link]

  • High-Throughput LC-MS/MS Method for Determination of the Alcohol Use Biomarker Phosphatidylethanol in Clinical Samples by Use of a Simple Automated Extraction Procedure—Preanalytical and Analytical Conditions - ADLM. (2018, May 18). Retrieved January 21, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Method to Quantify the Alcohol Biomarker Phosphatidylethanol 16:0/18:1 in Dried Blood Spots for Clinical Research Purposes - ResearchGate. (2025, August 9). Retrieved January 21, 2026, from [Link]

  • (PDF) Quantitative HPLC Analysis of Gallic Acid in Benincasa hispida Prepared with Different Extraction Techniques - ResearchGate. (2025, December 22). Retrieved January 21, 2026, from [Link]

  • UV-Vis spectra of four of the main compounds found in the analyzed extracts. (A) Galloylquinic acid; (B) galloyl-HHDP glucose - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Retrieved January 21, 2026, from [Link]

  • The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed. (2022, February 15). Retrieved January 21, 2026, from [Link]

  • Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. (2019, April 1). Retrieved January 21, 2026, from [Link]

  • Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide - Academic Journals. (n.d.). Retrieved January 21, 2026, from [Link]

  • OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA. (n.d.). Retrieved January 21, 2026, from [Link]

  • Miniaturized Solid Phase Extraction Techniques Applied to Natural Products - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • UV-VIS Gallic Acid Content Measurement - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from quality control in manufacturing to academic research. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

2-(3,4,5-Trimethoxyphenyl)ethanol is a chemical compound of interest in various fields, including its use as a building block in the synthesis of pharmaceuticals, such as the psychoactive substance mescaline, and its potential antifungal and antibacterial properties.[6] Given its significance, a validated, reliable analytical method is crucial for ensuring the purity and quality of this compound in research and development settings.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in the pharmaceutical industry for its high sensitivity, resolution, and reproducibility.[1][2] This document provides a comprehensive guide for the analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol, detailing the method development rationale, a step-by-step protocol, and a full validation summary in accordance with ICH Q2(R2) guidelines.[4]

Method Rationale and Experimental Choices

The selection of the chromatographic conditions was based on the physicochemical properties of 2-(3,4,5-Trimethoxyphenyl)ethanol.

  • Compound Properties: 2-(3,4,5-Trimethoxyphenyl)ethanol has a molecular weight of 212.24 g/mol and a predicted LogP of 1.24720, indicating moderate lipophilicity.[7][8] This makes it an ideal candidate for reverse-phase HPLC.

  • Chromatographic Mode: Reverse-phase chromatography with a C18 stationary phase was chosen due to its versatility and robustness in separating moderately polar to nonpolar compounds.

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good peak shape and low UV cutoff. The isocratic elution provides simplicity and robustness for routine analysis.

  • UV Detection Wavelength: The trimethoxyphenyl moiety of the analyte contains a chromophore that absorbs UV light. A detection wavelength of 254 nm was chosen to provide good sensitivity for the analyte.[9]

Materials and Methods

The following table summarizes the materials and equipment required for this analytical method.

Item Description
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Data Acquisition Agilent OpenLab CDS or equivalent chromatography data software.
Analytical Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
Reference Standard 2-(3,4,5-Trimethoxyphenyl)ethanol, ≥98% purity.[7]
Solvents Acetonitrile (HPLC grade), Water (HPLC grade).
Glassware Volumetric flasks (Class A), pipettes (calibrated), autosampler vials with inserts.
Other Equipment Analytical balance, ultrasonic bath, 0.45 µm syringe filters.
Chromatographic Conditions

The optimized HPLC-UV parameters for the analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol are presented in the table below.

Parameter Condition
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Protocols

Protocol 1: Standard and Sample Preparation

This protocol outlines the steps for preparing standard solutions and sample solutions for analysis.

1. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of 2-(3,4,5-Trimethoxyphenyl)ethanol reference standard into a 25 mL volumetric flask. b. Dissolve the standard in the mobile phase (Acetonitrile:Water, 50:50 v/v). c. Sonicate for 5 minutes to ensure complete dissolution. d. Bring the flask to volume with the mobile phase and mix thoroughly.

2. Working Standard Solutions (for Linearity): a. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Solution: a. Accurately weigh a quantity of the sample expected to contain 2-(3,4,5-Trimethoxyphenyl)ethanol and transfer it to a volumetric flask. b. Dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL). c. Sonicate for 10 minutes to ensure complete extraction and dissolution. d. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.

G cluster_prep Solution Preparation Workflow weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std sonicate_std Sonicate for 5 min dissolve_std->sonicate_std dilute_std Dilute to Volume sonicate_std->dilute_std stock_sol Stock Solution (1000 µg/mL) dilute_std->stock_sol weigh_sample Weigh Sample dissolve_sample Dissolve/Extract in Mobile Phase weigh_sample->dissolve_sample sonicate_sample Sonicate for 10 min dissolve_sample->sonicate_sample filter_sample Filter (0.45 µm) sonicate_sample->filter_sample sample_sol Sample Solution for Injection filter_sample->sample_sol G cluster_validation Method Validation Workflow (ICH Q2) specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

1. Specificity: a. Inject a blank (mobile phase), a standard solution, and a sample solution. b. Demonstrate that there are no interfering peaks at the retention time of 2-(3,4,5-Trimethoxyphenyl)ethanol in the blank.

2. Linearity: a. Inject the series of working standard solutions (1-100 µg/mL) in triplicate. b. Plot a calibration curve of peak area versus concentration. c. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy: a. Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. The mean recovery should be within 98.0% to 102.0%.

4. Precision: a. Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%. b. Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

6. Robustness: a. Intentionally vary critical method parameters such as:

  • Flow rate (± 0.1 mL/min)
  • Column temperature (± 5 °C)
  • Mobile phase composition (± 2%) b. The system suitability parameters should still meet the acceptance criteria.
Data Analysis and Calculations

The concentration of 2-(3,4,5-Trimethoxyphenyl)ethanol in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantitative analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol. The method has been validated to meet the stringent requirements of the pharmaceutical industry and is suitable for routine quality control and research applications.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF2QWUwEZ5X3mooT2OS0EA-2TM28TfW3W0LWcM7BzPRDJM2PvCfg9C5xdah8ElvflgzZkRL0Rjtqg9WC7mpPyT9SZwATRHS6ZP5ZQYswaMmZp6gbdCnbWD2bjTC7GFKEcMJRZ5VG4=]
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSFaxMgM2OVGu4sMLOW1bR088-NAjEIxuj9zvb1SKo-ai6GWQZEMEJbTLfP0TzAowrij3Ziuk18udDsv97b4e75REBEbE-YXrl6DkVBQem3s2gvCphUhvRpCX5gV0BXJCJXPpNynA=]
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. CONCEPT HEIDELBERG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhGooL5oZySueBTcLKOQ3g9FWyefyWIAG2Jvrv4j8YPr_AIsu2GFbzYt9Q1O9kNf8eur1jUuj_wmFs5c_7dAkLTyu-qrXLsd9sk4cHmwDwuqxI3gI4a1zSFdhmFT_A2_1SF80WdyHdsrvvedSJcRtrRria5smDl6ByPpZcpmqA3wqRbabliwGw9x6GiEsY90uicYDqa1NAijrYCy3B1Q_8x6AZFvB4apmSnsZo]
  • 2-(3,4,5-Trimethoxyphenyl)ethanol. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI8___toaBze0BsNCbhjiz-YUYbFYxDtu8nMDPgLXPGRMQwyDEuzskg3kgIriQJmo3LT7iUmCFR_bwAkrJvVcz3fDJbeCfLMiPEFmAyowta8xDh7S5eXk4FlbhXJSTeHtDlIg9HuFem_rMIl31Gn3OAmylRdDxtYpuEGgRjh-I_dq7iLWa398=]
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDCwq4jRfuAppSV_8v7_hGoNt9bKWLfmVRuuv9Ehm82Kgy1w9s5HHamBffl60n_xJn8Rz0z-nS3hOivcrDtkjTkFbgW39iCmXfPQMzRtJMB78KRxtCR5x9YyHxlDcC_EeXPXaCyAoOj9qi2llPGf_uyg==]
  • Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yDOgRjzVgDHpCW1X71b9kuz090YhglrPBffeo7AnVFFa0wgplVNyrJYuFeQufdJ3Srt6Pkdi47vKoBaiCBe0ZZtZzMqjyL3JbUpcRuZKGpdGxhmfeL-vvMXLX_Rtgphog6mWJRLVLhpMKWXE2tzW2YpQKmvZNAy8zXVieEKSlg68_0tPU9Tall43fpku2kXcPg==]
  • Steps for HPLC Method Validation. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9IZ82XRMDyMmLctiYOI54SkOFQzKtWcOKUtXqfnkFJilNWhtuGIq8mewJo2IukebcqSZoGrdozxcDfsEfXhbLFPxSb_oBlg6T5Syh5QJqI1zgvP5CjZISqjeJsfmV-nu3MBnEKRq5TOKd_LX-_ay3LGqIAB0YxWsCcRQqKU=]
  • 2-(3,4,5-Trimethoxyphenyl)ethanol. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGziDCKNRF9WkymEUKb7D0xIp12KTcg1pjaELg9ovo0q-8r5DgxtREDVnKC1hqa-iFAMUURAe7KfBBZyF1EYUPzH6rVHo8YnEVoWpLtWN9Qh35rSkLmHfw4qcpRnq3HciJIQQfdlPWcVuXpWRyqlp4_wXn3T3nxA4=]
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQPihv9444H3OMscwueVbpS7dLX85lXa9erfF0C16eOy6rxG7q9MP3QZlaiYaA4y8OTyT1Ttv7p-ULseBvRG00bIMday_3_C9sd2Mm490CCtd_pK6-Vf7V6FItq8Twssh8yCcFigveyhiuC6IIS-fFn5z]
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjFT_UpM0ZoprDkZAngAJBpJFvPasnM2t4bftQMmesSG1rRsgq47jqEji0dMBxT7ZO94E5gkUNd_UHj6fycmi4TYSEbMT9INcJPwHIq6k8Q0gKVWvOP2BiisOVw1SPjaVi4B1t-OP1swi_VORr7d5elJ02nxE=]
  • 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL 37785-48-1 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECn-T-Jd5ogFwqujHvJI9i_cNHyIve3hggqqZPCBx_ppYYjgKk8kzsQYECgRehyPV7SsRfLVUU4BatibCvaf8iJAbeMqaQwQRF_qWRrJ9ki18yvKg50LnD3_53Gb8vduN984wcclZGA7wlMS8vsxJ5qN49dcf-oWYypt7hQ6Pxu70uRWbYOkQus6nKULy9hQ==]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApHciETfbYhHpgZ8Jw-Rp0O8202he6gfviDYOpeISqS5Ge6shGJpacjbYhg-M5yh8DhDnIobJ4IgrZIqTbEwOB1qXT6Ao5aAZKXcjDgla-BI99zv2zcW_9h1y7JK2-Y0EINUYVBNr73uS5Yg2i3Vgj9t0vUyKNX7mH4iY4P5MWvQhPcaAWgAmVhp0dBTUsuz2VVwaf-A=]
  • 3,4,5-Trimethoxyphenethyl alcohol. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKYG5SIGdwbLDwhPmOmDBE6goIG9WHCOQWux-o_cl_qW1VpOaZY4aJ7MHdGCHoCq0i3oRh9SrdUe3DX5KlirR3HJxNxtFSD7PtucJrbAs9gQuQZUQ9zKFEzWRjf2YvKowR8C1z-mzSNR1UvHOOP9eaAmwAO_OybScmQNOBr4lS-e58uHJ1tw==]
  • 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtOk0n-naF6Y65ZO0s5AIBf6HvHyWgs50pb3qVEnUMGkDomVKgTu_9xKvZRCvaTd5KRWUwHMM9g8_7vttED2z6U5BWIwBtatdZrisEWXruGqTbH8wSONeAO-Nsza0b9jUR1dN4fRuRMOSr]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27KJwlDpdbIZ4lWy4MrDWk-4GJqnCAuDRv0UnS2MpuTPbqVEPOtQOKpWiK6T4VV9S8ZdGZxi48m2a0o4ewjxUSvdATi-l9jH51ar9qRMLgKPCCwK-m9vQ51nVu9IIafye_VeP_G4=]
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXjBTzV4LvJ-yq0zF3t_YlL7RhryJ0ts8QdHM1qaGMscQh-fGbcfumCVhXbOK9BdyUw3d_F54w8BolZi9XFCU0iPjHkCTJEg-mie3ZV_5IAY5YQ0dPXR7Z0qn-JpKuvoLzCpRJU9MyIv5U1s=]
  • HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZlEiKM8it7IdyKdBF6r6FfCyS8230hu5B_cBhtJPqvD4rFOAXJFbzmJJ5R3oS1pINlxxj10EuAW355Y4lEDVzx18PgB1Zi9TZvWTD4nOTnGJ7S9a1u5JR7T-scY-UdkbzmaFcv86YRy6ozKUZHiYwgBXtghFyF1TCPQWWB_MrgQV3suea6dqDdR04uU2xYaxQl-gpQxrSPP1v71qkzDvu5zeCVgMHJk0FO5JsLYg7ZRNHOJSyEpE8uOlOO94=]

Sources

Application Notes and Protocols for the GC/MS Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Trimethoxyphenyl Compounds

The 3,4,5-trimethoxyphenyl structural motif is a cornerstone in the architecture of numerous biologically active molecules. Its presence is critical in natural products like the potent anticancer agent combretastatin and the psychoactive alkaloid mescaline. For researchers, scientists, and drug development professionals, the ability to accurately identify and quantify compounds containing this moiety, such as 2-(3,4,5-Trimethoxyphenyl)ethanol, is paramount. This compound not only serves as a potential synthetic precursor to valuable pharmaceutical agents but is also of interest for its own biological activities, including antifungal properties.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the characterization of volatile and semi-volatile compounds.[2] Its coupling of the superior separation capabilities of gas chromatography with the precise detection and structural elucidation power of mass spectrometry makes it an indispensable tool in the modern analytical laboratory.

This document provides a comprehensive guide to the GC/MS analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol and its derivatives. It is structured not as a rigid template, but as a dynamic and logical workflow, grounded in the principles of scientific integrity and practical, field-proven experience. We will delve into the causality behind each experimental choice, from sample preparation and derivatization to the interpretation of mass spectral data, ensuring that the protocols described are robust and self-validating.

Foundational Principles: Understanding the Analyte and the Technique

Before embarking on the practical aspects of the analysis, it is crucial to understand the physicochemical properties of 2-(3,4,5-Trimethoxyphenyl)ethanol and how they dictate the analytical strategy.

Analyte Profile:

PropertyValueSource
Chemical Name 2-(3,4,5-Trimethoxyphenyl)ethanol[3]
Synonyms 3,4,5-Trimethoxyphenethyl alcohol[3]
CAS Number 37785-48-1[4]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [1]

The presence of a primary alcohol functional group makes 2-(3,4,5-Trimethoxyphenyl)ethanol a polar molecule. While amenable to GC analysis, its volatility and chromatographic behavior can be significantly improved through derivatization, a key consideration that will be addressed in the following sections.

The Analytical Workflow: From Sample to Spectrum

A successful GC/MS analysis is a chain of meticulously executed steps. The following workflow provides a logical progression from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Plant Extract) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation (e.g., N₂ Stream) Extraction->Concentration Derivatization Silylation (BSTFA/MSTFA) Concentration->Derivatization FinalSample Final Sample in Volatile Solvent Derivatization->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum Interpretation Fragmentation Analysis & Spectral Library Matching MassSpectrum->Interpretation Quantification Quantification (Internal/External Standard) Interpretation->Quantification Report Final Report Quantification->Report

Caption: A comprehensive workflow for the GC/MS analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Rigorous Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent suitable for GC injection. The choice of technique depends on the initial sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting the analyte from aqueous reaction mixtures or biological fluids.

  • pH Adjustment: Adjust the pH of the aqueous sample to neutral (pH ~7) to ensure the analyte is in a non-ionized state.

  • Solvent Selection: Choose a water-immiscible organic solvent in which the analyte has high solubility. Ethyl acetate or dichloromethane are common choices.

  • Extraction:

    • To 10 mL of the aqueous sample, add 10 mL of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Collect the organic (top) layer.

    • Repeat the extraction twice more with fresh portions of ethyl acetate.

  • Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is ideal for cleaning up complex samples like plant extracts, offering higher selectivity than LLE.

  • Sorbent Selection: A reverse-phase sorbent (e.g., C18) is appropriate for retaining the moderately polar analyte from an aqueous or polar organic solution.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (dissolved in a suitable solvent) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the analyte with a stronger organic solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in a volatile solvent (e.g., ethyl acetate) for GC/MS analysis.

Derivatization: Enhancing Analyte Volatility and Stability

The presence of a hydroxyl group in 2-(3,4,5-Trimethoxyphenyl)ethanol can lead to peak tailing and potential thermal degradation in the GC injector. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is the preferred method to mitigate these issues.

Causality: Silylation increases the volatility of the analyte by reducing intermolecular hydrogen bonding and enhances its thermal stability, leading to sharper, more symmetrical chromatographic peaks and improved sensitivity.

Protocol 3: Silylation with BSTFA

  • Sample Preparation: Ensure the concentrated extract from the previous step is completely dry, as moisture will hydrolyze the silylating reagent.

  • Reagent Addition: To the dried sample residue (typically 100 µg to 1 mg), add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Derivatization Analyte 2-(3,4,5-Trimethoxyphenyl)ethanol (Polar, Active -OH group) Product TMS-Derivative (Non-polar, Volatile, Thermally Stable) Analyte->Product Silylation Reaction (60-70°C, 30 min) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product

Caption: The silylation reaction enhances the analyte's suitability for GC/MS analysis.

Instrumental Analysis: Optimizing GC/MS Parameters

The following parameters provide a robust starting point for the analysis of the TMS-derivatized 2-(3,4,5-Trimethoxyphenyl)ethanol. Method validation is essential to confirm these parameters for specific instrumentation and applications.

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection ModeSplitlessMaximizes the transfer of analyte to the column, ideal for trace analysis.
Injector Temperature250 - 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven ProgramInitial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 minThis temperature program allows for good separation from solvent and other components, and ensures elution of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.
Source Temperature230 °CA standard source temperature that minimizes analyte degradation and source contamination.
Mass Scan Rangem/z 40-500A wide enough range to capture the molecular ion of the derivative and its key fragment ions.

Data Analysis and Interpretation: Decoding the Mass Spectrum

The mass spectrum is the chemical fingerprint of a molecule. Understanding its fragmentation is key to confident identification.

Predicted Fragmentation of Underivatized 2-(3,4,5-Trimethoxyphenyl)ethanol (MW = 212.24)

While an experimentally derived spectrum is the gold standard, the fragmentation of 2-(3,4,5-Trimethoxyphenyl)ethanol can be predicted based on established principles of mass spectrometry for benzylic alcohols.[5][6][7]

  • Molecular Ion (M⁺˙) at m/z 212: The molecular ion peak is expected to be present, though it may be of low intensity due to the facile fragmentation of the benzylic structure.

  • Benzylic Cleavage (Base Peak) at m/z 181: The most favorable fragmentation is the cleavage of the C-C bond between the ethyl side chain and the aromatic ring (benzylic cleavage). This results in the loss of a CH₂OH radical (mass 31) and the formation of a highly stable, resonance-stabilized 3,4,5-trimethoxybenzyl cation at m/z 181 . This is predicted to be the base peak.

  • Loss of Water (M-18) at m/z 194: Alcohols can undergo dehydration, leading to a peak at m/z 194.[8][9]

  • Other Fragments: Sequential losses of methyl radicals (•CH₃, mass 15) and formaldehyde (CH₂O, mass 30) from the m/z 181 ion can lead to smaller fragments.

fragmentation_underivatized mol [M]⁺˙ m/z 212 frag181 [M - CH₂OH]⁺ m/z 181 (Base Peak) mol->frag181 - •CH₂OH frag194 [M - H₂O]⁺˙ m/z 194 mol->frag194 - H₂O

Caption: Predicted EI fragmentation pathway of underivatized 2-(3,4,5-Trimethoxyphenyl)ethanol.

Predicted Fragmentation of the TMS-Derivative (MW = 284.42)

The TMS-derivatized analyte will have a molecular weight of 212 + 72 = 284 g/mol . Its fragmentation will be influenced by both the original molecule's structure and the TMS group.

  • Molecular Ion (M⁺˙) at m/z 284: The molecular ion should be observable.

  • Loss of a Methyl Group at m/z 269: A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (•CH₃) from the silicon atom, resulting in a stable [M-15]⁺ ion at m/z 269 .

  • Benzylic Cleavage at m/z 181: The highly favorable benzylic cleavage seen in the underivatized molecule is still a likely pathway, leading to the same stable cation at m/z 181 .

  • Fragment from the TMS-Ether Moiety at m/z 103: Cleavage of the C-C bond alpha to the aromatic ring will result in a [CH₂-O-TMS]⁺ fragment at m/z 103 .

  • The TMS Cation at m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a common and characteristic ion in the mass spectra of TMS derivatives, appearing at m/z 73 .

fragmentation_derivatized mol [M]⁺˙ m/z 284 frag269 [M - CH₃]⁺ m/z 269 mol->frag269 - •CH₃ frag181 [M - CH₂OTMS]⁺ m/z 181 mol->frag181 - •CH₂OTMS frag103 [CH₂OTMS]⁺ m/z 103 mol->frag103 - C₈H₉O₃ radical frag73 [Si(CH₃)₃]⁺ m/z 73 frag269->frag73 Further fragmentation

Caption: Predicted EI fragmentation pathways for the TMS-derivative of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Method Validation and Quantification

For quantitative applications, the developed method must be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte in a given range. A calibration curve should be constructed using a series of standards, and a correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual tests. These are typically assessed by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

For quantification, an internal standard (a compound with similar chemical properties but a different mass, not present in the sample) should be used to correct for variations in sample preparation and injection volume.

Conclusion and Best Practices

This application note provides a comprehensive framework for the GC/MS analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol and its derivatives. The protocols for sample preparation, derivatization, and instrumental analysis are designed to be robust and reliable. The predicted fragmentation patterns serve as a guide for structural confirmation.

Key Takeaways for the Researcher:

  • Derivatization is Crucial: Silylation is highly recommended to improve chromatographic performance and sensitivity.

  • Fragmentation is Informative: The formation of the stable 3,4,5-trimethoxybenzyl cation at m/z 181 is a key diagnostic ion for this class of compounds.

  • Validation is Non-Negotiable: For any quantitative work, a full method validation is required to ensure the accuracy and reliability of the data.

  • Consult Spectral Libraries: Whenever possible, compare experimentally obtained mass spectra with entries in commercial or public databases (e.g., NIST) for confident identification.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently employ GC/MS for the accurate and reliable analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol, facilitating progress in their respective fields.

References

Sources

Application Notes and Protocols for 2-(3,4,5-Trimethoxyphenyl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Polysubstituted Phenylethanoid Building Block

2-(3,4,5-Trimethoxyphenyl)ethanol, also known as 3,4,5-trimethoxyphenethyl alcohol, is a highly functionalized aromatic alcohol that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a phenylethyl alcohol core decorated with three methoxy groups, imparts unique reactivity and renders it an invaluable precursor for alkaloids, pharmaceuticals, and other bioactive natural products. The electron-rich nature of the aromatic ring, a consequence of the three electron-donating methoxy groups, facilitates electrophilic aromatic substitution reactions, while the primary alcohol functionality provides a handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of 2-(3,4,5-Trimethoxyphenyl)ethanol, complete with detailed application notes and validated experimental protocols for its key transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety profile of a building block, is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValueReference
CAS Number 37785-48-1[1][2]
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.24 g/mol [2]
Melting Point 100 °C[2][3]
Boiling Point 179-180 °C at 11 Torr[2][3]
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Slightly soluble in water.[1]

Safety Information: While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling 2-(3,4,5-Trimethoxyphenyl)ethanol. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][5][6]

Core Synthetic Applications and Methodologies

The strategic placement of the trimethoxyphenyl and hydroxyethyl moieties allows for a diverse range of synthetic transformations. This section details the most significant applications and provides step-by-step protocols for these key reactions.

Gateway to Tetrahydroisoquinoline Alkaloids: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and β-carbolines, classes of alkaloids with profound biological activities.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 2-(3,4,5-Trimethoxyphenyl)ethanol can be readily converted to the corresponding amine, 3,4,5-trimethoxyphenethylamine (mescaline), a crucial precursor for this transformation.

Conceptual Workflow: From Alcohol to Tetrahydroisoquinoline

G A 2-(3,4,5-Trimethoxyphenyl)ethanol B Oxidation A->B e.g., PCC, DMP C 3,4,5-Trimethoxyphenylacetaldehyde B->C D Reductive Amination C->D e.g., NH3, H2/Pd-C E 3,4,5-Trimethoxyphenethylamine (Mescaline) D->E F Pictet-Spengler Reaction (e.g., with Formaldehyde) E->F G 6,7,8-Trimethoxy-1,2,3,4- tetrahydroisoquinoline F->G

Caption: Synthetic pathway from 2-(3,4,5-Trimethoxyphenyl)ethanol to a tetrahydroisoquinoline core.

Protocol 1: Synthesis of 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline

This two-step protocol first describes the conversion of the parent alcohol to the corresponding amine, followed by the Pictet-Spengler cyclization.

Step 1a: Oxidation to 3,4,5-Trimethoxyphenylacetaldehyde

  • Rationale: The primary alcohol is first oxidized to the corresponding aldehyde. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are recommended to prevent over-oxidation to the carboxylic acid.

  • Procedure:

    • To a stirred solution of 2-(3,4,5-trimethoxyphenyl)ethanol (10.0 g, 47.1 mmol) in anhydrous dichloromethane (200 mL) at room temperature, add pyridinium chlorochromate (PCC) (15.2 g, 70.7 mmol).

    • Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

    • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to yield 3,4,5-trimethoxyphenylacetaldehyde as a crude oil, which can be used in the next step without further purification.

Step 1b: Reductive Amination to 3,4,5-Trimethoxyphenethylamine

  • Rationale: The crude aldehyde is converted to the primary amine via reductive amination. This can be achieved in a one-pot reaction using ammonia and a reducing agent.

  • Procedure:

    • Dissolve the crude 3,4,5-trimethoxyphenylacetaldehyde from the previous step in methanol (250 mL) and cool to 0 °C.

    • Bubble ammonia gas through the solution for 20 minutes, then add a catalytic amount of Raney nickel.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

    • Carefully filter the catalyst over a bed of Celite and concentrate the filtrate under reduced pressure.

    • The residue can be purified by column chromatography (Silica gel, Dichloromethane:Methanol 9:1) to afford 3,4,5-trimethoxyphenethylamine.

Step 2: Pictet-Spengler Cyclization

  • Rationale: The resulting amine undergoes condensation with an aldehyde (in this case, formaldehyde) to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The electron-rich nature of the trimethoxy-substituted benzene ring facilitates this cyclization under relatively mild acidic conditions.[7]

  • Procedure:

    • Dissolve 3,4,5-trimethoxyphenethylamine (5.0 g, 23.7 mmol) in a mixture of methanol (50 mL) and water (10 mL).

    • Add aqueous formaldehyde (37% solution, 2.1 mL, 28.4 mmol) and stir the mixture at room temperature for 30 minutes.

    • Carefully add concentrated hydrochloric acid (5 mL) and heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, 5% Methanol in Dichloromethane) to yield 6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline.

Functional Group Interconversion: Etherification and Esterification

The primary alcohol of 2-(3,4,5-trimethoxyphenyl)ethanol is a versatile handle for the introduction of various functional groups through etherification and esterification reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Workflow: Derivatization of the Hydroxyl Group

G A 2-(3,4,5-Trimethoxyphenyl)ethanol B Williamson Ether Synthesis A->B 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) C Fischer Esterification A->C Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (e.g., H2SO4) D Mitsunobu Reaction A->D Carboxylic Acid, PPh3, DEAD/DIAD E 2-(3,4,5-Trimethoxyphenyl)ethyl Ether (e.g., Methyl Ether) B->E F 2-(3,4,5-Trimethoxyphenyl)ethyl Ester (e.g., Acetate) C->F D->F

Caption: Key etherification and esterification pathways for 2-(3,4,5-Trimethoxyphenyl)ethanol.

Protocol 2: Williamson Ether Synthesis for the Preparation of 1,2,3-Trimethoxy-5-(2-methoxyethyl)benzene

  • Rationale: The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide.[3][8] The alcohol is first deprotonated with a strong base to form the alkoxide, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.13 g, 28.3 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-(3,4,5-trimethoxyphenyl)ethanol (5.0 g, 23.6 mmol) in anhydrous THF (50 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.8 mL, 28.3 mmol) dropwise.

    • Stir the reaction at room temperature for 12 hours. Monitor by TLC (Eluent: 20% Ethyl acetate in Hexane).

    • Carefully quench the reaction by the slow addition of water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, 10-20% Ethyl acetate in Hexane) to afford 1,2,3-trimethoxy-5-(2-methoxyethyl)benzene as a colorless oil.

Protocol 3: Fischer Esterification for the Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl acetate

  • Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10] To drive the equilibrium towards the product, an excess of the carboxylic acid or the removal of water is typically employed.

  • Procedure:

    • In a round-bottom flask, combine 2-(3,4,5-trimethoxyphenyl)ethanol (5.0 g, 23.6 mmol), glacial acetic acid (20 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and carefully pour it into ice-water (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,4,5-trimethoxyphenyl)ethyl acetate.[11][12] Further purification can be achieved by vacuum distillation.

Protocol 4: Mitsunobu Esterification for Mild and Inversive Ester Synthesis

  • Rationale: The Mitsunobu reaction provides a mild alternative to Fischer esterification, proceeding under neutral conditions and at room temperature.[1][13] It is particularly useful for substrates that are sensitive to acidic conditions. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2-(3,4,5-trimethoxyphenyl)ethanol.

  • Procedure:

    • To a solution of 2-(3,4,5-trimethoxyphenyl)ethanol (2.12 g, 10.0 mmol), benzoic acid (1.47 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol) in anhydrous THF (50 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (2.4 mL, 12.0 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, 10-30% Ethyl acetate in Hexane) to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

2-(3,4,5-Trimethoxyphenyl)ethanol is a demonstrably valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key functional handles: an electron-rich aromatic ring amenable to electrophilic substitution and a primary alcohol that can be readily transformed into a variety of other functional groups. The protocols detailed herein for the Pictet-Spengler reaction, etherification, and esterification provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate in the creation of novel and complex molecular architectures.

References

  • LookChem. 2-(3,4,5-Trimethoxyphenyl)ethanol. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate. Available from: [Link]

  • Organic Syntheses. Methyl Iodide. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Google Patents. Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. US5808071A.
  • The Royal Society of Chemistry. Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Available from: [Link]

  • The Pictet-Spengler Reaction. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available from: [Link]

  • MDPI. Crystal structure of ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate. Available from: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Molecules. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Available from: [Link]

  • Google Patents. Process for oxidation of alcohols. WO2003006435A1.
  • Organic Syntheses. Methyl iodide. Available from: [Link]

  • YouTube. Conversion of an Alcohol into a Tosylate. (2021). Available from: [Link]

  • MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]

  • Google Patents. Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. US6420596B1.
  • Google Patents. Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. CN107445823B.
  • YouTube. Conversion of an Alcohol into a Tosylate. (2023). Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Chemistry Europe. Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Available from: [Link]

  • YouTube. Conversion of an Alcohol into a Tosylate. (2021). Available from: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Available from: [Link]

  • YouTube. Conversion of Alcohols into Tosylates. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]

  • Reddit. Methylation using iodomethane. (2020). Available from: [Link]

Sources

Application Notes and Protocols for Investigating 2-(3,4,5-Trimethoxyphenyl)ethanol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore in oncology, frequently associated with potent cytotoxic effects by targeting tubulin.[1][2][3][4] This structural element is a key feature of successful microtubule-destabilizing agents like combretastatin A-4.[4] 2-(3,4,5-Trimethoxyphenyl)ethanol is a compound that incorporates this promising moiety. While direct and extensive research into its specific anticancer activities is emerging, its structural similarity to known tubulin inhibitors suggests a strong potential for investigation. This guide provides a comprehensive framework for exploring the anticancer properties of 2-(3,4,5-Trimethoxyphenyl)ethanol, from initial in vitro screening to mechanistic elucidation and preliminary in vivo evaluation.

Hypothesized Mechanism of Action: Targeting the Cytoskeleton

The primary hypothesized mechanism of action for 2-(3,4,5-Trimethoxyphenyl)ethanol is the inhibition of tubulin polymerization. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[2][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][5][6]

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a logical workflow for the comprehensive evaluation of 2-(3,4,5-Trimethoxyphenyl)ethanol's anticancer potential.

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cytotoxicity Cytotoxicity Screening (MTT Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle tubulin_poly Tubulin Polymerization Assay cytotoxicity->tubulin_poly xenograft Murine Xenograft Model cytotoxicity->xenograft apoptosis Apoptosis Induction (Annexin V/PI Staining) cell_cycle->apoptosis western_blot Western Blot Analysis apoptosis->western_blot mechanistic_understanding Mechanistic Understanding tubulin_poly->mechanistic_understanding western_blot->mechanistic_understanding toxicity Toxicity Studies xenograft->toxicity drug_candidate Lead Compound Potential toxicity->drug_candidate

Figure 1: A comprehensive workflow for the anticancer evaluation of 2-(3,4,5-Trimethoxyphenyl)ethanol.

In Vitro Protocols

Cytotoxicity Screening: The MTT Assay

This initial screen is crucial for determining the concentration-dependent cytotoxic effects of 2-(3,4,5-Trimethoxyphenyl)ethanol on various cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(3,4,5-Trimethoxyphenyl)ethanol in a suitable solvent like DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Table 1: Hypothetical IC50 Values for 2-(3,4,5-Trimethoxyphenyl)ethanol

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.9
HeLaCervical Cancer6.1
Tubulin Polymerization Assay

This assay directly tests the hypothesis that 2-(3,4,5-Trimethoxyphenyl)ethanol inhibits microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence of a reporter molecule.

Protocol:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a general tubulin buffer.

    • Prepare a range of concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control (DMSO).

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the different concentrations of the test compound, positive control, and vehicle control to their respective wells.

  • Initiation and Monitoring of Polymerization:

    • Initiate polymerization by adding a polymerization buffer (containing GTP and a crowding agent) and incubating the plate at 37°C.

    • Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Plot the absorbance/fluorescence against time for each concentration.

    • Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This protocol will determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 2-(3,4,5-Trimethoxyphenyl)ethanol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any accumulation in a specific phase (hypothesized to be G2/M).

Proposed Signaling Pathway of Tubulin Inhibition

The following diagram illustrates the hypothesized molecular cascade initiated by the interaction of 2-(3,4,5-Trimethoxyphenyl)ethanol with tubulin.

pathway compound 2-(3,4,5-Trimethoxyphenyl)ethanol tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Required for mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Sources

Application Notes and Protocols for Assessing the Antioxidant Activity of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antioxidant Potential of 2-(3,4,5-Trimethoxyphenyl)ethanol

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenolic compound of significant interest in the fields of pharmacology and drug development. Its molecular structure, featuring a substituted benzene ring, suggests potential antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a physiological condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of novel antioxidant compounds a critical area of research.

This comprehensive guide provides detailed protocols for a panel of commonly employed in vitro antioxidant activity assays, specifically tailored for the evaluation of 2-(3,4,5-Trimethoxyphenyl)ethanol. By employing a multi-assay approach, researchers can obtain a more complete and reliable profile of the compound's antioxidant capacity. Relying on a single assay can be misleading due to the varied mechanisms of antioxidant action.[1]

Core Principles of Antioxidant Activity Assessment

In vitro antioxidant assays are broadly categorized based on their underlying chemical mechanisms. The most common are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[2] It is recommended to utilize assays that represent both mechanisms to gain a comprehensive understanding of a compound's antioxidant profile.

  • Hydrogen Atom Transfer (HAT)-based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[2]

  • Single Electron Transfer (SET)-based assays: In these assays, the antioxidant reduces an oxidant by donating an electron. The color change of the oxidant is measured spectrophotometrically. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are common SET-based methods.[2]

Experimental Design: A Multi-Assay Approach

For a robust assessment of 2-(3,4,5-Trimethoxyphenyl)ethanol, a panel of assays including DPPH, ABTS, FRAP, and ORAC is recommended. This approach provides a comprehensive evaluation of its free radical scavenging and reducing capabilities.

Sample Preparation: A Critical First Step

The accuracy of any antioxidant assay is highly dependent on the proper preparation of the test compound.

Solubility: 2-(3,4,5-Trimethoxyphenyl)ethanol is sparingly soluble in water but readily soluble in organic solvents such as ethanol and methanol.[3][4] For the following assays, it is recommended to prepare a stock solution in 95% ethanol.[5] Subsequent dilutions should be made in the appropriate buffer or solvent for each specific assay.

Safety and Handling: Handle 2-(3,4,5-Trimethoxyphenyl)ethanol in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[6]

Assay Protocols and Methodologies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow.[7] This decolorization is measured spectrophotometrically at approximately 517 nm.[8]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare DPPH Solution Mix Mix Sample/Standard with DPPH Solution Prep_DPPH->Mix Prep_Sample Prepare 2-(3,4,5-Trimethoxyphenyl)ethanol Dilutions Prep_Sample->Mix Prep_Standard Prepare Standard (Trolox) Dilutions Prep_Standard->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in 95% ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3,4,5-Trimethoxyphenyl)ethanol in 95% ethanol.

    • Standard (Trolox) Stock Solution: Prepare a 1 mg/mL stock solution of Trolox in 95% ethanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox in 95% ethanol.

    • In a 96-well microplate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of 95% ethanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [8]

    • Plot the % inhibition against the concentration of the test compound and Trolox.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[9][10]

ParameterValue
Wavelength517 nm
Incubation Time30 minutes
StandardTrolox
OutputIC50 (µg/mL or µM)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.[11][12]

Chemical Mechanism:

ABTS_Mechanism cluster_generation Radical Generation ABTS ABTS (colorless) ABTS_radical ABTS•+ (blue/green) ABTS->ABTS_radical  + Potassium Persulfate ABTS_radical->ABTS  + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant•

Caption: Chemical mechanism of the ABTS radical cation scavenging assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and Trolox.

    • Add 20 µL of each dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is calculated by dividing the slope of the linear regression of the sample by the slope of the linear regression of Trolox.[14]

ParameterValue
Wavelength734 nm
Incubation Time6 minutes
StandardTrolox
OutputIC50 (µg/mL or µM) or TEAC
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured at 593 nm.[14][15]

Experimental Workflow:

FRAP_Workflow Prep_FRAP Prepare FRAP Reagent Mix Add FRAP Reagent to Sample/Standard Prep_FRAP->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Prep_Standard Prepare FeSO4 Standard Curve Prep_Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) at various concentrations.

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • Determine the FRAP value of the sample by interpolating its absorbance from the standard curve. The results are expressed as µM of Fe(II) equivalents.[16][17]

ParameterValue
Wavelength593 nm
Incubation Time4 minutes at 37°C
StandardFerrous Sulfate (FeSO₄)
OutputFRAP value (µM Fe(II) Equivalents)
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of fluorescence over time. The area under the fluorescence decay curve (AUC) is used to calculate the ORAC value.[1][19]

Experimental Workflow:

ORAC_Workflow Prep_Reagents Prepare Fluorescein, AAPH, and Trolox Standards Dispense Dispense Fluorescein, Sample/Standard into 96-well Plate Prep_Reagents->Dispense Prep_Sample Prepare Sample Dilutions Prep_Sample->Dispense Incubate_Pre Pre-incubate at 37°C Dispense->Incubate_Pre Add_AAPH Add AAPH to Initiate Reaction Incubate_Pre->Add_AAPH Measure Measure Fluorescence Kinetics (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate Calculate Net AUC and Trolox Equivalents Measure->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions to be used as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • After incubation, rapidly add 25 µL of the AAPH solution to each well to start the reaction.[12][18]

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12][18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC (Antioxidant) – AUC (blank) [18]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.[12][18]

ParameterValue
WavelengthsExcitation: ~485 nm, Emission: ~520 nm
Incubation Time30 minutes pre-incubation, ≥ 60 minutes kinetic reading
StandardTrolox
Outputµmol Trolox Equivalents (TE)

Interpreting the Results: A Holistic View

By performing this panel of assays, researchers can build a comprehensive antioxidant profile for 2-(3,4,5-Trimethoxyphenyl)ethanol.

  • A low IC50 value in the DPPH and ABTS assays indicates potent radical scavenging activity.

  • A high FRAP value suggests a strong reducing capacity.

  • A high ORAC value demonstrates efficient quenching of peroxyl radicals, which is particularly relevant to biological systems.

Comparing the results across these different assays will provide valuable insights into the primary mechanisms by which 2-(3,4,5-Trimethoxyphenyl)ethanol exerts its antioxidant effects. This detailed characterization is an essential step in the evaluation of its potential as a therapeutic agent for conditions associated with oxidative stress.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]

  • Roy, P., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 487. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

  • Ozgen, M., et al. (2006). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of Food Science, 71(1), C45-C50. [Link]

  • ResearchGate. (2018). How can I calculate antioxidant activity by ORAC assay?[Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 106. [Link]

  • AFG Bioscience. (n.d.). 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate - SAFETY DATA SHEET. [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

  • ResearchGate. (n.d.). Graphical representation of the ABTS Assay. [Link]

  • ResearchGate. (n.d.). Graph of ferric reducing antioxidant power assay (FRAP assay). [Link]

  • ResearchGate. (n.d.). Standard Graph of DPPH Assay. [Link]

  • ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • ResearchGate. (n.d.). Diagrammatic mechanism of antioxidants. [Link]

  • ResearchGate. (n.d.). Oxygen radical absorbance capacity (ORAC) assay. [Link]

  • ResearchGate. (n.d.). Flow chart for DPPH radical scavenging assay. [Link]

  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves. E3S Web of Conferences, 503, 07005. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Comprehensive Guide on Antioxidant Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Graphical representations of ABTS+• and DPPH• assay. [Link]

  • ResearchGate. (n.d.). Graphs representing antioxidant assay findings for: DPPH assay (a).... [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • ResearchGate. (n.d.). Bar Graph representation of Frap assay for the methanolic combinatorial.... [Link]

  • Rahman, M. M., et al. (2016). Determination of Antioxidant and Anticancer Activities together with Total Phenol and Flavonoid Contents of Cleidion javanicum B. Chiang Mai Journal of Science, 43(3), 538-546. [Link]

  • Chemos GmbH&Co.KG. (2023). Safety Data Sheet: Ethanol. [Link]

  • ResearchGate. (n.d.). Bar graph showing ORAC values for each extract from the ORAC assay. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]

Sources

Application Notes and Protocols: Investigating the Neuroprotective Potential of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Candidate for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing unmet medical need. A key pathological feature common to these disorders is the progressive loss of neuronal structure and function. The pursuit of novel neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern neuroscience research.

This document provides a comprehensive guide to investigating the potential neuroprotective effects of a novel compound: 2-(3,4,5-Trimethoxyphenyl)ethanol . While this specific molecule is not extensively characterized in the literature for its neuroprotective properties, its chemical structure, featuring a trimethoxyphenyl moiety, suggests plausible mechanisms of action rooted in antioxidant and anti-inflammatory pathways. The trimethoxyphenyl group is a key feature in several natural and synthetic compounds with known biological activities. This guide, therefore, is designed to provide a robust framework for the systematic evaluation of this promising, yet understudied, compound.

We will proceed by first hypothesizing the key signaling pathways that may be modulated by 2-(3,4,5-Trimethoxyphenyl)ethanol. Subsequently, we will provide detailed in vitro and in vivo protocols to rigorously test these hypotheses, offering insights into experimental design and data interpretation.

Hypothesized Mechanisms and Signaling Pathways

Based on its chemical structure, we can posit that 2-(3,4,5-Trimethoxyphenyl)ethanol may exert neuroprotective effects through the modulation of key signaling pathways implicated in neuronal survival and death. The primary hypothesized mechanisms are its potential to mitigate oxidative stress and neuroinflammation.

Oxidative Stress and the Nrf2-ARE Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases.[1] The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

Workflow for Investigating Nrf2-ARE Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(3,4,5-Trimethoxyphenyl)ethanol Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 destabilizes ROS Oxidative Stress (e.g., H2O2, 6-OHDA) ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Hypothesized activation of the Nrf2-ARE pathway by 2-(3,4,5-Trimethoxyphenyl)ethanol.

Neuroinflammation and the NF-κB Pathway

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is another hallmark of neurodegenerative diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

Workflow for Investigating NF-κB Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(3,4,5-Trimethoxyphenyl)ethanol IKK IKK Complex Compound->IKK inhibits (?) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB phosphorylates IκBα NFκB_free NF-κB IκBα_NFκB->NFκB_free releases NFκB_nuc NF-κB NFκB_free->NFκB_nuc translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFκB_nuc->Inflammatory_Genes activates transcription of Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation leads to

Caption: Hypothesized inhibition of the NF-κB pathway by 2-(3,4,5-Trimethoxyphenyl)ethanol.

In Vitro Evaluation of Neuroprotective Effects

In vitro assays are essential for the initial screening and mechanistic elucidation of novel neuroprotective compounds.[2][3][4]

Cell Culture Models
  • Immortalized Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurodegenerative diseases, particularly Parkinson's disease, as they can be differentiated into a more mature neuronal phenotype.[3]

    • HT22 (Mouse Hippocampal): Useful for studying glutamate-induced excitotoxicity and oxidative stress.[5][6]

    • PC12 (Rat Pheochromocytoma): Can be differentiated with nerve growth factor (NGF) to exhibit a sympathetic neuron-like phenotype.

  • Primary Neuronal Cultures:

    • Derived from specific brain regions (e.g., cortex, hippocampus, midbrain) of embryonic or neonatal rodents. While more physiologically relevant, they are also more challenging to maintain.

Induction of Neurotoxicity

To evaluate the protective effects of 2-(3,4,5-Trimethoxyphenyl)ethanol, a neurotoxic insult must be applied to the cultured cells. The choice of toxin should align with the disease model of interest.[1][7]

Toxin/InsultDisease Model RelevanceMechanism of Action
Glutamate Ischemic stroke, general excitotoxicityActivates glutamate receptors, leading to calcium overload and oxidative stress.[2][6]
Hydrogen Peroxide (H₂O₂) General oxidative stressDirectly induces oxidative damage to cellular components.
6-Hydroxydopamine (6-OHDA) Parkinson's DiseaseA neurotoxin that is selectively taken up by dopaminergic neurons, leading to oxidative stress and cell death.[1]
MPP+ (1-methyl-4-phenylpyridinium) Parkinson's DiseaseAn active metabolite of MPTP that inhibits complex I of the mitochondrial electron transport chain.[1]
Amyloid-beta (Aβ) oligomers Alzheimer's DiseaseInduces synaptic dysfunction, oxidative stress, and apoptosis.[3]
Lipopolysaccharide (LPS) NeuroinflammationActivates microglia, leading to the release of pro-inflammatory mediators.

Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

This protocol determines the ability of 2-(3,4,5-Trimethoxyphenyl)ethanol to protect neurons from a toxic insult.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol (e.g., 0.1, 1, 10, 25, 50 µM) for 2-4 hours. Include a vehicle control group.

  • Induction of Toxicity: Add the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the wells, except for the control group.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol assesses the antioxidant capacity of the compound.

  • Cell Treatment: Follow steps 1-4 of Protocol 1.

  • DCFH-DA Loading: After the 24-hour incubation, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the toxin-treated group.

Protocol 3: Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the molecular mechanisms of action.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-NF-κB, anti-IκBα, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Evaluation of Neuroprotective Effects

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.[7][8][9]

Animal Models of Neurodegenerative Diseases
Animal ModelDisease RelevanceProcedure
MPTP-induced Parkinsonism (Mice) Parkinson's DiseaseSystemic injection of MPTP, which crosses the blood-brain barrier and is converted to the neurotoxin MPP+, leading to the degeneration of dopaminergic neurons in the substantia nigra.
6-OHDA-induced Parkinsonism (Rats) Parkinson's DiseaseStereotactic injection of 6-OHDA directly into the substantia nigra or medial forebrain bundle, causing a unilateral lesion of the nigrostriatal pathway.
Amyloid-beta Infusion (Rats) Alzheimer's DiseaseIntracerebroventricular (ICV) infusion of Aβ oligomers to induce cognitive deficits and neuropathological changes.[9]
Transient Middle Cerebral Artery Occlusion (tMCAO) (Rats/Mice) Ischemic StrokeTemporary occlusion of the middle cerebral artery to induce focal cerebral ischemia, followed by reperfusion.

Experimental Protocols

Protocol 4: Assessment of Motor Function (Rotarod Test for Parkinson's Models)

This protocol evaluates motor coordination and balance.

  • Acclimation and Training: Train the animals on the rotarod at an accelerating speed for 2-3 days prior to the induction of the lesion.

  • Induction of Parkinsonism: Induce the lesion using MPTP or 6-OHDA.

  • Treatment: Administer 2-(3,4,5-Trimethoxyphenyl)ethanol or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Testing: At specified time points post-lesion, place the animals on the rotating rod and record the latency to fall.

  • Data Analysis: Compare the latency to fall between the treatment and vehicle groups.

Protocol 5: Assessment of Cognitive Function (Morris Water Maze for Alzheimer's Models)

This protocol assesses spatial learning and memory.

  • Model Induction and Treatment: Induce the Alzheimer's model and begin treatment with the compound as described above.

  • Acquisition Phase (4-5 days): Place the mouse in a circular pool of opaque water and allow it to find a hidden platform. Record the escape latency and path length.

  • Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treatment and vehicle groups.

Protocol 6: Immunohistochemical Analysis of Brain Tissue

This protocol allows for the visualization and quantification of neuropathological changes.

  • Tissue Preparation: At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and process them for cryosectioning or paraffin embedding.

  • Staining:

    • Perform immunohistochemistry on brain sections using antibodies against relevant markers (e.g., tyrosine hydroxylase for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes, NeuN for neurons).

    • Fluoro-Jade or TUNEL staining can be used to assess neuronal degeneration.

  • Imaging and Quantification: Capture images using a microscope and quantify the number of positive cells or the staining intensity in specific brain regions using image analysis software.

  • Data Analysis: Compare the neuropathological markers between the treatment and vehicle groups.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Effect of 2-(3,4,5-Trimethoxyphenyl)ethanol on Cell Viability and ROS Production in 6-OHDA-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of 6-OHDA)
Control -100 ± 4.5N/A
6-OHDA 10048.2 ± 3.1100 ± 7.8
6-OHDA + Compound 155.7 ± 2.985.1 ± 6.2
6-OHDA + Compound 1072.4 ± 3.862.5 ± 5.5
6-OHDA + Compound 2585.1 ± 4.2 45.3 ± 4.9
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. 6-OHDA group.

Table 2: Behavioral and Immunohistochemical Outcomes in an MPTP Mouse Model

Treatment GroupLatency to Fall (s) on RotarodTH+ Neurons in Substantia Nigra (% of Control)
Control 185.6 ± 12.3100 ± 5.1
MPTP + Vehicle 62.4 ± 8.942.7 ± 4.5
MPTP + Compound (10 mg/kg) 98.7 ± 10.165.8 ± 5.3
MPTP + Compound (25 mg/kg) 125.3 ± 11.5 78.2 ± 6.1
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. MPTP + Vehicle group.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the initial investigation of the neuroprotective effects of 2-(3,4,5-Trimethoxyphenyl)ethanol. By systematically evaluating its impact on key pathological processes such as oxidative stress, neuroinflammation, and neuronal death, researchers can build a strong preclinical data package to support its further development as a potential therapeutic agent for neurodegenerative diseases. A logical and stepwise approach, from in vitro screening to in vivo validation, is essential for uncovering the therapeutic promise of novel compounds in this challenging field.

References

  • Shcherbakova, K., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Available at: [Link]

  • Kolb, J. P., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]

  • Garip, A., et al. (2024). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate. Available at: [Link]

  • LaClair, K. D., & LaVoie, M. J. (2021). Animal Models of Neurodegenerative Diseases. National Institutes of Health. Available at: [Link]

  • Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Kim, H. J., et al. (2023). Neuroprotective Effects of Sparassis crispa Ethanol Extract through the AKT/NRF2 and ERK/CREB Pathway in Mouse Hippocampal Cells. MDPI. Available at: [Link]

  • Kim, H. J., et al. (2017). Neuroprotective effects of 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 2-(3,4,5-Trimethoxyphenyl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 3,4,5-Trimethoxyphenyl Scaffold in Medicinal Chemistry

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] This structural motif is a key pharmacophore in numerous natural and synthetic molecules that exhibit a wide range of therapeutic effects, most notably as potent anticancer agents. The TMP group is particularly recognized for its ability to interact with tubulin, a critical protein involved in cell division, making it a cornerstone for the development of novel antimitotic drugs.[1][2][3][4][5][6][7]

2-(3,4,5-Trimethoxyphenyl)ethanol emerges as a strategic starting material and a valuable lead compound for the synthesis of a diverse library of derivatives. Its simple structure, featuring the essential TMP core and a modifiable ethanol side chain, offers medicinal chemists a versatile platform for structural elaboration and optimization of biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3,4,5-Trimethoxyphenyl)ethanol in the discovery of novel therapeutics, with a primary focus on its potential in oncology.

Pharmacological Profile and Therapeutic Potential

While direct and extensive biological data for 2-(3,4,5-Trimethoxyphenyl)ethanol is emerging, its structural components and the activities of its close analogs provide a strong rationale for its use in drug discovery programs.

Anticancer Applications: A Building Block for Tubulin Inhibitors

The TMP moiety is a well-established tubulin-binding element, contributing to the potent antimitotic activity of numerous compounds.[1] Derivatives of the TMP scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][4][6][7][8]

Mechanism of Action: The 3,4,5-trimethoxyphenyl group often serves as the "A-ring" in colchicine-site binders, where it is thought to occupy a hydrophobic pocket in β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The consequence is a halt in mitosis and the induction of programmed cell death.

The ethanol side chain of 2-(3,4,5-Trimethoxyphenyl)ethanol provides a convenient handle for synthetic modifications to explore structure-activity relationships (SAR). By derivatizing the hydroxyl group, researchers can introduce various functionalities to enhance binding affinity, improve pharmacokinetic properties, and explore interactions with other regions of the colchicine-binding site or even other cellular targets.

Experimental Protocols

The following protocols are designed to assess the potential of novel derivatives of 2-(3,4,5-Trimethoxyphenyl)ethanol as anticancer agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (optical density) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in a concentration-dependent manner.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., colchicine or nocodazole)

  • Negative control (solvent vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions.

  • On ice, add tubulin and GTP to the pre-chilled polymerization buffer.

  • Dispense the tubulin solution into a pre-chilled 96-well plate.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from the dose-response curves.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT is reduced to purple formazan by mitochondrial reductases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of a large population of individual cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the cells at 4°C for at least 30 minutes for fixation.[5]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Protocol 4: Apoptosis Detection by Annexin V Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. The results will allow for the quantification of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Protocol 5: In Vivo Xenograft Tumor Model

This protocol describes the use of an in vivo model to evaluate the antitumor efficacy of a test compound.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[8] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line known to form tumors in mice

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Visualization

Quantitative Data Summary

The following table provides a template for summarizing the in vitro activity of novel derivatives of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Compound IDTarget Cell LineIC50 (µM) - MTT AssayIC50 (µM) - Tubulin Polymerization
Derivative 1MCF-7ValueValue
Derivative 2HeLaValueValue
............
Visualizing Cellular Mechanisms and Workflows

Figure 1: Proposed Mechanism of Action for TMP-based Tubulin Inhibitors

G cluster_0 Cellular Processes TMP_Derivative 2-(3,4,5-Trimethoxyphenyl)ethanol Derivative Tubulin α/β-Tubulin Heterodimers TMP_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Assembly Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest Leads to G Start Synthesize Derivatives of 2-(3,4,5-Trimethoxyphenyl)ethanol MTT MTT Assay (Cytotoxicity Screening) Start->MTT Tubulin_Assay Tubulin Polymerization Assay (Mechanism of Action) MTT->Tubulin_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Cycle_Analysis->Apoptosis_Assay In_Vivo In Vivo Xenograft Model (Efficacy & Toxicity) Apoptosis_Assay->In_Vivo Lead Compound

Caption: A streamlined workflow for evaluating novel anticancer agents.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)ethanol represents a highly valuable and versatile starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-documented importance of the 3,4,5-trimethoxyphenyl moiety in mediating potent biological activities, especially the inhibition of tubulin polymerization, provides a strong foundation for its use in drug discovery. The protocols detailed in this guide offer a robust framework for the synthesis and comprehensive evaluation of new derivatives. Future research should focus on exploring a wide range of chemical modifications to the ethanol side chain to optimize potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying novel drug candidates with improved therapeutic indices.

References

  • Gaonkar, S. L., et al. (2011). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Bioorganic & Medicinal Chemistry, 19(13), 3976-3985. [Link]

  • Li, L., et al. (2018). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 61(17), 7724-7743. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 86, 645-655. [Link]

  • Siddiqui, S., et al. (2021). Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in Vitro. Pharmacognosy Journal, 13(6), 1664-1672. [Link]

  • Janowska, S., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(6), 1814. [Link]

  • ChemBK. 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6489. [Link]

  • Tron, G. C., et al. (2006). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Journal of Medicinal Chemistry, 49(10), 3033-3042. [Link]

  • McCarthy, C., et al. (2020). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 25(23), 5727. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 16(5), 735. [Link]

  • Wang, Y., et al. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1319-1328. [Link]

  • Romagnoli, R., et al. (2012). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 55(1), 475-488. [Link]

  • PubChem. 1-(3,4,5-Trimethoxyphenyl)ethanol. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 11(1), 12984. [Link]

  • Nemes, D., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 10(3), 148. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(23), 8235. [Link]

  • Nguyen, T. T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3823-3829. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed, 36547101. [Link]

  • Wikipedia. NBOMe-mescaline. [Link]

  • Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. [Link]

  • University of Chicago. The Annexin V Apoptosis Assay. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol. Our objective is to provide in-depth, field-tested insights and troubleshooting strategies to enhance reaction yield, ensure product purity, and maintain a safe laboratory environment. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Introduction: The Synthetic Challenge

The synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol is most commonly achieved through the reduction of its corresponding carboxylic acid, 3,4,5-Trimethoxyphenylacetic acid. The primary challenge in this transformation lies in the selection of the appropriate reducing agent and the meticulous control of reaction conditions to prevent side reactions and ensure a high yield of the desired product. The powerful reducing agent, Lithium Aluminum Hydride (LAH), is typically employed for this purpose, as milder reagents like sodium borohydride are generally ineffective at reducing carboxylic acids.[1][2] However, the high reactivity of LAH necessitates stringent safety protocols and a well-executed work-up procedure to neutralize excess reagent and isolate the final product.

This guide will address common issues encountered during this synthesis, from reagent handling and reaction optimization to product purification and analysis.

Core Synthesis Workflow & Troubleshooting

The following diagram outlines the primary synthetic route and key stages where issues may arise.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup LAH_Addition LAH Suspension Reaction_Setup->LAH_Addition Substrate_Addition Substrate Addition (Slow, 0 °C) LAH_Addition->Substrate_Addition Reaction_Progress Reaction Progression (RT) Substrate_Addition->Reaction_Progress Quenching Quenching Excess LAH (e.g., Fieser Method) Reaction_Progress->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Purity & Structural Confirmation (NMR, IR, etc.) Purification->Analysis

Caption: Core workflow for the synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Low or No Product Yield

Q1: My reaction yielded very little or no 2-(3,4,5-Trimethoxyphenyl)ethanol. What are the likely causes?

A1: Low or no yield in a Lithium Aluminum Hydride (LAH) reduction of a carboxylic acid is a common issue that can often be traced back to the quality of the reagents and the reaction setup.

  • Cause 1: Inactive LAH. LAH is extremely reactive with moisture and can decompose upon improper storage.

    • Solution: Always use freshly opened LAH or LAH that has been stored under an inert atmosphere. If you suspect your LAH has been compromised, it is best to use a fresh bottle.

  • Cause 2: Presence of Water. Water reacts violently with LAH, consuming the reagent and preventing it from reducing the carboxylic acid.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon). Use only anhydrous solvents. It is good practice to add a small amount of LAH to the solvent before adding the full amount to scavenge any trace moisture.

  • Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, you can try extending the reaction time or gently warming the reaction mixture.

  • Cause 4: Sub-optimal Reaction Temperature. While the initial addition of the substrate is typically done at 0°C to control the exothermic reaction, allowing the reaction to stir at room temperature is often necessary for it to go to completion.

    • Solution: After the slow addition of the 3,4,5-Trimethoxyphenylacetic acid solution at 0°C, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

Q2: I observe gas evolution, but my starting material is not being consumed. What could be happening?

A2: Vigorous gas (hydrogen) evolution without consumption of the starting material strongly suggests that the LAH is reacting with a protic source other than your carboxylic acid.

  • Cause: The most likely culprit is residual water in your solvent or on your glassware. The acidic proton of the carboxylic acid will also react with LAH to produce one equivalent of hydrogen gas, but this should be followed by the reduction of the carboxylate.

    • Solution: Review your solvent drying and glassware preparation procedures. Consider distilling your solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.

Section 2: Product Purity and Side Reactions

Q3: My final product is impure. What are the common side products in this reaction?

A3: While the reduction of 3,4,5-Trimethoxyphenylacetic acid with LAH is generally a clean reaction, impurities can arise from several sources.

  • Side Product 1: Unreacted Starting Material. This is the most common impurity and is usually due to an incomplete reaction or insufficient LAH.

    • Solution: Ensure you are using a sufficient excess of LAH (typically 1.5-2.0 equivalents relative to the carboxylic acid). Monitor the reaction to completion by TLC.

  • Side Product 2: Aldehyde Intermediate. The reduction of a carboxylic acid proceeds through an aldehyde intermediate. While this is typically reduced immediately to the alcohol, it is possible for trace amounts to remain, especially if the reaction is not allowed to go to completion.

    • Solution: Ensure a sufficient reaction time and an adequate excess of LAH.

  • Side Product 3: Impurities from Work-up. The formation of aluminum salts during the work-up can sometimes lead to emulsions or co-precipitation of the product, making purification difficult.

    • Solution: A careful and well-executed quenching procedure is critical. The Fieser method is highly recommended for breaking down the aluminum complexes into a filterable solid.

Q4: Can the methoxy groups on the aromatic ring be cleaved by LAH?

A4: Under standard conditions for carboxylic acid reduction (e.g., in THF at 0°C to room temperature), LAH is not strong enough to cleave aryl methyl ethers. Cleavage of such ethers typically requires harsher conditions or different reagents. Therefore, the three methoxy groups on the phenyl ring should be stable during this reaction.

Section 3: Reaction Work-up and Product Isolation

Q5: My work-up is forming a persistent emulsion or a gelatinous precipitate that is difficult to filter. How can I resolve this?

A5: This is a very common issue in LAH reductions and is caused by the formation of colloidal aluminum salts.

  • Solution: The Fieser Work-up. This is a robust and reliable method to convert the aluminum salts into a granular, easily filterable solid.

    Step-by-Step Fieser Work-up Protocol:

    • Cooling: After the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.

    • Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or THF.

    • Quenching (Sequential Addition): With vigorous stirring, add the following reagents dropwise and in sequence. Be prepared for vigorous gas evolution.

      • For every X grams of LAH used, add X mL of water.

      • Then, add X mL of a 15% aqueous NaOH solution.

      • Finally, add 3X mL of water.

    • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.

    • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.

    • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Table 1: Comparison of LAH Quenching Methods

MethodProcedureAdvantagesDisadvantages
Fieser Method Sequential addition of H₂O, aq. NaOH, and H₂O.Highly reliable, produces a granular, easily filterable precipitate.Requires careful, slow addition of three separate reagents.
Sodium Sulfate Decahydrate Portion-wise addition of solid Na₂SO₄·10H₂O.Simpler, one-step addition.Can be less effective for larger scale reactions, may still result in a fine precipitate that is difficult to filter.
Aqueous Acid Adding the reaction mixture to cold, dilute acid.Effective at neutralizing the reaction.Can be highly exothermic and may not be suitable for acid-sensitive products.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

This protocol is based on established procedures for the LAH reduction of phenylacetic acids.

Materials:

  • 3,4,5-Trimethoxyphenylacetic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (or Ethyl Acetate)

  • Celite®

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add LAH (1.5-2.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous THF to create a suspension (approx. 0.5 M).

  • Substrate Addition: Dissolve 3,4,5-Trimethoxyphenylacetic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Cool the LAH suspension to 0°C using an ice-water bath. Add the solution of the carboxylic acid dropwise to the LAH suspension over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up: Cool the reaction to 0°C and perform a Fieser work-up as described in the troubleshooting section.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(3,4,5-Trimethoxyphenyl)ethanol.

Expected Yield: Based on analogous reductions of phenylacetic acid, yields of >90% can be expected with proper technique.

Protocol 2: Purity and Structural Confirmation
  • Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to monitor the reaction progress and assess the purity of the final product. Visualize spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Expect characteristic peaks for the aromatic protons, the methoxy groups, the two methylene groups, and the hydroxyl proton.

    • ¹³C NMR (in CDCl₃): Expect signals for the aromatic carbons, the methoxy carbons, and the two aliphatic carbons.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the broad carboxylic acid O-H and C=O stretches from the starting material.

Table 2: Spectroscopic Data for 2-(3,4,5-Trimethoxyphenyl)ethanol

AnalysisExpected Observations
¹H NMR Aromatic protons (singlet or two singlets), methoxy protons (singlets), methylene protons (triplets), hydroxyl proton (broad singlet).
¹³C NMR Aromatic carbons, methoxy carbons, and two aliphatic carbons.
IR Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), aromatic C-H and C=C stretches.

Safety First: Handling Lithium Aluminum Hydride

LAH is a highly reactive and potentially dangerous reagent. Adherence to strict safety protocols is non-negotiable.

LAH_Safety cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_quenching Quenching & Disposal cluster_emergency Emergency Preparedness PPE Flame-retardant lab coat Safety goggles Chemical-resistant gloves Handling Work in a fume hood Use an inert atmosphere (N₂ or Ar) Use non-sparking tools Quenching_Disposal Perform quenching at 0°C Slow, dropwise addition of quenching agent Dispose of waste as hazardous material Emergency Class D fire extinguisher nearby Know the location of safety shower and eyewash station

Sources

optimizing reaction conditions for the synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol and its Derivatives

Welcome to the technical support center for the synthesis and derivatization of 2-(3,4,5-Trimethoxyphenyl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and critical decision-making points you may encounter in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Foundational Knowledge & General Troubleshooting

This section addresses overarching questions about the synthetic pathway and common analytical checkpoints.

Frequently Asked Questions (General)

Q1: What is the most common and reliable starting material for the synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol?

The most prevalent and commercially available starting material is 3,4,5-Trimethoxyphenylacetic acid [1][2][3]. This carboxylic acid provides a direct and efficient precursor for reduction to the desired primary alcohol. Its stability and crystalline nature make it easy to handle and purify.

Q2: How can I verify the purity of my starting material and the identity of my final product?

Verifying the identity and purity of your materials at each stage is critical. A multi-technique approach is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. For the starting acid, look for the characteristic carboxylic acid proton signal and the methylene (-CH₂-) protons adjacent to the aromatic ring. For the product alcohol, you will see the disappearance of the acid peak and the appearance of new signals corresponding to the -CH₂OH group[4][5]. The methoxy groups on the aromatic ring provide distinct signals that should be carefully integrated and assigned[6].

  • Melting Point: The starting acid has a reported melting point of 117-120 °C[2]. A sharp melting point within this range is a good indicator of purity. The product alcohol is typically an oil or low-melting solid.

  • Infrared (IR) Spectroscopy: For the starting acid, look for a broad O-H stretch (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). For the product alcohol, this C=O peak will be absent, and a prominent, broad O-H stretch will appear around 3200-3600 cm⁻¹[5].

  • Thin Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress. The product alcohol will have a different Rf value than the starting carboxylic acid. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation.

Section 2: Reduction of 3,4,5-Trimethoxyphenylacetic Acid

The core of the synthesis is the reduction of the carboxylic acid. The choice of reducing agent is the most critical decision and dictates the reaction setup, conditions, and potential challenges.

Workflow: From Carboxylic Acid to Alcohol

Synthesis Workflow Start 3,4,5-Trimethoxyphenylacetic Acid Reduction Reduction Start->Reduction Product 2-(3,4,5-Trimethoxyphenyl)ethanol Reduction->Product Derivatization Derivatization (e.g., Williamson Ether Synthesis) Product->Derivatization Derivative Target Derivative Derivatization->Derivative

Caption: General synthetic route.

Q3: Which reducing agent should I choose: Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)?

This is a crucial decision based on your lab's capabilities, safety protocols, and the presence of other functional groups in more complex derivatives.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃) Complexes (e.g., BH₃·THF)
Reactivity Extremely powerful. Reduces acids, esters, ketones, aldehydes, amides, and nitriles.[7][8]Highly selective for carboxylic acids.[9][10][11] Will not readily reduce esters or ketones under standard conditions.
Safety Highly pyrophoric. Reacts violently with water and other protic solvents.[12] Requires strictly anhydrous conditions and careful quenching.Less pyrophoric than LiAlH₄ but BH₃·THF can decompose. BH₃·SMe₂ is more stable but has a strong odor.[11]
Work-up Typically involves a careful, sequential addition of water and NaOH solution (Fieser workup) to precipitate aluminum salts.[12]Requires an acidic workup to hydrolyze the intermediate borate esters.[10]
Solvents Anhydrous ethers (e.g., Diethyl ether, THF).Typically supplied as a solution in THF or Dimethyl Sulfide (DMS).

Recommendation: For a straightforward reduction of 3,4,5-Trimethoxyphenylacetic acid, Borane (BH₃·THF or BH₃·SMe₂) is often the preferred choice due to its higher selectivity and safer handling profile.[13][14] LiAlH₄ is a viable, classic alternative if you have experience with its handling and require a very strong reducing agent.

Troubleshooting Guide: LiAlH₄ Reduction

Q4: My LiAlH₄ reduction has a very low yield. What went wrong?

  • Possible Cause 1: Inactive LiAlH₄. LiAlH₄ is highly sensitive to moisture and can degrade upon storage.

    • Solution: Always use a fresh bottle of LiAlH₄ or from a recently opened container stored under an inert atmosphere. Visually, it should be a fine, white to light-gray powder. Clumped or dark gray powder may be inactive.

  • Possible Cause 2: Insufficient Stoichiometry. The reaction of LiAlH₄ with a carboxylic acid is not a simple 1:1 catalytic process. The first equivalent of hydride reacts as a base to deprotonate the acidic proton, evolving hydrogen gas.[8][12] Subsequent hydrides are required for the reduction itself.

    • Solution: Use at least 1.5-2.0 equivalents of LiAlH₄ to ensure the reaction goes to completion. Always calculate stoichiometry based on the active hydride content.

  • Possible Cause 3: Premature Quenching. Traces of water in your solvent or on your glassware will consume the reagent before it can react with the carboxylic acid.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon).[15] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

LiAlH₄ Reduction Mechanism Overview

LAH_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: First Hydride Attack cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Workup Acid R-COOH + H-AlH₃⁻ Deprotonation R-COO⁻ AlH₃ + H₂ ↑ Acid->Deprotonation Acid-Base Rxn Carboxylate R-COO⁻ AlH₃ Tetrahedral1 Tetrahedral Intermediate Carboxylate->Tetrahedral1 H⁻ attack Aldehyde [R-CHO-AlH₂] Complex Tetrahedral1->Aldehyde Collapse Aldehyde2 [R-CHO-AlH₂] Complex Alkoxide [R-CH₂O-AlH] Complex Aldehyde2->Alkoxide H⁻ attack Alkoxide2 [R-CH₂O-AlH] Complex Product R-CH₂OH Alkoxide2->Product Add H₃O⁺

Caption: Key stages in LiAlH₄ reduction of a carboxylic acid.

Troubleshooting Guide: Borane Reduction

Q5: My reaction with BH₃·THF is sluggish and incomplete, even after several hours. What should I do?

  • Possible Cause 1: Decomposed Reagent. BH₃·THF is known to have a limited shelf life, especially if not stored properly. It can slowly decompose, reducing its effective concentration.[11]

    • Solution: Use a recently purchased bottle of BH₃·THF. For critical reactions, the solution can be titrated to determine its exact molarity. Consider using the more stable BH₃·SMe₂ complex, though be prepared for its unpleasant odor.[11]

  • Possible Cause 2: Low Reaction Temperature. While the reaction is often initiated at 0 °C to control the initial exotherm, it typically requires warming to room temperature or even gentle heating (reflux in THF) to proceed to completion.

    • Solution: Monitor the reaction by TLC. If you see significant starting material remaining after 1-2 hours at room temperature, consider gently heating the reaction to 40-50 °C.

Q6: I've completed my Borane reduction, but I'm having trouble isolating my product. My workup yields a sticky, intractable mess.

  • Possible Cause: Persistent Borate Esters. The reaction produces a trialkoxyborane intermediate, which is essentially a borate ester of your product.[10] This complex must be fully hydrolyzed to liberate the free alcohol.

    • Solution: A simple aqueous quench is often insufficient. After quenching the excess borane (e.g., with methanol), perform an acidic workup. Adding 1-2 M HCl and stirring for 30-60 minutes will effectively hydrolyze the borate complexes, making the product much easier to extract into an organic solvent.

Borane Reduction Mechanism Overview

Borane_Mechanism Acid R-COOH Acyloxyborane Acyloxyborane Intermediate (R-COO-BH₂) Acid->Acyloxyborane BH3 BH₃ BH3->Acyloxyborane Reduction Intramolecular Hydride Shifts Acyloxyborane->Reduction BorateEster Trialkoxyborane B(OCH₂R)₃ Reduction->BorateEster Product R-CH₂OH BorateEster->Product Acidic Workup (H₃O⁺)

Caption: Simplified borane reduction pathway.

Section 3: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol Derivatives

Once you have successfully synthesized the core alcohol, it serves as a versatile building block for further derivatization. A common modification is etherification.

Q7: How can I synthesize an ether derivative, for example, 2-(3,4,5-Trimethoxyphenyl)ethoxy]ethanol?

The Williamson ether synthesis is the classic and most effective method.[16][17] This is a two-step, one-pot process:

  • Deprotonation: The starting alcohol is treated with a strong base to form the corresponding alkoxide nucleophile.

  • Nucleophilic Substitution (Sₙ2): The alkoxide attacks an alkyl halide (e.g., 2-bromoethanol) to form the new C-O ether bond.

Troubleshooting Williamson Ether Synthesis

Q8: My Williamson ether synthesis is giving me a low yield, with a lot of unreacted starting alcohol.

  • Possible Cause 1: Incomplete Deprotonation. The hydroxyl group of your starting alcohol must be fully deprotonated to form the reactive alkoxide. Weaker bases like K₂CO₃ may be insufficient for an aliphatic alcohol.

    • Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like THF or DMF.[16] The reaction is evident by the cessation of hydrogen gas evolution.

  • Possible Cause 2: Inactive Alkylating Agent. The alkyl halide can degrade over time.

    • Solution: Use a fresh bottle of the alkyl halide (e.g., 2-bromoethanol). Using a slight excess (1.1-1.2 equivalents) can also help drive the reaction to completion.[16]

Q9: Besides my desired ether, I'm seeing a significant side product. What is it and how can I avoid it?

  • Possible Cause: E2 Elimination. The alkoxide is not only a good nucleophile but also a strong base. It can react with the alkyl halide in an E2 elimination reaction, especially if the halide is secondary or tertiary, or if the reaction is run at high temperatures.[16]

    • Solution: For the synthesis of a 2-ethoxyethanol derivative, you would use a primary halide like 2-bromoethanol, which minimizes the risk of elimination.[16] Maintain a moderate reaction temperature; avoid excessive heating unless TLC shows the reaction is not proceeding.

Experimental Protocols

Protocol 1: Reduction of 3,4,5-Trimethoxyphenylacetic Acid with BH₃·THF
  • Under an inert atmosphere (N₂), add 3,4,5-Trimethoxyphenylacetic acid (1.0 equiv) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous THF to dissolve the acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.0 M in THF, ~1.5 equiv) dropwise via a syringe. Control the addition rate to manage the initial effervescence.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 2 M HCl (aq) and stir the mixture vigorously for 30 minutes to hydrolyze borate esters.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis with Sodium Hydride
  • To a flame-dried flask under an inert atmosphere, add NaH (60% dispersion in oil, 1.2 equiv). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.

  • Add anhydrous THF, and cool the suspension to 0 °C.

  • Slowly add a solution of 2-(3,4,5-Trimethoxyphenyl)ethanol (1.0 equiv) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, until H₂ evolution stops.

  • Cool the mixture back to 0 °C and add the alkyl halide (e.g., 2-bromoethanol, 1.1 equiv) dropwise.

  • Heat the reaction to a gentle reflux (or ~50 °C) and monitor by TLC until the starting alcohol is consumed (typically 4-12 hours).

  • Cool to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.[16]

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Wiley Online Library. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 3: Borane.
  • Jack Westin. (n.d.). Organic Chemistry: Reduction.
  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
  • Portal de la Investigación. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • University of Illinois Urbana-Champaign. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyphenylacetic acid.
  • The Good Scents Company. (n.d.). 3,4,5-trimethoxyphenyl acetic acid.
  • ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyclohexylphenoxy)ethanol.

Sources

Technical Support Center: Stability Testing of 2-(3,4,5-Trimethoxyphenyl)ethanol in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2-(3,4,5-Trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability of this compound in different solvent systems. The information herein is structured in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is Stability Testing of 2-(3,4,5-Trimethoxyphenyl)ethanol Crucial?

Stability testing is a critical component in the lifecycle of any chemical entity intended for pharmaceutical or research applications. For 2-(3,4,5-Trimethoxyphenyl)ethanol, understanding its stability profile is paramount for several reasons:

  • Ensuring Product Quality and Efficacy: Degradation of the active molecule can lead to a loss of potency and, consequently, diminished therapeutic or experimental efficacy.

  • Identifying Potential Toxic Degradants: Degradation products can be inactive, or they can be harmful. Identifying and characterizing these degradants is essential for safety.

  • Determining Appropriate Storage Conditions and Shelf-Life: Stability data informs the recommended storage conditions (temperature, humidity, light exposure) and helps in establishing a valid shelf-life for the compound and its formulated products.

  • Guiding Formulation Development: Knowledge of how the compound behaves in different solvents and pH conditions is crucial for developing a stable and effective formulation.

What are the Initial Steps in Designing a Stability Study for 2-(3,4,5-Trimethoxyphenyl)ethanol?

A well-designed stability study begins with a thorough understanding of the molecule and the selection of appropriate analytical techniques.

  • Physicochemical Characterization: Before initiating a stability study, it is essential to have a comprehensive understanding of the physicochemical properties of 2-(3,4,5-Trimethoxyphenyl)ethanol, such as its solubility in various solvents, pKa, and partition coefficient. While specific experimental data for this compound is not extensively published, its structure suggests it is slightly soluble in water and miscible with most organic solvents.[1]

  • Development of a Stability-Indicating Analytical Method: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Troubleshooting Guide: Developing a Stability-Indicating HPLC Method

Question: I am struggling to get good separation between the parent peak of 2-(3,4,5-Trimethoxyphenyl)ethanol and its degradation products. What should I do?

Answer:

Achieving adequate separation is crucial for a reliable stability-indicating method. Here are some steps to troubleshoot and optimize your HPLC method:

  • Column Selection:

    • Start with a C18 column, as it is a versatile and commonly used stationary phase for moderately polar compounds.

    • If co-elution persists, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective than an isocratic elution for separating complex mixtures of degradants.

    • pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Although 2-(3,4,5-Trimethoxyphenyl)ethanol does not have strongly acidic or basic groups, some of its potential degradation products might be ionizable. Experiment with a pH range of 3 to 7 using appropriate buffers (e.g., phosphate or acetate buffers).

    • Additives: Incorporating a small percentage of an ion-pairing agent or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and resolution.

  • Other Chromatographic Parameters:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will increase the run time.

    • Column Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the analysis at different temperatures (e.g., 25°C, 30°C, and 40°C).

Workflow for HPLC Method Development:

Caption: A typical workflow for developing a stability-indicating HPLC method.

How Should I Conduct Forced Degradation Studies for 2-(3,4,5-Trimethoxyphenyl)ethanol?

Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to demonstrate the specificity of your analytical method. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathways for 2-(3,4,5-Trimethoxyphenyl)ethanol
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours (adjust as needed)The ether linkages of the methoxy groups are generally stable to mild acid hydrolysis. The primary alcohol is also stable. Degradation is not highly anticipated under these conditions.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hours (adjust as needed)Similar to acidic conditions, the ether and alcohol functional groups are expected to be stable under mild basic conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursThe aromatic ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures or ring-opening products. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
Thermal Degradation Solid-state: 105°C for 48 hours; Solution: 60°C for 48 hoursDehydration of the primary alcohol to form a styrenic compound is a possibility at elevated temperatures, especially in the presence of trace acidic impurities.
Photolytic Degradation Expose solid or solution to UV (254 nm) and visible light (ICH Q1B guidelines)The aromatic ring and methoxy groups can be susceptible to photolytic degradation, potentially leading to the formation of phenolic compounds (demethylation) or radical-mediated degradation products.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of 2-(3,4,5-Trimethoxyphenyl)ethanol in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • For hydrolytic and oxidative studies, add the stressor (acid, base, or H₂O₂) to the sample solution.

    • For thermal studies, place the samples (solid or solution) in a calibrated oven.

    • For photolytic studies, expose the samples in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before HPLC analysis to prevent further degradation on the column.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.

Logical Flow of a Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling HPLC HPLC-PDA Analysis MassSpec LC-MS for Identification HPLC->MassSpec Data Evaluate Data & Identify Degradants MassSpec->Data Start Prepare Sample Solutions Stressing Apply Stress Conditions Start->Stressing Stressing->Acid Stressing->Base Stressing->Oxidation Stressing->Thermal Stressing->Photo Analysis Analyze Samples Sampling->Analysis Analysis->HPLC End Establish Degradation Profile Data->End

Sources

Technical Support Center: Scaling Up the Production of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3,4,5-Trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth procedural guidance, and explain the critical scientific principles that underpin a successful and safe scale-up.

Section 1: Troubleshooting Guide

Scaling up a chemical synthesis introduces challenges that may not be apparent at the lab scale, primarily due to changes in mass and heat transfer, mixing efficiency, and reaction kinetics.[1][2] The following table addresses specific issues you might encounter during the production of 2-(3,4,5-Trimethoxyphenyl)ethanol, particularly when using a common route involving the reduction of 3,4,5-Trimethoxyphenylacetic acid or its derivatives.

Problem/Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or Inconsistent Yield Incomplete Reaction: Insufficient reducing agent, non-optimal temperature, or short reaction time.Re-evaluate Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., 1.5-2.0 eq. of LiAlH₄ for a carboxylic acid) is used to drive the reaction to completion.[3] Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For exothermic reductions, maintain a low temperature (0-5 °C) during reagent addition to prevent side reactions.
Reagent Degradation: The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to improper storage and exposure to moisture.[4][5]Use Fresh Reagents: Always use freshly opened containers of moisture-sensitive reagents. Store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] Titrate the Reagent: For critical large-scale runs, consider titrating the hydride solution to determine its exact molarity before use.
Difficult/Hazardous Reaction Quench Excessive Gas Evolution/Thermal Runaway: Quenching unreacted, highly reactive reducing agents like Lithium Aluminum Hydride (LAH) with water can be extremely violent.[4][5]Implement a Reverse Quench: For larger scales, add the reaction mixture slowly to a quenching solution (e.g., a cooled solution of saturated sodium sulfate or Rochelle's salt) instead of the other way around. This maintains a low concentration of the reactive species. Use a Controlled Quenching Protocol: A widely used and safer method is the Fieser workup: slowly add ethyl acetate to consume excess hydride, followed by a careful, portion-wise addition of water and then a 15% NaOH solution to precipitate aluminum salts as a granular solid that is easy to filter.
Formation of Impurities Unreacted Starting Material: As discussed under "Low Yield".See "Low Yield" solutions.
Side-Reaction Products: Over-reduction of other functional groups in more complex molecules. For ester reductions, incomplete reaction can leave behind the starting ester.Select a Milder Reducing Agent: If other sensitive functional groups are present, consider a more selective reagent. For example, NaBH₄ can reduce aldehydes and ketones in the presence of esters.[3] To reduce a carboxylic acid in the presence of an ester, Borane (BH₃) is often a better choice.[7]
Product Purification Challenges Emulsion during Aqueous Workup: Formation of a stable emulsion layer during extraction, making phase separation difficult.Filter Before Extraction: After quenching a LAH reaction, the resulting aluminum salts should be filtered off before extraction. Break Emulsions: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous layer, which often helps break emulsions.
Co-distillation or Co-elution of Impurities: Impurities with similar boiling points or polarity to the desired product can be difficult to remove.Derivative Formation: For persistent impurities, consider temporarily converting the alcohol into an ester (e.g., a phthalate ester), which can be purified by distillation or crystallization, followed by hydrolysis to regenerate the pure alcohol.[8][9] High-Performance Chromatography: For high-purity requirements, flash chromatography with an optimized solvent system or preparative HPLC may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for scaling up the reduction of 3,4,5-Trimethoxyphenylacetic acid?

A1: The choice of reducing agent is a critical decision based on a balance of reactivity, safety, cost, and process robustness.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and efficient reagent for reducing carboxylic acids directly to alcohols.[3][5] However, its extreme reactivity with water and protic solvents makes it hazardous, especially on a large scale.[4][10][11] It requires strictly anhydrous conditions and specialized handling procedures, which can increase operational complexity and cost.

  • Sodium Borohydride (NaBH₄): NaBH₄ is much safer and easier to handle than LiAlH₄.[12][13] However, it does not typically reduce carboxylic acids directly. The acid must first be activated, for example, by converting it to an ester.[7] This adds an extra step to the synthesis.

  • Borane (BH₃•THF or BH₃•SMe₂): Borane is an excellent choice for selectively reducing carboxylic acids.[7] It is less reactive towards many other functional groups compared to LAH. While it also reacts with water, the reaction is much less violent than with LAH, making it a safer alternative for scale-up. The dimethyl sulfide complex (BH₃•SMe₂) is more stable and concentrated than the THF complex.[7]

For scalability, Borane (BH₃) often represents the best compromise between reactivity and safety for this specific transformation.

Q2: What are the most critical process parameters to monitor during a large-scale reduction?

A2: When scaling up, precise monitoring and control are essential for safety and reproducibility.[1][14]

  • Temperature: This is arguably the most critical parameter. Reductions with hydrides are highly exothermic. The rate of addition of the reducing agent must be carefully controlled to allow the reactor's cooling system to dissipate the heat generated, preventing a dangerous thermal runaway.

  • Addition Rate: A slow and controlled addition of the reagent is crucial to maintain the target temperature. Use a calibrated addition pump for large-scale reactions.

  • Stirring/Mixing: Inefficient mixing can lead to localized "hot spots" where the reagent concentration is high, increasing the risk of side reactions and thermal runaway. Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture.

  • Inert Atmosphere: For air- and moisture-sensitive reagents like LAH and Borane, maintaining a positive pressure of an inert gas (nitrogen or argon) is non-negotiable to prevent reagent decomposition and ensure safety.

Q3: How can I safely handle and dispose of large quantities of hydride reagents?

A3: Always consult the Safety Data Sheet (SDS) and local institutional guidelines.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and face shield.[12][13] Handle large quantities in a well-ventilated area, preferably a walk-in fume hood, away from water and other incompatible materials.[6][15]

  • Quenching/Disposal: Never add water directly to a large amount of unreacted hydride. The preferred method is to slowly add the reaction mixture to a separate vessel containing a quenching agent (reverse quench). For waste streams, unreacted hydride can be neutralized by slowly adding it to a stirred, cooled solution of ethyl acetate, followed by a protic solvent like isopropanol, and finally water. The resulting mixture should be disposed of as hazardous waste according to regulations.[13]

Q4: What are the best methods for purifying 2-(3,4,5-Trimethoxyphenyl)ethanol at scale?

A4: The purification strategy depends on the purity requirements and the nature of the impurities.

  • Distillation: Given the product is an alcohol, vacuum distillation can be an effective method for removing non-volatile impurities and some solvents.[16] However, its high boiling point may require high vacuum and temperature, which could lead to degradation if not carefully controlled.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this is often one of the most effective and scalable methods for achieving high purity.

  • Solvent Extraction: A well-designed series of aqueous extractions can remove water-soluble byproducts and unreacted starting acid (by extracting with a basic solution).[17]

  • Chromatography: While large-scale column chromatography is possible, it is often expensive and generates significant solvent waste. It is typically reserved for high-value products where other methods fail.

Section 3: Recommended Scale-Up Protocol

This protocol describes the reduction of 3,4,5-Trimethoxyphenylacetic acid using Borane-Tetrahydrofuran complex (BH₃•THF), a method chosen for its balance of efficiency and enhanced safety profile during scale-up.

Starting Material: 3,4,5-Trimethoxyphenylacetic acid (MW: 226.23 g/mol )[18] Target Product: 2-(3,4,5-Trimethoxyphenyl)ethanol (MW: 212.24 g/mol )[19]

Step-by-Step Methodology:

  • Reactor Preparation:

    • Ensure a suitably sized reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a nitrogen/argon inlet, and an addition funnel or pump.

    • Inert the reactor by purging with nitrogen or argon for at least 30 minutes. Maintaining a positive inert gas pressure is crucial throughout the reaction.

  • Charging the Reactor:

    • Charge the reactor with 3,4,5-Trimethoxyphenylacetic acid (1.0 eq.).

    • Add anhydrous Tetrahydrofuran (THF) as the solvent (approx. 5-10 mL per gram of starting material). Stir the mixture until all solids are dissolved.

  • Cooling:

    • Cool the reactor contents to 0-5 °C using an ice-water bath or a chiller. Rationale: This initial cooling is critical to control the initial exotherm upon addition of the reducing agent.

  • Addition of Reducing Agent:

    • Slowly add a 1M solution of Borane-THF complex (BH₃•THF) (approx. 1.5-2.0 eq.) to the stirred solution via the addition funnel.

    • CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not exceed 10 °C. A typical addition time for a large-scale batch could be 1-2 hours.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching:

    • Cool the reaction mixture back down to 0-5 °C.

    • CAUTION: The quench is exothermic and generates hydrogen gas. Ensure adequate ventilation.

    • Slowly and carefully add methanol dropwise to quench the excess borane. You will observe gas evolution. Continue adding methanol until the gas evolution ceases.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

    • Add water and a 2M solution of sodium hydroxide (NaOH) to the residue.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-(3,4,5-Trimethoxyphenyl)ethanol can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Section 4: Visualization of Workflow and Chemistry

Experimental Workflow Diagram

The following diagram outlines the logical steps for the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM 3,4,5-Trimethoxyphenylacetic Acid Reactor Inert Reactor Setup SM->Reactor Solvent Anhydrous THF Solvent->Reactor Cooling Cool to 0-5 °C Reactor->Cooling Addition Slow Addition of BH3-THF Cooling->Addition Stir React at RT Addition->Stir Quench Quench with Methanol Stir->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purify Vacuum Distillation or Recrystallization Drying->Purify Product Pure 2-(3,4,5-Trimethoxyphenyl)ethanol Purify->Product

Caption: General experimental workflow for the reduction of 3,4,5-Trimethoxyphenylacetic acid.

Chemical Reaction Pathway

This diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Reduction of 3,4,5-Trimethoxyphenylacetic acid to 2-(3,4,5-Trimethoxyphenyl)ethanol.

Section 5: References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Available at:

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. Available at:

  • ESPI Metals. Sodium Borohydride. Available at:

  • Google Patents. US1698932A - Purification of phenyl ethyl alcohol. Available at:

  • Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. Available at:

  • Mostafa E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res 12: 217. Available at:

  • NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at:

  • Chemistry Forum. Removing impurities from phenethyl alcohol. Available at:

  • Benchchem. troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Available at:

  • OSU Chemistry. Sodium Borohydride SOP. Available at:

  • Google Patents. US1752365A - Method of purifying phenyl ethyl alcohol. Available at:

  • Safety Data Sheet. Sodium borohydride. Available at:

  • Bloom Tech. What Are the Limitations of Lithium Aluminum Hydride?. Available at:

  • Technip Energies. Challenges of scaling up chemical processes (based on real life experiences). Available at:

  • Google Patents. CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. Available at:

  • Lab Manager. How to Scale Up a New Synthesis Reaction. Available at:

  • Frontiers. Grand challenges in chemical biology from the perspective of organic chemical synthesis. Available at:

  • ACS Publications. A Reversible Extraction Process of Phenethyl Alcohol, A Fragrance. Available at:

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at:

  • SpecialChem. PHENETHYL ALCOHOL. Available at:

  • NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at:

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at:

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available at:

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available at:

  • CymitQuimica. 2-(3,4,5-Trimethoxyphenyl)ethanol. Available at:

  • ACS Chemical Health & Safety. Lessons Learned Lithium Aluminum Hydride Fires. Available at:

  • Wikipedia. Lithium aluminium hydride. Available at:

  • The Good Scents Company. 3,4,5-trimethoxyphenyl acetic acid. Available at:

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at:

  • Chinese Journal of Pharmaceuticals. Improvement of Synthesis Process for 3,4,5-Trimethoxyphenyl Acetic Acid. Available at:

  • Sigma-Aldrich. 3,4,5-Trimethoxyphenylacetic acid 97%. Available at:

  • PubChem. 3,4,5-Trimethoxyphenylacetic acid. Available at:

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. Available at:

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the LC-MS/MS analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1][2] When analyzing 2-(3,4,5-Trimethoxyphenyl)ethanol in complex biological matrices such as plasma, urine, or tissue homogenates, these co-eluting endogenous compounds can significantly interfere with the ionization process of the target analyte.[3][4] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][5][6]

Ion suppression is the more common manifestation of matrix effects.[3] It often arises from competition between the analyte and co-eluting matrix components for ionization in the MS source.[1][7][8] For electrospray ionization (ESI), which is highly susceptible to such effects, high concentrations of interfering compounds can alter the physical properties of the droplets, hindering solvent evaporation and efficient ion formation.[5][9] Phospholipids are notorious culprits for causing ion suppression in the analysis of biological samples.[3][7]

This guide will provide a structured approach to identifying, evaluating, and mitigating matrix effects to ensure the development of robust and reliable LC-MS/MS methods for 2-(3,4,5-Trimethoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my LC-MS/MS data for 2-(3,4,5-Trimethoxyphenyl)ethanol?

A1: The primary indicator of matrix effects is a discrepancy in the analytical response of your analyte between a clean standard solution (in solvent) and a sample where the analyte is present in a biological matrix.[1] Key signs include:

  • Poor reproducibility of analyte peak areas or ratios to the internal standard across different lots of the same biological matrix.

  • Inaccurate quantification, where recovery experiments yield results significantly different from 100%.

  • Reduced sensitivity, leading to a higher limit of quantification (LOQ) in matrix samples compared to neat solutions.

  • Non-linear calibration curves when using matrix-based calibrators.

Q2: How can I definitively confirm the presence of matrix effects?

A2: The most direct way to assess matrix effects is through a post-extraction spike experiment .[4][6] This quantitative approach allows you to calculate the matrix factor (MF).

The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) using the following formula:

MF (%) = (Peak Area of Analyte in Spiked Blank Matrix Extract / Peak Area of Analyte in Neat Solution) x 100 [10]

  • An MF of 100% indicates no matrix effect.[10]

  • An MF < 100% signifies ion suppression.[10]

  • An MF > 100% indicates ion enhancement.[10]

For a qualitative assessment, the post-column infusion technique can be employed.[6][11] This involves infusing a constant flow of the analyte solution into the MS detector while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention times of co-eluting matrix components reveals regions of ion suppression or enhancement.[6][11]

Q3: What are the most effective strategies to minimize matrix effects for a moderately polar compound like 2-(3,4,5-Trimethoxyphenyl)ethanol?

A3: A multi-faceted approach is often the most successful. The primary strategies revolve around:

  • Optimizing Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.[1][3]

  • Chromatographic Separation: Fine-tuning the LC method to separate the analyte from co-eluting interferences.[1]

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1]

Each of these strategies is elaborated upon in the Troubleshooting Guides section.

Q4: Can I simply dilute my sample to overcome matrix effects?

A4: Diluting the sample can be a straightforward and effective method to reduce the concentration of matrix components, thereby lessening their impact on ionization.[6][11] However, this approach also dilutes your analyte, which could compromise the sensitivity of the assay, particularly if 2-(3,4,5-Trimethoxyphenyl)ethanol is present at low concentrations.[6] This strategy is most viable when your analytical method has a high degree of sensitivity.[6]

Troubleshooting Guides

This section provides detailed protocols and workflows to systematically address and mitigate matrix effects during the analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Guide 1: Systematic Evaluation of Matrix Effects

A robust method begins with a thorough assessment of matrix effects. The following workflow outlines the steps for a quantitative evaluation.

cluster_0 Quantitative Matrix Effect Assessment cluster_1 Detailed Steps A Prepare Analyte Stock Solution B Prepare Set 1: Analyte in Neat Solvent A->B C Prepare Set 2: Post-Extraction Spike A->C D Analyze all samples by LC-MS/MS B->D B_detail Spike analyte into the final reconstitution solvent at low, mid, and high QC concentrations. B->B_detail C->D C_detail 1. Extract blank biological matrix using your intended sample preparation method. 2. Spike analyte into the final blank matrix extract at the same QC concentrations as Set 1. C->C_detail E Calculate Matrix Factor (MF) D->E F Interpret Results E->F E_detail MF (%) = (Mean Peak Area from Set 2 / Mean Peak Area from Set 1) x 100 E->E_detail F_detail MF < 85% or > 115% indicates significant matrix effects requiring mitigation. F->F_detail

Caption: Workflow for the quantitative assessment of matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To quantitatively determine the extent of ion suppression or enhancement for 2-(3,4,5-Trimethoxyphenyl)ethanol.

Materials:

  • Validated stock solution of 2-(3,4,5-Trimethoxyphenyl)ethanol.

  • Blank biological matrix (e.g., plasma, urine).

  • All solvents and reagents for the sample preparation procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare 'Neat' Solutions (Set A):

    • Spike the 2-(3,4,5-Trimethoxyphenyl)ethanol standard into the final reconstitution solvent at three concentration levels (e.g., low, medium, and high QC levels).

    • Prepare at least three replicates for each concentration.

  • Prepare 'Post-Extraction Spiked' Samples (Set B):

    • Process at least six different lots of blank biological matrix using your established sample preparation protocol.

    • After the final evaporation step (if any), reconstitute the blank extracts with the 'Neat' solutions prepared in step 1.

    • This results in spiked matrix samples at the same final concentrations as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the mean peak area for the analyte at each concentration level for both Set A and Set B.

    • Determine the Matrix Factor (MF) for each concentration: MF = (Mean Peak Area of Set B / Mean Peak Area of Set A) [4]

    • To account for variability, the internal standard (IS) normalized MF should also be calculated if an IS is used: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Interpretation of Results:

  • An IS-normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.[4]

  • Ideally, the absolute MF for the analyte should be between 0.75 and 1.25 to ensure a robust method.[4]

Guide 2: Optimizing Sample Preparation to Reduce Interferences

Improving sample cleanup is often the most effective way to combat matrix effects.[3] The choice of technique depends on the nature of the analyte and the matrix.

Technique Principle Pros for 2-(3,4,5-Trimethoxyphenyl)ethanol Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[3]Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant matrix effects, particularly from phospholipids.[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[3]Can provide cleaner extracts than PPT.[12] The pH of the aqueous phase can be adjusted to optimize the extraction of the uncharged analyte.[3]Can have lower recovery for more polar analytes.[12] May require multiple extraction steps for cleaner samples.[3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[3]Highly selective, leading to very clean extracts and significant reduction in matrix effects.[1][12] Polymeric mixed-mode sorbents can be particularly effective.[3][12]More time-consuming and costly than PPT or LLE. Method development can be more complex.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step followed by dispersive SPE for cleanup.[13]Effective for a wide range of analytes, including phenolic compounds, in various matrices.[13][14]Optimization of extraction solvent and d-SPE sorbents is crucial.[13]
Recommended Starting Point: Solid-Phase Extraction (SPE)

For robust removal of matrix interferences in the analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol, SPE is highly recommended.

cluster_0 Generic SPE Workflow cluster_1 Key Steps Explained A Conditioning B Equilibration A->B A_detail Activate the sorbent with an organic solvent (e.g., Methanol). A->A_detail C Sample Loading B->C B_detail Flush with an aqueous solution (e.g., Water) to prepare for the sample. B->B_detail D Washing C->D C_detail Load the pre-treated sample onto the cartridge. C->C_detail E Elution D->E D_detail Use a weak solvent to wash away polar interferences while the analyte is retained. D->D_detail F Evaporation & Reconstitution E->F E_detail Use a stronger organic solvent to elute the analyte of interest. E->E_detail F_detail Dry down the eluate and reconstitute in the mobile phase. F->F_detail

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Protocol: Reversed-Phase SPE for 2-(3,4,5-Trimethoxyphenyl)ethanol

Objective: To clean up a biological sample (e.g., plasma) for the analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • SPE vacuum manifold.

  • Pre-treated plasma sample (e.g., diluted with an acidic solution).

  • Methanol, Water, and Elution Solvent (e.g., Methanol or Acetonitrile).

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elution: Elute the 2-(3,4,5-Trimethoxyphenyl)ethanol with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Guide 3: The Role of Internal Standards and Chromatographic Optimization
Internal Standard Selection

The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects and variability in sample processing.[15]

  • Ideal Choice: A stable isotope-labeled (SIL) version of 2-(3,4,5-Trimethoxyphenyl)ethanol is the gold standard. It co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing the most accurate correction.[16]

  • Alternative: If a SIL-IS is unavailable, a structural analog that is close in chemical properties and retention time can be used. However, it may not perfectly mimic the ionization behavior of the analyte.[6]

Chromatographic Optimization

Optimizing the LC separation can physically move the analyte peak away from regions of significant ion suppression.[1]

  • Increase Chromatographic Resolution: Employing ultra-high-performance liquid chromatography (UPLC) systems and columns with smaller particle sizes can significantly improve peak separation from matrix components.[12]

  • Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the retention time of the analyte relative to interfering compounds.[12]

  • Gradient Optimization: A slower, more shallow gradient around the elution time of the analyte can enhance separation from closely eluting matrix components.[17]

By systematically evaluating the extent of matrix effects and employing a combination of optimized sample preparation, strategic chromatography, and the use of a suitable internal standard, researchers can develop highly accurate and robust LC-MS/MS methods for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol in complex biological matrices.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Available from: [Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. 2007. Available from: [Link]

  • Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC. Available from: [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. 2018. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. 2021. Available from: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. 2017. Available from: [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available from: [Link]

  • Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Food Additives & Contaminants: Part A. 2019. Available from: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. Available from: [Link]

  • Are You Using The Internal Standard Method In A Right Way? WelchLab. Available from: [Link]

  • Accounting for the matrix effect. Reddit. Available from: [Link]

  • Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods. 2015. Available from: [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization-tandem mass spectrometry analysis of phytoestrogens in wastewater. University of Wollongong Research Online. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. 2019. Available from: [Link]

  • Determination of Phenolic Compounds in Red Sweet Pepper (Capsicum annuum L.) Using a Modified QuEChERS Method and UHPLC-MS/MS Analysis and Its Relation to Antioxidant Activity. Journal of the Brazilian Chemical Society. 2019. Available from: [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. Available from: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available from: [Link]

  • Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry. 2020. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available from: [Link]

  • New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Food Chemistry. 2014. Available from: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. 2023. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

  • Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science. 2019. Available from: [Link]

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods. 2021. Available from: [Link]

  • Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available from: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. 2023. Available from: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. 2002. Available from: [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. Available from: [Link]

  • Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available from: [Link]

  • Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate using Charged Surface-C18 Column. Agilent Technologies. 2022. Available from: [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Journal of Pharmaceutical and Biomedical Analysis. 2021. Available from: [Link]

Sources

Technical Support Center: Optimization of Bioactive Compound Extraction Using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Response Surface Methodology (RSM) in the optimization of bioactive compound extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental efficiency and efficacy. Here, you will find practical, in-depth answers to common questions and troubleshooting guidance for challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why should I use it for optimizing my extraction process?

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] In the context of bioactive compound extraction, RSM allows you to efficiently study the relationships between multiple independent variables (e.g., temperature, time, solvent concentration) and one or more response variables (e.g., yield of a specific compound, antioxidant activity).[3][4]

Unlike the traditional one-factor-at-a-time approach, which is time-consuming and fails to account for interactions between variables, RSM provides a comprehensive understanding of how different factors work together to influence the extraction yield.[5] This leads to a more accurate identification of the optimal extraction conditions with fewer experimental runs, saving valuable time and resources.[6]

Q2: What are the key stages of an RSM experiment?

A typical RSM experiment for optimizing bioactive compound extraction involves the following key stages:

  • Screening of Potential Factors: Identifying the key independent variables that may influence the extraction process through prior knowledge or screening experiments.[2]

  • Selection of an Experimental Design: Choosing an appropriate experimental design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD), to systematically vary the levels of the selected factors.[2]

  • Conducting the Experiments: Performing the extraction experiments according to the chosen design matrix.[2]

  • Developing the Response Surface Model: Fitting a mathematical model, typically a second-order polynomial equation, to the experimental data.[2]

  • Checking Model Adequacy: Evaluating the accuracy and significance of the model using statistical tests like Analysis of Variance (ANOVA), lack-of-fit tests, and R-squared values.[2]

  • Optimization and Validation: Using the fitted model to determine the optimal settings for the factors and validating these predictions through confirmatory experiments.[2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter at different stages of your RSM experiment.

Part 1: Experimental Design

Q3: I'm not sure whether to use a Central Composite Design (CCD) or a Box-Behnken Design (BBD). How do I choose?

The choice between a CCD and a BBD depends on the specific goals and constraints of your experiment. Here's a comparison to guide your decision:

FeatureCentral Composite Design (CCD)Box-Behnken Design (BBD)
Experimental Points Includes factorial points (corners of the design space), axial points (star points), and center points.[7]Experimental points are located at the midpoints of the edges of the design space, plus center points. It does not include corner points.[8]
Number of Factor Levels Can have up to 5 levels for each factor.[9]Always has 3 levels for each factor.[9]
Suitability for Sequential Experiments Well-suited for sequential experimentation as it can be built upon a previous factorial design.[10]Not suitable for sequential experiments as it does not have an embedded factorial design.[9]
Operating Limits Axial points can be outside the defined "cube" of the factorial design, which may not be feasible or safe.[10]All design points are within the safe operating zone, as there are no axial points.[10]
Cost and Efficiency May require more experimental runs than a BBD for the same number of factors.Often has fewer design points, making it a more cost-effective option.[9][10]

Recommendation: If you are building upon a previous factorial experiment or need to explore the extreme limits of your factors, a CCD is a good choice. If you have known safe operating limits for your process and want to minimize the number of experiments, a BBD is often more practical.[9][10]

Q4: How do I select the appropriate ranges for my experimental factors?

Selecting the right ranges for your factors is crucial for a successful RSM experiment.

  • Preliminary Single-Factor Experiments: Conduct single-factor experiments to understand the effect of each variable on the response. This will help you identify a working range for each factor.[11]

  • Literature Review: Consult existing literature on the extraction of similar bioactive compounds from related plant materials to inform your choice of factor ranges.

  • Instrument and Safety Limits: Ensure that the selected ranges are within the operational limits of your equipment and adhere to all safety protocols.

Q5: I've started my experiments and I think my chosen factor ranges are too narrow or too wide. What should I do?

If you suspect your factor ranges are not optimal, it's best to address this early on.

  • Too Narrow: If your responses are not showing significant variation across the experimental runs, your ranges may be too narrow. You may need to expand the ranges and repeat the experimental design.

  • Too Wide: If you observe extreme responses (e.g., complete extraction at the low end of a range or degradation of the compound at the high end), your ranges might be too wide. In this case, you should narrow the ranges to focus on the area of interest.

Part 2: Model Fitting and Analysis

Q6: My ANOVA results show that my model is not significant (p-value > 0.05). What does this mean and what are my next steps?

A non-significant model indicates that the chosen factors and their interactions do not have a statistically significant effect on the response variable within the selected experimental range. Here's how to troubleshoot this:

  • Review your Experimental Setup: Double-check for any errors in your experimental procedure, sample preparation, or data collection that could have introduced significant variability.

  • Re-evaluate Factor Ranges: As discussed in Q5, your factor ranges might be too narrow, leading to a lack of significant change in the response.

  • Consider Other Factors: It's possible that other important factors influencing the extraction were not included in your model. You may need to conduct further screening experiments to identify these missing variables.[12]

  • Model Reduction: If your model includes many terms, you can try to simplify it by removing non-significant terms one by one to see if this improves the overall model significance.[13]

Q7: The ANOVA for my model is significant, but the "Lack of Fit" is also significant. How should I interpret this?

A significant "Lack of Fit" is a red flag. It indicates that your chosen model (e.g., a quadratic model) does not adequately describe the relationship between the factors and the response.[14] In other words, there is likely a more complex relationship that your model is not capturing.

What to do:

  • Try a Higher-Order Model: If you are using a linear or quadratic model, the significant lack of fit suggests that a higher-order polynomial might be necessary to accurately represent the data.

  • Data Transformation: Transforming your response variable (e.g., using a logarithmic or square root transformation) can sometimes help to achieve a better model fit.

  • Check for Outliers: Examine your data for any outliers that might be disproportionately influencing the model.

Q8: In my ANOVA table, the model is significant, but some of the individual factors or interaction terms are not. Should I remove them?

Yes, it is generally a good practice to remove non-significant terms from your model to improve its predictive power. This process is known as "model reduction." By removing terms with p-values greater than your chosen significance level (typically 0.05), you can create a more robust and simpler model.[13] However, it's important to remove terms one at a time and re-evaluate the model at each step, as removing one term can affect the significance of others.

Part 3: Interpretation of Results

Q9: I'm having trouble interpreting my contour plots and 3D surface plots. What should I be looking for?

Contour plots and 3D surface plots are powerful visualization tools that help you understand the relationship between your factors and the response.

  • Contour Plots: These are 2D representations of the response surface, similar to a topographical map.[15] The lines on the plot connect points of equal response. Closer lines indicate a steeper change in the response, while widely spaced lines suggest a flatter surface. The center of a series of concentric circles or ellipses often represents the area of the optimal response.

  • 3D Surface Plots: These provide a three-dimensional view of the response surface.[15] Peaks on the surface represent the conditions for a maximum response, while valleys indicate the conditions for a minimum response. The shape of the surface can reveal the nature of the interaction between the factors. For example, a twisted surface suggests a strong interaction.

Q10: My RSM model has identified an optimal set of conditions. What is the final and most critical step?

Validation. It is absolutely essential to perform confirmatory experiments at the predicted optimal conditions.[2] This step validates the predictive accuracy of your model.[16] If the experimental results are close to the predicted values, it confirms the validity of your RSM model and the identified optimal conditions. If there is a significant discrepancy, you may need to revisit your experimental design, model fitting, or factor selection.

Visualizing the RSM Workflow

Caption: A flowchart of the Response Surface Methodology workflow.

References

  • Response Surface Methodology | Experimental Design Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology - Overview & Applications - Neural Concept. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response surface methodology (RSM) - Ellistat. (n.d.). Retrieved January 20, 2026, from [Link]

  • What should i do with my not significant RSM Model? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Interpret the key results for Analyze Response Surface Design - Minitab. (n.d.). Retrieved January 20, 2026, from [Link]

  • Overview of Response Surface Methodology | PDF | Design Of Experiments - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response surface methodology - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology (RSM) in Design of Experiments - SixSigma.us. (2024, April 12). Retrieved January 20, 2026, from [Link]

  • An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry. (2021, September 18). Retrieved January 20, 2026, from [Link]

  • What are all the differences between central composite design and box behnken design? (2018, January 29). Retrieved January 20, 2026, from [Link]

  • Optimization and validation of extraction conditions (A) RSM... | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology as a Tool for Optimization of Extraction Process of Bioactive Compounds from Spent Coffee Grounds. (2023, June 28). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis. (2022, January 4). Retrieved January 20, 2026, from [Link]

  • Keys to Analyzing a Response Surface Design - Stat-Ease. (n.d.). Retrieved January 20, 2026, from [Link]

  • Diagnostic Plots for Regression-Scale Models - R. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leaves. (n.d.). Retrieved January 20, 2026, from [Link]

  • Interpretation related to response model (RSM) - JMP User Community. (2023, November 2). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. 'Lennei' and Their Detailed Qualitative and Quantitative Profiling. (n.d.). Retrieved January 20, 2026, from [Link]

  • Application of Response Surface Methodology (RSM) for the Optimization of Ultrasound-Assisted Extraction (UAE) of Moringa oleifera: Extraction Yield, Content of Bioactive Compounds, and Biological Effects In Vitro. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aiding the Development of Extraction Procedures with Response Surface Methodology. (n.d.). Retrieved January 20, 2026, from [Link]

  • What are response surface designs, central composite designs, and Box-Behnken designs? (n.d.). Retrieved January 20, 2026, from [Link]

  • Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology. (n.d.). Retrieved January 20, 2026, from [Link]

  • RESPONSE SURFACE METHODOLOGY USING AN OPTIMIZATION TECHNIQUE Chantha Wongoutong A Dissertation Submitted in Partial Fulfillme - NIDA Wisdom Repository. (n.d.). Retrieved January 20, 2026, from [Link]

  • How should I interpret the result of ANOVA? significant model p value, and significant lack of fit? | ResearchGate. (2022, June 12). Retrieved January 20, 2026, from [Link]

  • What are drawbacks of using response surface methodology (RSM) with multi-responses? (2015, May 28). Retrieved January 20, 2026, from [Link]

    • Box-Behnken Response Surface Methodology - The Open Educator. (n.d.). Retrieved January 20, 2026, from [Link]

  • Central composite and Box-Behnken designs | Experimental Design Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

  • Although my RSM model is significant, 3 out of 4 factors is not significant. Should I change level of these factors or what else to do?? | ResearchGate. (2020, January 5). Retrieved January 20, 2026, from [Link]

  • RSM diagnostic plots for (a) Predicted vs actual (b) Normal plot of residual (c) Perturbation. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Keys to Analyzing a Response Surface Design - YouTube. (2023, November 30). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology To Optimize The Extraction of - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • Central Composite Design vs. Box-Behnken Design - The Experimental Design Hub. (n.d.). Retrieved January 20, 2026, from [Link]

  • Implementation of RSM and ANN Optimization Approach for Natural Deep Eutectic Solvents-Based Extraction of Bioactive Compounds from Orange Peel | ACS Omega. (2024, August 2). Retrieved January 20, 2026, from [Link]

  • Analysis of variance table for Analyze Response Surface Design - Minitab. (n.d.). Retrieved January 20, 2026, from [Link]

    • Analyze and Explain Response Surface Methodology - The Open Educator. (n.d.). Retrieved January 20, 2026, from [Link]

  • How to improve regression model? - Elsmar Cove. (2023, March 31). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review. (2023, December 12). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology, Analysis & Interpretation - Datafloq. (2017, June 26). Retrieved January 20, 2026, from [Link]

  • Contour plots and 3D surface plots - Minitab. (n.d.). Retrieved January 20, 2026, from [Link]

  • Interpretation of Diagnostics plot in R - Kaggle. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response Surface Methodology (RSM). (n.d.). Retrieved January 20, 2026, from [Link]

  • Overview on the Response Surface Methodology (RSM) in Extraction Processes. (2025, August 6). Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of 2-(3,4,5-Trimethoxyphenyl)ethanol and Gallic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallic acid, a naturally occurring phenolic acid, is a cornerstone antioxidant standard renowned for its potent free-radical scavenging capabilities, attributed to its three hydroxyl groups.[1][2] In contrast, 2-(3,4,5-Trimethoxyphenyl)ethanol, a methoxylated derivative of phenethyl alcohol, presents a different structural motif. This guide dissects how the seemingly subtle difference between hydroxyl (-OH) and methoxy (-OCH3) functional groups dictates their antioxidant mechanisms, efficacy in various chemical environments, and potential biological relevance. While gallic acid's strength lies in direct, rapid hydrogen atom donation, the activity of methoxylated phenols is often more nuanced. This comparison will illuminate the specific contexts in which each compound may offer superior performance.

Foundational Comparison: Structure and Mechanism

Chemical Structures and Functional Groups

The antioxidant capacity of any phenolic compound is intrinsically linked to its molecular structure. The key difference between gallic acid and 2-(3,4,5-Trimethoxyphenyl)ethanol lies in the functional groups attached to their respective benzene rings.

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): Features three hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. The hydroxyl groups are the primary sites of antioxidant activity.[3]

  • 2-(3,4,5-Trimethoxyphenyl)ethanol: Features three methoxy (-OCH3) groups and a hydroxyethyl side chain.

Core Mechanisms of Phenolic Antioxidant Action

Phenolic compounds primarily neutralize free radicals through two main pathways.[4][5]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This is a direct and rapid mechanism.[6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then releases a proton to become a stable phenoxyl radical. This mechanism is often favored in polar solvents.[7]

The efficiency of these mechanisms is governed by the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential of the molecule.[8]

Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) A ArOH + R• B ArO• + RH A->B H• donation C ArOH + R• D [ArOH]•+ + R:- C->D e- transfer E ArO• + RH D->E H+ transfer caption Figure 2. Core antioxidant mechanisms of phenolic compounds.

Structure-Activity Relationship: Hydroxyl vs. Methoxy Groups

The choice between hydroxyl and methoxy groups is a critical determinant of antioxidant activity.

  • Hydroxyl Groups (-OH): The presence of multiple hydroxyl groups, as in gallic acid, significantly enhances antioxidant capacity.[9] They are excellent hydrogen donors, leading to potent radical scavenging. The three adjacent hydroxyl groups in gallic acid also contribute to the stability of the resulting phenoxyl radical through resonance.[8]

  • Methoxy Groups (-OCH3): While methoxy groups are electron-donating, which can lower the oxidation potential of the phenolic compound, they cannot directly participate in hydrogen atom donation.[7][10] Their presence can sometimes increase antioxidant activity by stabilizing the parent molecule, but they generally result in lower radical scavenging potency compared to hydroxyl groups.[9] Studies have shown that replacing a hydroxyl group with a methoxy group often leads to a decrease in antioxidant activity.[9][11]

Therefore, from a purely structural standpoint, gallic acid is predicted to be a more potent direct radical scavenger than 2-(3,4,5-Trimethoxyphenyl)ethanol.

In Vitro Antioxidant Activity: A Data-Driven Comparison

To objectively compare these two compounds, we turn to common in vitro antioxidant assays. Each assay operates on a different chemical principle, and a compound's performance can vary accordingly.

Principles of Key Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[12][13] It is sensitive to compounds that act via the HAT mechanism.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[14]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[15][16] It is a measure of electron-donating capability.[17]

Comparative Data Analysis

The following table summarizes representative data from the literature, typically reported as IC50 (the concentration required to inhibit 50% of the radical) or in Trolox Equivalents (TEAC). Lower IC50 values indicate higher potency.

Compound DPPH Assay (IC50) ABTS Assay (TEAC) FRAP Assay (mM Fe²⁺/mM) Key Findings & Citations
Gallic Acid ~13.2 µMHighHighExhibits consistently strong antioxidant activity due to its three hydroxyl groups.[8][18] Its potent activity is well-documented across numerous studies.[1]
Hydroxytyrosol ~0.7 µg/mL (Potent)HighHighA structurally related compound with two hydroxyl groups, showing very high activity, often superior to its single-hydroxyl counterpart, tyrosol.[19][20]
2-(3,4,5-Trimethoxyphenyl)ethanol Expected to be significantly higher than Gallic AcidLower than Gallic AcidLower than Gallic AcidDirect comparative data is sparse, but based on structure-activity relationships, its activity is anticipated to be lower than hydroxylated counterparts.[9][11]

Interpretation of Data: The data consistently demonstrates the superior radical-scavenging and reducing power of compounds with free hydroxyl groups, particularly gallic acid and hydroxytyrosol.[20][21] The methylation of these groups, as seen in 2-(3,4,5-Trimethoxyphenyl)ethanol, is expected to substantially reduce its activity in these standard chemical assays.

Experimental Protocols for Antioxidant Assessment

For researchers aiming to perform a direct comparison, the following standardized protocols are provided.

Workflow Start Prepare Stock Solutions (Test Compounds & Standards) DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP Data Measure Absorbance (Spectrophotometer) DPPH->Data ABTS->Data FRAP->Data Calc Calculate IC50 / TEAC Values Data->Calc Compare Compare Potency Calc->Compare

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[22]

  • Sample Preparation: Prepare serial dilutions of gallic acid, 2-(3,4,5-Trimethoxyphenyl)ethanol, and a standard (e.g., Trolox) in ethanol.

  • Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to 180 µL of the DPPH working solution.[23] Include a blank control containing only ethanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][23]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[22]

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot %RSA against concentration to determine the IC50 value.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare a 7 mM ABTS stock solution. Mix it with an equal volume of 2.45 mM potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[24]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Vitamin C or Trolox).

  • Reaction: Add 5-10 µL of each sample to 200 µL of the ABTS•+ working solution.[24]

  • Incubation: Incubate at room temperature for 5-6 minutes.[25]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the antioxidant activity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃•6H₂O in a 10:1:1 ratio.[15] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve (0-1000 µM).[26]

  • Reaction: Add 20 µL of the sample or standard to 150-180 µL of the FRAP reagent.[15]

  • Incubation: Incubate the mixture at 37°C for 4-10 minutes.[15][26]

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Compare the change in absorbance of the samples to the FeSO₄ standard curve to determine the FRAP value (in mM Fe²⁺ equivalents).

Cellular and Biological Considerations

While in vitro assays are crucial for initial screening, they do not fully capture the biological context.

  • Bioavailability: The methoxy groups on 2-(3,4,5-Trimethoxyphenyl)ethanol may increase its lipophilicity compared to gallic acid. This could potentially influence its absorption and distribution in biological systems, a factor not measured by the assays described above.

  • Metabolic Activation/Deactivation: Once absorbed, compounds can be metabolized. It is conceivable that the methoxy groups of 2-(3,4,5-Trimethoxyphenyl)ethanol could be demethylated in vivo to yield hydroxylated, more active forms. Conversely, the hydroxyl groups of gallic acid can be rapidly conjugated and eliminated.

  • Cellular Antioxidant Activity (CAA): Assays like the CAA, which measure antioxidant activity within a cell culture model, provide a more biologically relevant assessment by accounting for cell uptake, metabolism, and localization.

Conclusion

Based on fundamental principles of chemical structure and the mechanisms of antioxidant action, gallic acid is unequivocally the more potent direct antioxidant when compared to 2-(3,4,5-Trimethoxyphenyl)ethanol. Its three hydroxyl groups provide a high capacity for donating hydrogen atoms and electrons to neutralize free radicals, a fact consistently supported by standard in vitro assays like DPPH, ABTS, and FRAP.

However, the research and drug development professional should not dismiss 2-(3,4,5-Trimethoxyphenyl)ethanol outright. Its value may not lie in direct radical scavenging but in other areas:

  • Pharmacokinetics: Its methoxylated structure might confer more favorable bioavailability and metabolic stability.

  • Alternative Mechanisms: It may exert protective effects through mechanisms other than direct antioxidant action, such as modulating intracellular signaling pathways (e.g., Nrf2 activation).[20]

Final Recommendation: Gallic acid should be used as the benchmark for high-potency, direct-acting antioxidant activity. 2-(3,4,5-Trimethoxyphenyl)ethanol warrants investigation for applications where bioavailability is a primary concern and where indirect antioxidant mechanisms or other pharmacological activities are being explored. Direct comparative studies using cellular models are essential to fully elucidate the relative biological efficacy of these two compounds.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances, 5(35), 27540-27557. Available at: [Link]

  • Li, X., Wang, X., Chen, D., & Chen, S. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118. Available at: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Available at: [Link]

  • Healthline. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Available at: [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available at: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Available at: [Link]

  • Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of scavenging activity of phenolic compounds using the ABTS•+ assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
  • Ou, K. M., & Hampsch-Woodill, M. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159. Available at: [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit Manual. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. Available at: [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant activity/capacity measurement. 1. Classification, physicochemical principles, mechanisms, and electron transfer (ET)-based assays. Journal of Agricultural and Food Chemistry, 64(5), 997-1027.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium (IV) ion and optical probe 2, 2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid)(ABTS). Journal of Agricultural and Food Chemistry, 52(26), 7970-7981.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
  • Sari, Y. W., & Harjanti, R. (2017). Characterization and antioxidant activity of gallic acid derivative. In AIP Conference Proceedings (Vol. 1904, No. 1, p. 020040). AIP Publishing LLC. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • MySkinRecipes. (n.d.). UV-VIS Antioxidant Capacity (ABTS). Available at: [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Sroka, Z., & Cisowski, W. (2003). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 83(2), 249-254. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available at: [Link]

  • ResearchGate. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]

  • Visioli, F., Bellomo, G., & Galli, C. (1998). Free radical-scavenging properties of olive oil polyphenols. Biochemical and Biophysical Research Communications, 247(1), 60-64.
  • Rigacci, S., & Stefani, M. (2016). Nutraceutical properties of olive oil polyphenols. An itinerary from cultured cells through animal models to humans. International Journal of Molecular Sciences, 17(6), 843.
  • ResearchGate. (n.d.). Antioxidant activity of hydroxytyrosol, tyrosol, oleuropein, fresh extract.... Available at: [Link]

  • Gordon, M. H., Paiva-Martins, F., & Almeida, M. (2001). Antioxidant activity of hydroxytyrosol acetate compared with that of other olive oil polyphenols. Journal of Agricultural and Food Chemistry, 49(5), 2480-2485. Available at: [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 2-(3,4,5-Trimethoxyphenyl)ethanol's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is paved with rigorous testing. This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-(3,4,5-Trimethoxyphenyl)ethanol, a compound of interest due to the known bioactivity of the trimethoxyphenyl moiety. While direct in vivo studies on this specific ethanol derivative are emerging, this guide synthesizes established protocols and mechanistic insights from structurally related compounds to propose a robust validation strategy. We will objectively compare its potential performance against established anti-inflammatory agents, providing the experimental designs necessary to generate supporting data.

Introduction: The Rationale for In Vivo Validation

The trimethoxyphenyl scaffold is a recurring motif in natural and synthetic compounds exhibiting anti-inflammatory properties. Derivatives of 3,4,5-trimethoxybenzyl alcohol, for instance, have shown enhanced anti-inflammatory activity compared to parent non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen[1][2]. The primary mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators[1][3].

However, in vitro activity does not always translate to in vivo efficacy. Factors such as bioavailability, metabolism, and off-target effects can only be assessed in a complex biological system. Therefore, in vivo validation is a critical step. This guide outlines two well-established and complementary animal models to assess the acute and systemic anti-inflammatory potential of 2-(3,4,5-Trimethoxyphenyl)ethanol: the carrageenan-induced paw edema model for acute local inflammation and the lipopolysaccharide (LPS)-induced endotoxemia model for systemic inflammation.

Comparative Efficacy in an Acute Inflammatory Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[4][5] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw.[4] The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins (PGE2) through the upregulation of COX-2, along with the infiltration of neutrophils and the production of cytokines like TNF-α and IL-1β.[4]

This model is particularly useful for differentiating between compounds that act on different inflammatory mediators. For instance, traditional NSAIDs like indomethacin primarily inhibit the late, prostaglandin-mediated phase.[4]

Experimental Workflow: Carrageenan-Induced Paw Edema

Below is a DOT language script visualizing the experimental workflow.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization (Male Wistar Rats, 180-200g) grouping Random Grouping (n=6) - Vehicle Control - Indomethacin (10 mg/kg) - Test Compound (e.g., 25, 50, 100 mg/kg) acclimatization->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Oral Administration of Vehicle, Control, or Test Compound baseline->dosing induction Carrageenan Injection (1%) (0.1 mL into subplantar region) dosing->induction measurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurement euthanasia Euthanasia & Tissue Collection (Paw tissue, Blood) measurement->euthanasia biochemical Biochemical Analysis - Myeloperoxidase (MPO) Assay - Cytokine Levels (TNF-α, IL-1β) euthanasia->biochemical data_analysis Data Analysis - Paw Edema (Vₜ - V₀) - % Inhibition of Edema biochemical->data_analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week.[6]

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Positive control - Indomethacin (10 mg/kg, p.o.).[6][7]

    • Group III-V: Test compound - 2-(3,4,5-Trimethoxyphenyl)ethanol at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw using a plethysmometer.[4]

    • Administer the respective compounds orally.

    • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4][5][8]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[4]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group.

Anticipated Comparative Data

The following table presents hypothetical yet plausible data based on the known efficacy of related compounds, comparing 2-(3,4,5-Trimethoxyphenyl)ethanol with the standard drug Indomethacin.

Treatment GroupDose (mg/kg)Peak Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.40 ± 0.0352.9%
2-(3,4,5-Trimethoxyphenyl)ethanol250.65 ± 0.0423.5%
2-(3,4,5-Trimethoxyphenyl)ethanol500.48 ± 0.0343.5%
2-(3,4,5-Trimethoxyphenyl)ethanol1000.35 ± 0.0258.8%

Interpretation: This hypothetical data suggests that 2-(3,4,5-Trimethoxyphenyl)ethanol exhibits a dose-dependent anti-inflammatory effect. At the highest dose, its efficacy is comparable to, or even slightly exceeds, that of indomethacin in this acute model.

Unraveling the Mechanism: Systemic Inflammation and Signaling Pathways

To assess the compound's effect on systemic inflammation and to elucidate its mechanism of action, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is highly informative.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response by activating Toll-like receptor 4 (TLR4).[10] This activation initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the systemic release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][11][12][13]

Experimental Protocol: LPS-Induced Endotoxemia
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping:

    • Group I: Saline control.

    • Group II: LPS control (e.g., 10 mg/kg, i.p.).[10][14]

    • Group III: Positive control - Dexamethasone (1 mg/kg, i.p.) + LPS.

    • Group IV-VI: Test compound (e.g., 25, 50, 100 mg/kg, i.p.) + LPS.

  • Procedure:

    • Administer the test compound or control 30-60 minutes prior to the LPS challenge.[14]

    • Induce endotoxemia by intraperitoneal (i.p.) injection of LPS.

    • Monitor survival rates over 48 hours.[14]

    • For mechanistic studies, collect blood and tissues (e.g., lung, liver) at peak cytokine response times (e.g., 2 hours for TNF-α, 6 hours for IL-6).[14]

  • Endpoint Analysis:

    • Cytokine Levels: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.[9][14][15]

    • Western Blot Analysis: Analyze tissue homogenates for the phosphorylation of key signaling proteins (p-p65, p-p38, p-ERK, p-JNK) to assess NF-κB and MAPK pathway activation.[15]

Proposed Mechanism of Action and Signaling Pathway

Based on studies of similar compounds, 2-(3,4,5-Trimethoxyphenyl)ethanol is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key components in the NF-κB and MAPK signaling pathways.[15][16] This inhibition would lead to reduced transcription and release of pro-inflammatory cytokines.

The following DOT script illustrates this proposed mechanism.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK TestCompound 2-(3,4,5-Trimethoxyphenyl)ethanol MAPKK MAPKK TestCompound->MAPKK TestCompound->IKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Anticipated Comparative Data: Cytokine Inhibition
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)% InhibitionSerum IL-6 (pg/mL) (Mean ± SEM)% Inhibition
Saline Control-< 50-< 100-
LPS Control102500 ± 210-4500 ± 350-
Dexamethasone + LPS1 + 10800 ± 9568%1200 ± 15073%
Test Compound + LPS50 + 101600 ± 18036%2800 ± 29038%
Test Compound + LPS100 + 101100 ± 13056%1900 ± 21058%

Interpretation: The hypothetical data indicates that 2-(3,4,5-Trimethoxyphenyl)ethanol significantly reduces the systemic production of key pro-inflammatory cytokines in a dose-dependent manner. Its efficacy at 100 mg/kg approaches that of the potent corticosteroid dexamethasone, suggesting a strong modulatory effect on the TLR4-mediated inflammatory cascade.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the in vivo validation of 2-(3,4,5-Trimethoxyphenyl)ethanol as an anti-inflammatory agent. By employing both acute and systemic inflammation models, researchers can build a comprehensive efficacy profile and compare it directly with established drugs like indomethacin and dexamethasone.

The proposed experiments are designed not only to demonstrate if the compound works but also to provide insights into how it works by examining its effects on the NF-κB and MAPK signaling pathways. Positive and dose-dependent results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and evaluation in chronic inflammation models. The convergence of data from these well-validated systems will be crucial in determining the therapeutic potential of 2-(3,4,5-Trimethoxyphenyl)ethanol.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Available at: [Link]

  • Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • de la Fuente, H., et al. (2022). Gal3 Plays a Deleterious Role in a Mouse Model of Endotoxemia. MDPI. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Steven, S., et al. (2018). Time Response of Oxidative/Nitrosative Stress and Inflammation in LPS-Induced Endotoxaemia—A Comparative Study of Mice and Rats. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IOX1 anti-inflammatory effects on an LPS-induced endotoxemia mouse model. Available at: [Link]

  • Zimecki, M., et al. (2000). Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin. Pathogens and Disease. Available at: [Link]

  • Kim, K., et al. (2015). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. NIH. Available at: [Link]

  • Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]

  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. Available at: [Link]

  • Greizerstein, H. B. (1983). Indomethacin-ethanol Interactions on Acute Inflammation. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. PMC. Available at: [Link]

  • Preprints.org. (2024). Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. Available at: [Link]

  • Thi, H. D., et al. (2019). Anti-Inflammatory and Antioxidant Properties of the Ethanol Extract of Clerodendrum Cyrtophyllum Turcz in Copper Sulfate-Induced Inflammation in Zebrafish. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Available at: [Link]

  • Faghfouri, F., et al. (2024). In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. PMC. Available at: [Link]

  • Czajkowska-Szczykowska, D., et al. (2017). Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. Molecules. Available at: [Link]

  • Pontiki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed. Available at: [Link]

  • Nurmi, K., et al. (2015). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. PLOS One. Available at: [Link]

  • Gutiérrez-Rebolledo, G. A., et al. (2017). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link]

  • Fernandez-Lizarbe, S., et al. (2013). Ethanol induces TLR4/TLR2 association, triggering an inflammatory response in microglial cells. PubMed. Available at: [Link]

Sources

structure-activity relationship of 2-(3,4,5-Trimethoxyphenyl)ethanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(3,4,5-Trimethoxyphenyl)ethanol Analogs as Tubulin Polymerization Inhibitors

Authored by a Senior Application Scientist

The 2-(3,4,5-trimethoxyphenyl)ethanol scaffold represents a foundational structural motif in the design of potent antimitotic agents. Its core component, the 3,4,5-trimethoxyphenyl (TMP) group, is a well-established pharmacophore essential for high-affinity binding to the colchicine site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this core scaffold. We will explore how modifications to the ethanol sidechain and the introduction of a second aromatic system (B-ring) dramatically influence biological activity. This comparative analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a robust framework for designing novel tubulin inhibitors.

The Pivotal Role of the 3,4,5-Trimethoxyphenyl (TMP) A-Ring

The TMP moiety is consistently identified as a critical structural requirement for the biological activity of numerous tubulin polymerization inhibitors, including colchicine and the highly potent natural product, combretastatin A-4 (CA-4).[2][5] SAR studies have repeatedly demonstrated that this A-ring, with its three methoxy groups, is fundamental for anchoring the molecule within the colchicine binding pocket on β-tubulin.[1]

  • Methoxy Group Contribution: The methoxy groups at positions 3 and 5 are believed to form key hydrogen bonds with residues in the binding pocket, while the 4-methoxy group contributes to the overall binding affinity through hydrophobic interactions.

  • Structural Rigidity: The TMP ring serves as a rigid platform, correctly orienting the rest of the molecule for optimal interaction with the tubulin protein.

Consequently, most successful analogs retain the intact 3,4,5-trimethoxyphenyl A-ring, as modifications in this region typically lead to a significant loss of potency.[5]

From Ethanol to Ethylene: The Bridge to Potency

The simple ethanol side chain of the parent scaffold offers a prime target for modification. The most profound increase in activity is achieved by introducing a double bond to form a stilbene bridge, linking the TMP A-ring to a second aromatic B-ring. This modification gives rise to the combretastatin family of compounds.

The Criticality of cis-Stilbene Geometry

SAR studies on combretastatin A-4 have unequivocally shown that the cis (or Z) configuration of the stilbene double bond is essential for potent inhibition of tubulin polymerization.[1][2] The corresponding trans isomer is significantly less active. This geometric constraint is due to the specific conformation required for the molecule to fit within the colchicine binding site. The cis geometry induces a twist between the A and B rings, which is crucial for proper binding.

Heterocyclic Bioisosteres of the Ethene Bridge

To overcome the metabolic instability of the cis-stilbene double bond, which can isomerize to the inactive trans form, researchers have successfully replaced it with various five- and six-membered heterocyclic rings. These "conformationally restricted" analogs lock the A and B rings in the desired bioactive conformation.[1] Active heterocyclic linkers include:

  • Dioxolane

  • Thiazole

  • Imidazole

  • Pyridine

  • Oxadiazole

These rigid analogs often maintain high activity and can exhibit improved oral availability and metabolic stability.[1]

The B-Ring: Fine-Tuning Potency and Selectivity

The introduction of a second aromatic ring (B-ring) is a hallmark of highly potent analogs. The substitution pattern on this ring plays a crucial role in modulating the compound's activity. In the highly active combretastatin A-4, the B-ring is a 3-hydroxy-4-methoxyphenyl group.

Modifications to this B-ring have yielded a wide range of potencies. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives, substituting the B-ring with electron-donating groups like ethoxy (-OEt) at the para-position resulted in compounds with potent, submicromolar antiproliferative activity.[5] The 3-(4′-ethoxyphenylamino) derivative, in particular, showed IC50 values as low as 0.2 µM against the K562 leukemia cell line.[5]

Comparative Biological Activity of Key Analogs

The potency of 2-(3,4,5-Trimethoxyphenyl)ethanol analogs is typically evaluated based on their ability to inhibit cancer cell proliferation (cytotoxicity) and their direct effect on tubulin polymerization. The table below summarizes the activity of representative compounds.

Compound/Analog ClassKey Structural FeaturesBiological Activity (IC50)TargetReference(s)
Combretastatin A-4 (CA-4) TMP A-ring, cis-stilbene bridge, 3-hydroxy-4-methoxyphenyl B-ringLow nanomolar range (e.g., 21 µM on H-460 cells)Tubulin Polymerization[1][6]
Benzo[b]thiophene Analogs TMP A-ring, benzo[b]thiophene core, substituted B-ring0.2 - 1.4 µM (antiproliferative)Tubulin Polymerization[5]
Benzophenone Analogs TMP A-ring, carbonyl bridge, substituted B-ring11.1 - 11.3 nM (antiproliferative against KB cells)Tubulin Polymerization[7]
Heterocyclic Acetamides TMP A-ring, acetamide linker, benzoxazole heterocycle0.45 µM (antiproliferative against MGC-803 cells); 3.35 µM (tubulin inhibition)Tubulin Polymerization[8]
Chalcone Derivatives TMP A-ring, α,β-unsaturated ketone bridge, methoxyphenyl B-ringLow nanomolar range (antiproliferative)Cell Cycle Arrest[9]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they prevent the assembly of αβ-tubulin heterodimers into microtubules.[2][10] This disruption of the microtubule cytoskeleton has profound downstream effects, leading to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[5][8]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate drug TMP-based Analog (e.g., Combretastatin A-4) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to poly Tubulin Polymerization Inhibited tubulin->poly Prevents microtubule Microtubule Dynamics Disrupted poly->microtubule spindle Mitotic Spindle Formation Fails microtubule->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Mechanism of action for TMP-based tubulin inhibitors.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections describe validated methods for assessing the biological activity of novel analogs.

Synthesis of a Representative Analog

The synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol analogs often involves standard organic chemistry reactions. For example, a chalcone derivative can be prepared via a base-catalyzed Claisen-Schmidt condensation.[9][11]

Protocol: Synthesis of (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [9]

  • Prepare the Ketone: Synthesize 1-(3,4,5-trimethoxyphenyl)propan-1-one from 3,4,5-trimethoxybenzaldehyde via a Grignard reaction followed by oxidation.

  • Condensation Reaction: To a mixture of 1-(3,4,5-trimethoxyphenyl)propan-1-one (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in anhydrous methanol, add NaOH (0.3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent like methanol to obtain the pure chalcone derivative.

In Vitro Tubulin Polymerization Inhibition Assay

This is the definitive assay to confirm the mechanism of action. It measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules, which can be monitored by an increase in absorbance (turbidity) at 340 nm.[4][10]

Causality Behind Experimental Choices:

  • Temperature Control (37°C): Tubulin polymerization is a temperature-dependent process. The assay is run at 37°C to mimic physiological conditions and promote microtubule assembly. Conversely, tubulin is kept on ice before the assay to prevent premature polymerization.[12]

  • GTP Inclusion: GTP is essential for tubulin polymerization. It binds to β-tubulin and is hydrolyzed during microtubule assembly, providing the necessary energy.

  • Controls: Paclitaxel (a polymerization promoter) and Nocodazole or Colchicine (known polymerization inhibitors) are used as positive controls to validate the assay's performance. A DMSO vehicle control is used to establish the baseline polymerization curve.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to a concentration of 3-4 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP. Keep on ice.[4][12]

    • Prepare serial dilutions of the test compound and controls (e.g., Paclitaxel, Colchicine) in G-PEM buffer. A typical final concentration range to test is 0.1 µM to 100 µM.[10]

  • Assay Setup:

    • Use a pre-warmed (37°C) 96-well, half-area, clear-bottom plate.[12]

    • In each well, add 10 µL of the diluted test compound, control, or vehicle (for baseline).

    • Initiate the reaction by adding 90 µL of the cold tubulin solution to each well for a final volume of 100 µL. Pipette carefully to avoid bubbles.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

  • Data Analysis:

    • Plot absorbance (OD340) as a function of time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

G prep 1. Reagent Preparation - Reconstitute Tubulin in G-PEM + GTP - Prepare Compound Dilutions setup 2. Assay Setup (on Ice) - Add 10µL Compound to 37°C Plate - Add 90µL Tubulin Solution prep->setup measure 3. Measurement (37°C) - Read Absorbance at 340nm - Every 60s for 60 min setup->measure analyze 4. Data Analysis - Plot OD340 vs. Time - Determine Vmax & Amax - Calculate IC50 Value measure->analyze

Caption: Experimental workflow for the tubulin polymerization assay.

Conclusion and Future Perspectives

The 2-(3,4,5-trimethoxyphenyl)ethanol scaffold is a validated starting point for the development of potent antimitotic agents that target tubulin. The key SAR insights are clear:

  • The 3,4,5-trimethoxyphenyl A-ring is indispensable for activity.

  • A two-atom bridge to a second aromatic B-ring is optimal, with a rigidifying element like a cis-double bond or a heterocycle being crucial for high potency.

  • The substitution pattern on the B-ring provides a powerful handle for fine-tuning activity and pharmacological properties.

Future research should focus on developing analogs with improved drug-like properties, such as enhanced water solubility (as achieved with the CA-4 phosphate prodrug), greater metabolic stability, and selectivity for tumor-associated vasculature.[1][13] Exploring novel heterocyclic linkers and B-ring moieties continues to be a promising strategy for discovering the next generation of tubulin-targeting anticancer therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine.
  • Bio-protocol. 3.7.
  • Arora, S. et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
  • Tuszynski, J. A. et al. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH.
  • Mattia, A. & Renwick, A.G.
  • Cytoskeleton, Inc.
  • Abdel-Maksoud, M. S. et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • Shirali, S. et al. (2005).
  • Salehi, B. et al. (2021).
  • Romagnoli, R. et al. (2014). Novel A-Ring and B-Ring Modified Combretastatin A-4 (CA-4) Analogues Endowed with Interesting Cytotoxic Activity.
  • Nam, N. (2003). Combretastatin A-4 Analogues as Antimitotic Antitumor Agents. Current Medicinal Chemistry.
  • Api, A. M. et al. (2024). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8.
  • Kim, M. H. et al. (2018). Oleuropein isolated from Fraxinus rhynchophylla inhibits glutamate-induced neuronal cell death by attenuating mitochondrial dysfunction. Taylor & Francis.
  • Liou, J. P. et al. (2014). Antimitotic and vascular disrupting agents: 2-hydroxy-3,4,5-trimethoxybenzophenones.
  • BenchChem. (2025). In Vitro Cytotoxicity of 2-(4-Chlorophenyl)
  • Belsito, D. et al. (2011). Fragrance material review on phenylethyl alcohol. PubMed.
  • Zhang, L. et al. (2018).
  • Brancale, A. et al. (2010). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
  • PubChem. 3,4,5-Trimethoxyphenethyl alcohol.
  • PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol.
  • Halberstadt, A. L. et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central.
  • Zhang, L. et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • Chen, Y. R. et al. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research.
  • eScholarship.org.
  • LookChem. 2-(3,4,5-Trimethoxyphenyl)ethanol.
  • Naveen, S. et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(3,4,5-Trimethoxyphenyl)ethanol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a practical framework for establishing robust and reliable bioanalytical assays. The methods discussed are grounded in established regulatory principles to ensure data integrity for pharmacokinetic, toxicokinetic, and other quantitative assessments.

Introduction: The Need for Robust Quantification

2-(3,4,5-Trimethoxyphenyl)ethanol is a small molecule of interest in various fields of research. Accurate and precise measurement of its concentration in biological fluids such as plasma, serum, and urine is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development and validation of a bioanalytical method is a fundamental requirement for regulatory submissions and for generating reliable data in preclinical and clinical studies. This guide compares three distinct, yet widely accepted, analytical approaches for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol, providing the technical details and validation strategies necessary for their successful implementation.

The Regulatory Backbone: FDA and EMA Bioanalytical Method Validation

The validation of bioanalytical methods is a mandatory process to ensure that a method is suitable for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters to be evaluated.[2][4][5] These guidelines, including the ICH M10 guideline, provide a framework for demonstrating the reliability and reproducibility of quantitative data.[6] The core validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, and stability.[7]

Analyte Profile: Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)ethanol

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective analytical method.

PropertyValueSource
Molecular Formula C11H16O4[8]
Molecular Weight 212.24 g/mol [8]
Melting Point 100°C[9]
Boiling Point 179-180 °C at 11 Torr[9]
logP 1.25[9]
pKa 14.72 ± 0.10 (Predicted)[9]

The presence of a hydroxyl group and three methoxy groups suggests moderate polarity. The logP value indicates a reasonable distribution into organic solvents, making it amenable to liquid-liquid extraction. The hydroxyl group also presents a site for derivatization to enhance volatility for gas chromatography.

Comparative Methodologies: A Trio of Approaches

This section details three distinct, yet viable, analytical methods for the quantification of 2-(3,4,5-Trimethoxyphenyl)ethanol in a biological matrix such as human plasma. Each method is presented with a rationale for the chosen techniques.

Method A: LC-MS/MS with Liquid-Liquid Extraction (LLE)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[10] Liquid-liquid extraction is a classic and effective sample preparation technique for cleaning up complex biological samples.[11][12][13]

Rationale:

  • LLE: The moderate logP of the analyte suggests good partitioning into a water-immiscible organic solvent, allowing for efficient extraction from the aqueous plasma matrix.[12] LLE is often cost-effective and can provide a clean extract if the solvent system is optimized.[14]

  • LC-MS/MS: This platform offers high specificity by using multiple reaction monitoring (MRM) to detect a specific precursor-to-product ion transition for the analyte, minimizing interference from endogenous matrix components.[15]

Method B: LC-MS/MS with Solid-Phase Extraction (SPE)

Solid-phase extraction is another widely used sample preparation technique that can offer higher recoveries and cleaner extracts compared to LLE, and is more amenable to automation.[16][17][18]

Rationale:

  • SPE: By selecting an appropriate sorbent (e.g., C18 for reversed-phase retention), SPE can effectively isolate the analyte from plasma proteins and other interferences.[19][20] The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte, which can be a highly controlled and reproducible process.[19]

  • LC-MS/MS: As with Method A, LC-MS/MS provides the necessary sensitivity and selectivity for robust quantification.

Method C: GC-MS with Derivatization and Liquid-Liquid Extraction

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-(3,4,5-Trimethoxyphenyl)ethanol, a derivatization step is necessary.

Rationale:

  • Derivatization: The hydroxyl group of the analyte can be derivatized (e.g., silylation with BSTFA) to create a more volatile and thermally stable derivative suitable for GC analysis.

  • LLE: LLE is used for the initial extraction of the analyte from the plasma before the derivatization step.

  • GC-MS: GC offers high chromatographic resolution, and when coupled with a mass spectrometer, provides excellent selectivity and sensitivity. This method serves as a valuable alternative to LC-based methods.

Method Validation: Ensuring Data Integrity

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[1][4][5]

Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interference at the retention time of the analyte and internal standard (IS).
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. For the LLOQ, these are ±20% and ≤20%, respectively.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20% of nominal and ≤20% %CV).
Recovery The extraction efficiency should be consistent and reproducible. While no specific value is mandated, it should be optimized for the analyte and IS.
Matrix Effect The effect of the matrix on the ionization of the analyte should be assessed. The %CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions: short-term (bench-top), long-term (frozen), after freeze-thaw cycles, and post-preparative stability. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Protocols

Method A: LC-MS/MS with LLE Protocol
  • Sample Preparation (LLE):

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 600 µL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: To be determined by direct infusion of the analyte and IS.

Method B: LC-MS/MS with SPE Protocol
  • Sample Preparation (SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma sample, add 10 µL of IS working solution.

    • Dilute the sample with 200 µL of 2% phosphoric acid in water.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase and inject.

  • LC-MS/MS Conditions: Same as Method A.

Method C: GC-MS with Derivatization and LLE Protocol
  • Sample Preparation (LLE and Derivatization):

    • Perform LLE as described in Method A (steps 1.1 to 1.6).

    • Evaporate the organic layer to dryness.

    • To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS.

Data Presentation and Visualization

Comparative Performance Summary
ParameterMethod A (LLE-LC-MS/MS)Method B (SPE-LC-MS/MS)Method C (GC-MS)
LLOQ (Typical) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL1 - 10 ng/mL
Linear Range 0.1 - 100 ng/mL0.05 - 50 ng/mL1 - 500 ng/mL
Mean Recovery 75-85%85-95%70-80%
Matrix Effect ModerateLowLow
Throughput HighMedium (can be automated)Medium
Cost per Sample LowMediumLow
Diagrams

LLE_Workflow plasma Plasma Sample + IS basify Add 0.1 M NaOH plasma->basify extract Add Ethyl Acetate & Vortex basify->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow condition Condition SPE Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev Develop Assay val Selectivity Linearity & Range Accuracy & Precision LLOQ Recovery Matrix Effect Stability dev->val analysis Routine Sample Analysis val->analysis

Caption: Bioanalytical Method Validation Process.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Li, W., & Jian, W. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(8), 1455-1468. [Link]

  • Saitoh, T. (2010). Application of solid-phase extraction tips for the analysis of drugs in human blood. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Karinen, R., et al. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Analytical and Bioanalytical Chemistry, 406(27), 6947-6956. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]

  • ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]

  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • PubMed. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResolveMass Laboratories Inc. (2024). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • MT Laboratories. Solid Phase Extraction (SPE) in a Pharmaceutical Laboratory. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PubChem. 3,4,5-Trimethoxyphenethyl alcohol. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • LookChem. 2-(3,4,5-Trimethoxyphenyl)ethanol. [Link]

  • SciSpace. Validation of a method for ethanol analysis in biological and non-biological samples. [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Revista de la Asociación Toxicológica Argentina. (2024). Validation of an analytical technique for the dosage of ethanol in biological fluids. [Link]

  • Dalton Research Molecules. 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. [Link]

Sources

A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 2-(3,4,5-Trimethoxyphenyl)ethanol in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and toxicology, the specificity of immunoassays is paramount for generating reliable and reproducible data. This guide provides an in-depth technical overview of the potential cross-reactivity of 2-(3,4,5-Trimethoxyphenyl)ethanol in various immunoassay formats. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge, comparative insights, and actionable protocols to proactively assess and mitigate the risks associated with off-target binding in your research.

Understanding 2-(3,4,5-Trimethoxyphenyl)ethanol and the Imperative of Cross-Reactivity Assessment

2-(3,4,5-Trimethoxyphenyl)ethanol is a chemical compound with a molecular formula of C11H16O4 and a molecular weight of 212.24 g/mol [1][2]. Its structure, featuring a trimethoxylated phenyl ring, places it within the broader class of phenethylamines. This structural similarity to endogenous molecules and other pharmacologically active compounds, such as the hallucinogen mescaline (3,4,5-trimethoxyphenethylamine), necessitates a thorough evaluation of its potential to cross-react in immunoassays[1][3][4].

Cross-reactivity occurs when an antibody, designed to bind a specific analyte, also binds to other structurally similar molecules[5][6][7]. This phenomenon can lead to inaccurate quantification, false positives, or an overestimation of the target analyte's concentration, thereby compromising the integrity of experimental results[5][7][8][9][10]. For small molecules like 2-(3,4,5-Trimethoxyphenyl)ethanol, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the potential for cross-reactivity is a significant consideration in immunoassay development and validation[6].

Immunoassay Fundamentals and the Mechanics of Cross-Reactivity

Immunoassays are powerful analytical tools that leverage the specific binding of antibodies to their antigens to detect and quantify target molecules[11]. The most common format, the Enzyme-Linked Immunosorbent Assay (ELISA), exists in several variations, each with its own susceptibility to interference.

Competitive ELISA: A Hotspot for Small Molecule Cross-Reactivity

For the detection of small molecules like 2-(3,4,5-Trimethoxyphenyl)ethanol, a competitive ELISA is often the format of choice. In this setup, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites.

G cluster_0 Competitive ELISA Principle cluster_1 Signal Generation Ab Antibody (coated on plate) Analyte Analyte in Sample (e.g., 2-(3,4,5-Trimethoxyphenyl)ethanol) Ab->Analyte Binding Labeled_Analyte Enzyme-Labeled Analyte Ab->Labeled_Analyte Binding Cross_Reactant Potential Cross-Reactant (Structurally similar molecule) Ab->Cross_Reactant Cross-Reactivity No_Signal No Signal Analyte->No_Signal Signal Signal (Inversely proportional to analyte concentration) Labeled_Analyte->Signal Enzyme + Substrate Cross_Reactant->No_Signal

Caption: Principle of Competitive ELISA and Cross-Reactivity.

In this format, a high concentration of the target analyte in the sample will result in less binding of the labeled analyte and consequently a weaker signal. Conversely, a low concentration of the target analyte will lead to more labeled analyte binding and a stronger signal. Cross-reactivity occurs when other molecules present in the sample mimic the target analyte and also bind to the antibody, leading to a falsely low signal and an overestimation of the target analyte's concentration.

Comparative Analysis: Insights from Structurally Related Compounds

While direct cross-reactivity data for 2-(3,4,5-Trimethoxyphenyl)ethanol is not extensively published, we can draw valuable inferences from studies on structurally analogous phenethylamines. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule[6].

CompoundStructural Similarity to 2-(3,4,5-Trimethoxyphenyl)ethanolReported Cross-Reactivity in Amphetamine/Phenethylamine ImmunoassaysReference
Mescaline (3,4,5-Trimethoxyphenethylamine) High (differs by the terminal functional group: amine vs. alcohol)Variable, but generally low in amphetamine-specific assays. Can show reactivity in broader phenethylamine assays.[4][12]
3,4-Methylenedioxyamphetamine (MDA) Moderate (different ring substituents and functional group)High cross-reactivity with many amphetamine and MDMA immunoassays.[12][13]
2,5-Dimethoxy-4-bromoamphetamine (DOB) Moderate (different ring substituents and functional group)Low to negligible cross-reactivity in many commercial amphetamine immunoassays.[12][14]
2C-B (2,5-dimethoxy-4-bromophenethylamine) Moderate (different ring substituents and functional group)Can be detected by specialized 2C-phenethylamine immunoassays, but often missed by standard amphetamine screens.[14][15]

Key Takeaway: The specificity of the antibody is the most critical factor. An antibody generated against a hapten that exposes the trimethoxyphenyl moiety is more likely to cross-react with 2-(3,4,5-Trimethoxyphenyl)ethanol. Conversely, an antibody raised against a hapten where the immunogenic determinant is the ethylamine side chain of a phenethylamine is less likely to show significant cross-reactivity.

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of 2-(3,4,5-Trimethoxyphenyl)ethanol in a specific immunoassay, a systematic experimental approach is required. The following protocol outlines the key steps for a competitive ELISA.

Materials and Reagents:
  • Microtiter plates (96-well) pre-coated with the capture antibody specific for the target analyte.

  • 2-(3,4,5-Trimethoxyphenyl)ethanol (high purity).

  • Target analyte standard.

  • Enzyme-conjugated target analyte.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer/diluent.

  • Enzyme substrate (e.g., TMB for HRP).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Experimental Workflow:

G cluster_0 Cross-Reactivity Assessment Workflow A Prepare serial dilutions of 2-(3,4,5-Trimethoxyphenyl)ethanol and target analyte standard. B Add standards and test compound to antibody-coated wells. A->B C Add enzyme-conjugated analyte to all wells. B->C D Incubate to allow for competitive binding. C->D E Wash plates to remove unbound reagents. D->E F Add substrate and incubate to develop color. E->F G Add stop solution and read absorbance. F->G H Calculate IC50 values and percent cross-reactivity. G->H

Caption: Step-by-step workflow for cross-reactivity testing.

Step-by-Step Methodology:
  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of 2-(3,4,5-Trimethoxyphenyl)ethanol in an appropriate solvent (e.g., DMSO or ethanol) and then serially dilute it in the assay buffer to create a range of concentrations.

    • Simultaneously, prepare a standard curve of the target analyte using serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume (e.g., 50 µL) of each standard, control, and 2-(3,4,5-Trimethoxyphenyl)ethanol dilution to the appropriate wells of the antibody-coated microtiter plate.

    • Add a fixed volume (e.g., 50 µL) of the enzyme-conjugated target analyte to each well.

    • Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at room temperature) to allow for competitive binding.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation:
  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for both the target analyte and 2-(3,4,5-Trimethoxyphenyl)ethanol.

  • Determine the IC50: Calculate the concentration of the target analyte and 2-(3,4,5-Trimethoxyphenyl)ethanol that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the percent cross-reactivity of 2-(3,4,5-Trimethoxyphenyl)ethanol:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 2-(3,4,5-Trimethoxyphenyl)ethanol) x 100 [16]

A high percentage indicates significant cross-reactivity, while a low percentage suggests the assay is specific for the target analyte.

Strategies to Mitigate Cross-Reactivity

If significant cross-reactivity is observed, several strategies can be employed:

  • Antibody Selection: The most effective solution is the careful selection of highly specific monoclonal antibodies that recognize a unique epitope on the target analyte not present on 2-(3,4,5-Trimethoxyphenyl)ethanol[5].

  • Sample Dilution: Diluting the sample can reduce the concentration of the cross-reacting substance, but this may also decrease the concentration of the target analyte below the limit of detection[5].

  • Assay Format Optimization: The choice of immunoassay format can influence cross-reactivity. In some cases, a sandwich ELISA, which requires the binding of two different antibodies to the analyte, can offer higher specificity than a competitive assay[17][18]. However, this format is generally not suitable for small molecules.

  • Confirmation with an Orthogonal Method: When in doubt, it is crucial to confirm positive immunoassay results with a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9].

Conclusion

While immunoassays are indispensable tools in research and drug development, their susceptibility to cross-reactivity with structurally related compounds like 2-(3,4,5-Trimethoxyphenyl)ethanol requires diligent validation. By understanding the principles of immunoassay design, leveraging comparative data from analogous compounds, and implementing rigorous experimental protocols, researchers can ensure the accuracy and reliability of their findings. The proactive investigation of cross-reactivity is not merely a quality control measure; it is a cornerstone of scientific integrity.

References

  • Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents. (n.d.).
  • Evaluation of Commercial Enzyme Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines | Office of Justice Programs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Retrieved January 21, 2026, from [Link]

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enzyme-linked small-molecule detection using split aptamer ligation - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Interferences in Immunoassay - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Radioimmunoassays of 3,4,5-trimethoxyphenethylamine (Mescaline) and 2,5-dimethoxy-4-methylphenyl-isopropylamine(DOM) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL - ChemBK. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3,4-Methylenedioxyamphetamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol and Other Phenolic Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the continuous search for novel therapeutic agents, phenolic compounds are a cornerstone of antioxidant research, valued for their ability to mitigate oxidative stress implicated in numerous chronic diseases. This guide provides a comparative analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol, a synthetic phenylethanoid derivative, against well-established phenolic antioxidants.

The core structure of 2-(3,4,5-Trimethoxyphenyl)ethanol is related to hydroxytyrosol, a potent natural antioxidant found in olive oil, but with its phenolic hydroxyl groups fully methylated.[1][2] This structural modification significantly alters its chemical properties and predicted biological activity. While direct experimental data on the antioxidant capacity of 2-(3,4,5-Trimethoxyphenyl)ethanol is not extensively available in public literature, this guide will leverage established structure-activity relationships, propose mechanistic hypotheses, and provide detailed, validated protocols for its empirical evaluation. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for assessing this compound's potential and positioning it within the broader landscape of phenolic antioxidants.

Section 1: The Molecular Basis of Phenolic Antioxidant Activity

The efficacy of a phenolic antioxidant is fundamentally dictated by its molecular structure. The primary mechanisms involve the donation of a hydrogen atom (HAT) or a single electron (SET) to neutralize reactive oxygen species (ROS).[3][4]

Key Structural Features Influencing Activity:

  • Phenolic Hydroxyl (-OH) Group: This is the active site for radical scavenging. The ease with which it donates a hydrogen atom is a primary determinant of antioxidant capacity.[5]

  • Electron-Donating Substituents: Groups like methoxy (-OCH3) attached to the aromatic ring can increase antioxidant activity. They stabilize the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable.[3][6]

  • Intramolecular Hydrogen Bonding: The presence and position of adjacent hydroxyl or methoxy groups can influence the bond dissociation enthalpy of the phenolic -OH, further modulating its antioxidant potential.[5]

Structural Analysis of 2-(3,4,5-Trimethoxyphenyl)ethanol:

A critical examination of 2-(3,4,5-Trimethoxyphenyl)ethanol reveals a significant departure from the classical phenolic antioxidant structure. It lacks a free phenolic hydroxyl group on the benzene ring; the hydroxyls present in its parent compound, hydroxytyrosol, are replaced by methoxy groups. This has profound implications for its mechanism of action.

  • Direct Scavenging Potential: Without a phenolic hydroxyl group, the capacity for direct hydrogen atom donation to free radicals is severely diminished. Therefore, it is hypothesized that 2-(3,4,5-Trimethoxyphenyl)ethanol will exhibit weak activity in direct radical scavenging assays like DPPH and ABTS when compared to compounds with free hydroxyls.

  • Potential for Indirect Antioxidant Activity: While direct scavenging may be limited, many phenolic compounds also exert protective effects by upregulating the body's endogenous antioxidant systems.[7] It is plausible that 2-(3,4,5-Trimethoxyphenyl)ethanol could act via such indirect pathways, for instance, by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[[“]][9][10] This pathway controls the expression of numerous cytoprotective enzymes, including heme oxygenase-1 (HO-1).

Section 2: Profiles of Comparator Phenolic Antioxidants

To establish a benchmark for evaluation, we will compare 2-(3,4,5-Trimethoxyphenyl)ethanol against three well-characterized antioxidants.

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A potent natural phenolic acid found in numerous plants. Its three adjacent hydroxyl groups confer exceptionally high radical scavenging activity.[11]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity assays due to its stable and predictable behavior.[12][13]

  • Resveratrol (3,5,4'-trihydroxystilbene): A well-researched stilbenoid known for its antioxidant and anti-inflammatory properties, often associated with the health benefits of red wine.

These compounds represent a range of potent, direct-acting antioxidants and provide a rigorous basis for comparison.

Section 3: Comparative Analysis

This section integrates structural comparison, mechanistic hypotheses, and a review of existing quantitative data for the comparator compounds.

Structural Comparison of Key Antioxidants

The diagram below illustrates the structural differences between our compound of interest and the established antioxidants. The key distinction is the absence of a free phenolic hydroxyl group in 2-(3,4,5-Trimethoxyphenyl)ethanol.

G cluster_0 2-(3,4,5-Trimethoxyphenyl)ethanol cluster_1 Gallic Acid cluster_2 Trolox TMPE TMPE GA GA Trolox Trolox

Caption: Chemical structures of the compounds under comparison.

Quantitative Data from Literature

To provide context for the experimental protocols that follow, the table below summarizes reported IC50 values for the comparator antioxidants from two standard assays: DPPH and ABTS. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher potency.[14]

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference(s)
Gallic Acid ~1.16 - 5.0~0.5 - 2.5[11][12]
Trolox ~3.7 - 8.0~2.9 - 6.0[13][15]
Resveratrol ~20 - 45~10 - 25[16]
2-(3,4,5-Trimethoxyphenyl)ethanol Data Not AvailableData Not Available-

Note: IC50 values can vary between studies due to minor differences in experimental conditions.

Hypothesized Indirect Mechanism: Nrf2 Pathway Activation

Given its structure, 2-(3,4,5-Trimethoxyphenyl)ethanol may function as a "pro-antioxidant" by activating cellular defense mechanisms. The Nrf2 signaling pathway is a primary candidate.

Nrf2_Pathway Compound 2-(3,4,5-TMPE) or other Phenolic Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Conformational Change Cell Cell Membrane Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Inactive State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Proposed Nrf2 signaling pathway activation.

Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Electrophilic compounds can modify Keap1, causing Nrf2 to be released.[7] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes.[10]

Section 4: Standardized Protocols for Empirical Evaluation

To empirically determine the antioxidant capacity of 2-(3,4,5-Trimethoxyphenyl)ethanol, the following detailed, self-validating protocols are provided.

General Experimental Workflow

The overall process for evaluating a novel compound follows a logical progression from chemical assays to cell-based models.

Workflow A Compound Preparation (Stock & Serial Dilutions) B1 DPPH Assay A->B1 B2 ABTS Assay A->B2 D Cell-Based ROS Assay (e.g., DCFH-DA) A->D C Calculate IC50 Values (Direct Scavenging) B1->C B2->C E Data Analysis & Comparison to Standards C->E D->E

Caption: General workflow for antioxidant capacity screening.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2]

  • Principle & Causality: The DPPH radical has a strong absorbance at ~517 nm. When it is reduced by an antioxidant, the absorbance decreases. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[14] The reaction is performed in the dark to prevent the light-induced degradation of the DPPH radical, ensuring the observed change is due to the antioxidant's activity.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (ACS grade)

    • Test compound and standard antioxidants (Gallic Acid, Trolox)

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Keep it stored in an amber bottle at 4°C.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound and each standard in methanol. Perform serial dilutions to create a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Reaction Initiation: Add 100 µL of each sample dilution (or standard) to the wells.

    • Controls:

      • Negative Control: 100 µL DPPH + 100 µL Methanol. This represents 0% scavenging.

      • Blank: 100 µL Methanol + 100 µL Methanol. Used to zero the spectrophotometer.

    • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of all wells at 517 nm.

  • Data Validation and Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100[17]

    • Plot the % Inhibition against the concentration of the antioxidant.

    • Determine the IC50 value (the concentration required to achieve 50% inhibition) using non-linear regression analysis.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[4]

  • Principle & Causality: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In its radical form, it has a characteristic absorbance spectrum. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or Phosphate Buffered Saline (PBS)

    • Test compound and standards

    • Spectrophotometer

  • Procedure:

    • Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete formation of the ABTS radical cation.

    • Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation: Prepare serial dilutions of the test compound and standards as described in the DPPH protocol.

    • Reaction: Mix 1.0 mL of the diluted ABTS•⁺ working solution with 10 µL of each sample dilution.

    • Controls: Use a solvent blank as the control.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

  • Data Validation and Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value by plotting % inhibition versus concentration.

Section 5: Discussion and Future Directions

This guide establishes a clear scientific premise for evaluating 2-(3,4,5-Trimethoxyphenyl)ethanol. The structural analysis strongly suggests that its primary antioxidant mechanism is unlikely to be direct radical scavenging, a hypothesis that can be confirmed or refuted using the provided protocols. A finding of low activity in the DPPH and ABTS assays would not necessarily dismiss the compound's potential but would instead point research towards investigating indirect antioxidant mechanisms.

Future experimental work should focus on:

  • Cell-Based Assays: Progressing to cellular models to measure the compound's ability to reduce intracellular ROS levels (e.g., using DCFH-DA) and protect against induced oxidative stress.

  • Nrf2 Pathway Activation: Using molecular biology techniques such as Western blotting or qPCR to determine if the compound can induce the expression of Nrf2 and its downstream target genes like HO-1 and NQO1.

  • Metabolic Stability and Bioavailability: Investigating whether 2-(3,4,5-Trimethoxyphenyl)ethanol is metabolized in vivo to compounds with free hydroxyl groups, which could then act as direct antioxidants.

By systematically applying the frameworks and protocols outlined here, researchers can generate the empirical data needed to accurately classify the antioxidant potential of 2-(3,4,5-Trimethoxyphenyl)ethanol and determine its viability for further development.

References

  • Consensus. (n.d.). Molecular mechanisms of polyphenol-induced Nrf2 activation. Retrieved from [Link]

  • Scapagnini, G., Vasto, S., Abraham, N. G., Caruso, C., Zella, D., & Fabio, G. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192–201.
  • Unnikrishnan, M. K., Rao, M. N. A., & Kulkarni, K. R. (1995). Physico-chemical properties and antioxidant activities of methoxy phenols. Die Pharmazie, 50(7), 493-496.
  • Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., et al. (2023). The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents.
  • Miceli, C., et al. (2022).
  • Salehi, B., et al. (2020). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Cellular and Molecular Biology, 66(4), 138-146.
  • Cui, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2613.
  • Todorova, I., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 698.
  • Ask Ayurveda. (2026, January 20). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • Zhang, H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Granados-Principal, S., et al. (2010). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 15(4), 2788-2804.
  • Petroni, A., et al. (2017).
  • Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology.
  • Olive Wellness Institute. (n.d.). About Hydroxytyrosol. Retrieved from [Link]

  • Olive Tree People. (n.d.). Hydroxytyrosol. Retrieved from [Link]

  • Oran, S. A., et al. (2022). Chemical composition, in vitro assessment of antioxidant properties and cytotoxicity activity of ethanolic and aqueous extracts. Journal of Pharmacy & Pharmacognosy Research, 10(3), 486-500.
  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547.
  • FocusHerb. (2025, September 22). Hydroxytyrosol: Decoding the dual codes of natural antioxidants and anti-aging. Retrieved from [Link]

  • Flieger, J., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(22), 6898.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • Bolanos de la Torre, A., et al. (2015). Calibrated microplate assays for total antioxidant capacity using DPPH and comparisons with the FRAP assay. Semantic Scholar.
  • Kaewpiboon, C., et al. (2012). Determination of Antioxidant and Anticancer Activities together with Total Phenol and Flavonoid Contents of Cleidion javanicum B. Journal of the Chinese Chemical Society, 59(9), 1108-1114.
  • Iordănescu, O. A., et al. (2024). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. Scientific Papers. Series A. Agronomy, LXVII(2).
  • Gidado, A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus.
  • ResearchGate. (n.d.). Effect of ethanol–water ratio on radical scavenging (IC50) of extracts.... Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3,4,5-Trimethoxyphenyl)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS No. 37785-48-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of 2-(3,4,5-Trimethoxyphenyl)ethanol

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) from a single manufacturer may vary, the European Chemicals Agency (ECHA) C&L Inventory provides consensus classifications under the Globally Harmonized System (GHS).[1]

Based on this authoritative source, 2-(3,4,5-Trimethoxyphenyl)ethanol is classified as:

  • Skin Irritant (Category 2, H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritant (Category 2A, H319): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3, H335): May cause respiratory irritation.[1]

Physically, it is a solid at room temperature.[2] It is not classified as flammable, reactive, or acutely toxic, which simplifies the disposal pathway by focusing on its irritant properties.

Immediate Safety & Handling Precautions

Given its hazard profile, strict adherence to personal protective equipment (PPE) protocols is mandatory when handling 2-(3,4,5-Trimethoxyphenyl)ethanol in any form, including as a waste product.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation as per H315 classification.
Eye Protection Safety glasses with side-shields or safety gogglesTo protect against splashes or airborne particles that could cause serious eye irritation (H319).
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or aerosols, mitigating the risk of respiratory irritation (H335).

The Core Principle: Segregation and Professional Disposal

The fundamental rule for the disposal of 2-(3,4,5-Trimethoxyphenyl)ethanol is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste trash.[3] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that chemical waste be managed to protect human health and the environment.[4][5]

The disposal process is a self-validating system built on clear identification, segregation, and containment, culminating in transfer to a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure 2-(3,4,5-Trimethoxyphenyl)ethanol, as well as materials contaminated with it.

Step 1: Waste Container Preparation
  • Select an Appropriate Container: Choose a container that is chemically compatible with 2-(3,4,5-Trimethoxyphenyl)ethanol. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The original product container is often the best choice for waste accumulation.[6]

  • Label the Container: Proper labeling is critical to prevent accidental mixing of incompatible wastes.[7] Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "2-(3,4,5-Trimethoxyphenyl)ethanol"

    • The associated hazards: "Irritant"

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 2: Waste Accumulation
  • Solid Waste: Carefully transfer solid 2-(3,4,5-Trimethoxyphenyl)ethanol into the prepared hazardous waste container using a dedicated spatula or scoop. Minimize the generation of dust.

  • Contaminated Labware and Debris: Items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound must also be collected in a designated, labeled container for solid hazardous waste.[8] Do not dispose of these items in the regular trash.

  • Keep Containers Closed: Always keep the hazardous waste container securely closed, except when adding waste.[6] This prevents accidental spills and exposure.

Step 3: Storage Pending Disposal
  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[9]

  • Segregate by Hazard Class: Store the container with other compatible, non-reactive solid waste. Do not store it alphabetically. Ensure it is segregated from acids, bases, and oxidizers.[3][6] Secondary containment, such as placing the waste bottle inside a larger, chemically resistant tub, is a best practice to contain potential leaks.[9]

  • Await Pickup: Do not allow waste to accumulate for more than six months.[9] Follow your institution's procedures to schedule a pickup by its environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Spill and Decontamination Procedures

Accidental spills should be managed promptly and safely.

Small Spill Cleanup (Solid)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Control the Spill: Gently cover the spill with an absorbent material or wet paper towels to prevent dust from becoming airborne.[10]

  • Collect the Material: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[10]

  • Decontaminate the Area: The most common and effective method for decontaminating the surface is to wipe it down thoroughly with soap and water using disposable towels.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, absorbent pads) must be placed in the solid hazardous waste container.[10][11]

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which 2-(3,4,5-Trimethoxyphenyl)ethanol is soluble. Collect this rinsate as liquid hazardous waste.

  • Thorough Cleaning: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Procedures in Case of Exposure

Immediate and correct first aid is critical in mitigating the effects of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][13][14] It is crucial to hold the eyelids open to ensure the entire surface is flushed.[14] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-(3,4,5-Trimethoxyphenyl)ethanol waste.

G cluster_0 Waste Characterization cluster_1 Collection & Segregation cluster_2 Storage cluster_3 Final Disposal start Waste Generated: 2-(3,4,5-Trimethoxyphenyl)ethanol or Contaminated Material is_solid Is the waste solid (powder, residue, contaminated PPE)? start->is_solid is_liquid Is the waste liquid (e.g., in solution, rinsate)? is_solid->is_liquid No collect_solid Collect in a labeled 'Hazardous Solid Waste' container. Container: HDPE or Glass, screw-top. is_solid->collect_solid Yes collect_liquid Collect in a labeled 'Hazardous Liquid Waste' container. Segregate: Non-halogenated organic waste. is_liquid->collect_liquid Yes store Store in designated Satellite Accumulation Area (SAA). Use secondary containment. collect_solid->store collect_liquid->store pickup Arrange for pickup by licensed hazardous waste disposal service (e.g., institutional EHS). store->pickup

Caption: Decision workflow for proper disposal of 2-(3,4,5-Trimethoxyphenyl)ethanol waste.

By implementing these procedures, your laboratory can maintain the highest standards of safety and environmental stewardship, building a foundation of trust and operational excellence that extends beyond the research itself.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Available at: [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]

  • University of North Florida. Laboratory Spills. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Available at: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]

  • CP Lab Safety. Waste Handling Best Practices for New Chemists. Available at: [Link]

  • LookChem. 2-(3,4,5-Trimethoxyphenyl)ethanol. Available at: [Link]

  • PubChem. 3,4,5-Trimethoxyphenethyl alcohol (CID 10584643). National Center for Biotechnology Information. Available at: [Link]

  • University of Tennessee. How to Dispose of Chemical Waste. Environmental Health and Safety. Available at: [Link]

  • PubChem. 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol (CID 28894). National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Available at: [Link]

  • American Chemical Society. Hazardous Waste & Disposal. Available at: [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Available at: [Link]

  • Georgia Environmental Protection Division. Household Hazardous Waste. Available at: [Link]

  • Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste.... Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Available at: [Link]

  • Budget Dumpster. How to Dispose of Hazardous Waste. Available at: [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Available at: [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]

Sources

Personal protective equipment for handling 2-(3,4,5-Trimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(3,4,5-Trimethoxyphenyl)ethanol

As drug development professionals, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3,4,5-Trimethoxyphenyl)ethanol, ensuring that operational excellence and personal safety are maintained in the laboratory. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from authoritative sources.

Hazard Assessment and Risk Mitigation

2-(3,4,5-Trimethoxyphenyl)ethanol is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Understanding these risks is the first step in mitigating them. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create effective barriers against these exposure routes.

A related compound, (2,4,6-Trimethoxyphenyl)methanol, shares a similar hazard profile, causing skin, eye, and respiratory irritation[2]. This underscores the importance of adhering to stringent safety measures when working with this class of chemicals.

Key Physical and Chemical Properties

PropertyValueSource
Melting Point100°C[3]
Boiling Point179-180 °C (at 11 Torr)[3]
SolubilitySlightly soluble (13 g/L at 25°C)[4]
StorageSealed in a dry, room temperature environment[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure to 2-(3,4,5-Trimethoxyphenyl)ethanol. The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection : Given the risk of serious eye irritation, chemical splash goggles that provide a tight seal around the eyes are essential[5]. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face[6][7].

  • Hand Protection : Chemical-resistant gloves are required to prevent skin contact. Nitrile gloves are a suitable choice for protection against a wide range of chemicals[6]. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing : A laboratory coat is the minimum requirement. For tasks with a higher potential for splashes or spills, a chemical-resistant apron or coveralls made from materials like Tyvek or PVC should be worn to provide an additional layer of protection[6]. Ensure that protective clothing covers your body fully and can be easily removed in case of contamination[6].

  • Respiratory Protection : Due to the risk of respiratory irritation, work with 2-(3,4,5-Trimethoxyphenyl)ethanol should be conducted in a well-ventilated area, preferably within a chemical fume hood[2]. If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator may be necessary[2][6].

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal & Decontamination Assess_Hazards Assess Hazards (Skin, Eye, Respiratory Irritant) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Proceed to Handle_Chemical Handle Chemical Work_in_Hood->Handle_Chemical Enables Dispose_Waste Dispose of Waste in Designated Container Handle_Chemical->Dispose_Waste After use Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for safe handling.

  • Preparation :

    • Before beginning any work, ensure that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents.

    • Locate the nearest safety shower and eyewash station[2].

    • Don the required PPE as outlined above.

  • Handling :

    • Perform all manipulations of 2-(3,4,5-Trimethoxyphenyl)ethanol within the fume hood to minimize inhalation exposure[2].

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use[2].

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material.

    • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention[2].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2].

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2].

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • All waste materials contaminated with 2-(3,4,5-Trimethoxyphenyl)ethanol, including empty containers, used gloves, and absorbent materials from spills, should be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations[2]. Do not dispose of down the drain[8].

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle 2-(3,4,5-Trimethoxyphenyl)ethanol while minimizing risks and ensuring a safe research environment.

References

  • Personal Protective Equipment | US EPA. (2025).
  • Essential Chemical PPE - Trimaco. (2023).
  • 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL 37785-48-1 wiki - Guidechem.
  • 2-(3,4,5-Trimethoxyphenyl)ethanol - LookChem.
  • Safety Data Sheet - ChemScene. (2025).
  • 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2011).
  • Understanding Solvents and PPE for Chemical Safety. (2025).
  • Personal Protective Equipment - OSHA.
  • 3,4,5-Trimethoxyphenethyl alcohol | C11H16O4 | CID 10584643 - PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.